Amyloid beta-peptide(25-35)
Description
BenchChem offers high-quality Amyloid beta-peptide(25-35) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyloid beta-peptide(25-35) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHBNMPFWRHGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H81N13O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392197 | |
| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1060.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131602-53-4 | |
| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core of Neurotoxicity: An In-depth Technical Guide to the Synthesis and Purification of Amyloid-Beta Peptide (25-35)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of the amyloid-beta (Aβ) peptide fragment 25-35 (Aβ(25-35)). This undecapeptide, with the sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met, represents the most toxic region of the full-length Aβ peptide and is a critical tool in Alzheimer's disease research.[1][2] Its ability to form β-sheet fibrillar aggregates and mimic the neurotoxic effects of the full-length peptide makes it an invaluable model for studying the mechanisms of amyloid plaque formation and for the development of potential therapeutic interventions.[2]
Synthesis of Amyloid-Beta (25-35)
The primary method for synthesizing Aβ(25-35) is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2] This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis follows a cyclical process of deprotection, coupling, and washing steps for each amino acid in the sequence, starting from the C-terminus (Methionine) and proceeding to the N-terminus (Glycine).
Experimental Protocol: Fmoc-SPPS of Aβ(25-35)
Materials:
-
Wang or Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvent: DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Met-OH) to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and add it to the resin to form a new peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Repeat steps 3-5 for each subsequent amino acid in the sequence until the full peptide is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).[2]
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.[2]
-
Collection: Collect the crude peptide by centrifugation and wash with cold diethyl ether.
Quantitative Data Summary for Aβ(25-35) Synthesis
| Parameter | Typical Values | Reference |
| Synthesis Scale | 0.1 - 0.25 mmol | [3] |
| Crude Yield | 70-80% | [4] |
| Purity (Crude) | 14-72% | [4] |
| Final Purity (Post-HPLC) | >95% | [5] |
Purification of Amyloid-Beta (25-35)
The crude synthetic peptide contains various impurities, including deletion sequences and incompletely deprotected peptides. Therefore, a robust purification step is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides like Aβ(25-35).[2]
RP-HPLC Purification Workflow
Experimental Protocol: RP-HPLC Purification
Materials:
-
Crude Aβ(25-35) peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
RP-HPLC system with a preparative C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and B.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Injection and Elution: Inject the dissolved crude peptide onto the column and elute with a linear gradient of increasing acetonitrile concentration (e.g., 5-95% Solvent B over 60 minutes).
-
Fraction Collection: Monitor the eluent at 214 nm and 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide as a white powder.
Typical RP-HPLC Parameters
| Parameter | Value | Reference |
| Column | C18, C8, or C4 | [3][4][6] |
| Mobile Phase A | 0.1% TFA in Water | [6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [6] |
| Flow Rate | 1-10 mL/min (analytical to preparative) | [4][5] |
| Gradient | Linear, e.g., 0-60% B in 60 min | [7] |
| Detection | 214 nm, 280 nm | [5] |
| Column Temperature | Ambient to 60°C | [4] |
Characterization of Purified Aβ(25-35)
After purification, it is crucial to confirm the identity and purity of the Aβ(25-35) peptide.
Mass Spectrometry
Mass spectrometry (MS) is used to verify the molecular weight of the synthesized peptide. The expected monoisotopic mass of Aβ(25-35) is approximately 1060.5 Da.
| Technique | Expected m/z |
| MALDI-TOF MS | [M+H]⁺ ≈ 1061.5 |
| ESI-MS | [M+2H]²⁺ ≈ 531.3 |
Analytical RP-HPLC
Analytical RP-HPLC is used to determine the purity of the final product. A single, sharp peak on the chromatogram indicates a high degree of purity.
Aβ(25-35) Induced Signaling Pathways
Aβ(25-35) exerts its neurotoxic effects by modulating several intracellular signaling pathways, leading to oxidative stress, excitotoxicity, and ultimately, neuronal apoptosis.
Oxidative Stress and Nrf2 Pathway
Aβ(25-35) induces the production of reactive oxygen species (ROS), leading to oxidative stress.[8] This can activate the Nrf2 signaling pathway, which, in astrocytes, can paradoxically contribute to neurotoxicity through the release of glutamate (B1630785).[1][2]
NMDA Receptor-Mediated Excitotoxicity
The excess extracellular glutamate resulting from the Nrf2 pathway in astrocytes can over-activate neuronal N-methyl-D-aspartate (NMDA) receptors, leading to an influx of Ca²⁺ and subsequent excitotoxicity.[1][9]
Akt/CREB Signaling Pathway
Aβ(25-35) has been shown to inhibit the prosurvival Akt/CREB signaling pathway, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and contributing to neuronal apoptosis.[10]
Conclusion
The synthesis and purification of high-quality Aβ(25-35) are fundamental for advancing our understanding of Alzheimer's disease. The protocols and data presented in this guide offer a robust framework for researchers to produce and characterize this critical peptide. A thorough understanding of the synthetic process and the signaling pathways modulated by Aβ(25-35) is essential for the development of novel therapeutic strategies aimed at mitigating the devastating effects of this neurodegenerative disorder.
References
- 1. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− [mdpi.com]
- 2. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 5. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. scispace.com [scispace.com]
- 9. pnas.org [pnas.org]
- 10. dash.harvard.edu [dash.harvard.edu]
An In-depth Technical Guide to the Neurotoxic Mechanisms of Amyloid Beta-Peptide (25-35)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid beta-peptide (25-35) (Aβ(25-35)) is a highly toxic fragment of the full-length amyloid-beta protein, which is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease (AD).[1][2] This synthetic peptide, corresponding to amino acids 25-35, is widely utilized in research to model amyloid-induced neurotoxicity due to its capacity to form insoluble aggregates with a significant amount of β-sheets and replicate the pathogenic activities of the full-length peptide.[1][2][3] Aβ(25-35) induces neuronal cell death, cognitive decline, and significant oxidative stress, making it a critical tool for investigating the cellular and molecular mechanisms underlying AD and for evaluating potential neuroprotective therapies.[1][3]
This technical guide provides a comprehensive overview of the core mechanisms of Aβ(25-35) neurotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Neurotoxic Mechanisms
The neurotoxicity of Aβ(25-35) is a multifaceted process involving several interconnected cellular and molecular pathways. The primary mechanisms include oxidative stress, disruption of calcium homeostasis, mitochondrial dysfunction, excitotoxicity, and the induction of apoptosis.
Oxidative Stress and Free Radical Formation
A central mechanism of Aβ(25-35) neurotoxicity is the induction of oxidative stress.[3] The peptide promotes the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, leading to widespread cellular damage.[2] This is evidenced by increased levels of lipid peroxidation and nitrites in the brain following Aβ(25-35) injection.[3] The peptide can activate enzymes like nitric oxide synthase (NOS) and NADPH oxidase, further contributing to the production of reactive nitrogen species (RNS) and ROS, respectively, which accelerates neuronal death.[2][3][4] The administration of antioxidants has been shown to significantly reduce this oxidative stress, highlighting its critical role in the toxic cascade.[3]
Disruption of Calcium (Ca²⁺) Homeostasis
Aβ(25-35) profoundly disrupts intracellular calcium (Ca²⁺) signaling, a critical process for neuronal function and survival.[5][6] The peptide can form pores in cellular membranes, allowing for an influx of extracellular calcium.[2] It also promotes Ca²⁺ influx through L- and T-type voltage-gated calcium channels and NMDA receptors.[7][[“]][9] Furthermore, Aβ(25-35) induces the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER), via the activation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors.[5] This sustained elevation of cytosolic Ca²⁺, or "calcium overload," triggers a cascade of detrimental events, including the activation of apoptotic pathways and mitochondrial dysfunction.[5][6]
Mitochondrial Dysfunction
Mitochondria are primary targets of Aβ(25-35)-induced toxicity. The peptide can accumulate within mitochondria, leading to structural damage, decreased mitochondrial membrane potential, and impaired mitochondrial biogenesis.[1][10][11] Aβ(25-35) also increases the expression of proteins associated with the mitochondrial permeability transition pore (MPTP), such as VDAC, ANT, and Cyclophilin D.[10] The opening of the MPTP can lead to mitochondrial swelling, the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.[7][12] This mitochondrial dysfunction exacerbates oxidative stress and further disrupts cellular energy metabolism.
Glutamatergic Excitotoxicity
Aβ(25-35) can induce excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage. Aβ peptides can induce astrocytes to release glutamate via α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs).[13] This excess glutamate overactivates extrasynaptic NMDA receptors, leading to a massive influx of Ca²⁺.[13][14] This calcium overload triggers downstream neurotoxic pathways, including the production of nitric oxide (NO) and subsequent synaptic loss.[13] Interestingly, Aβ(25-35)-induced neurotoxicity in co-cultures of neurons and astrocytes can be prevented by the NMDA receptor antagonist MK801, confirming the role of this pathway.[2][15]
Induction of Apoptosis
The culmination of the aforementioned insults often leads to neuronal apoptosis, or programmed cell death. Aβ(25-35) initiates apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The disruption of Ca²⁺ homeostasis and mitochondrial dysfunction leads to the release of cytochrome c, which activates a cascade of caspases, including the executioner caspase-3.[7][12][16] Aβ(25-35) also modulates the expression of Bcl-2 family proteins, leading to an increased ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2.[17][18] This shift further promotes the mitochondrial apoptotic pathway. Additionally, Aβ(25-35) can activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which also contribute to the apoptotic process.[19][20][21]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Aβ(25-35) neurotoxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Apoptosis induced by Aβ25-35 peptide is Ca(2+) -IP3 signaling-dependent in murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aβ plaques lead to aberrant regulation of calcium homeostasis in vivo resulting in structural and functional disruption of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Calcium Ions Aggravate Alzheimer’s Disease Through the Aberrant Activation of Neuronal Networks, Leading to Synaptic and Cognitive Deficits [frontiersin.org]
- 8. consensus.app [consensus.app]
- 9. mdpi.com [mdpi.com]
- 10. Effect of β-amyloid (25-35) on mitochondrial function and expression of mitochondrial permeability transition pore proteins in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aβ25–35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. art.torvergata.it [art.torvergata.it]
- 13. pnas.org [pnas.org]
- 14. Frontiers | Memory reconsolidation impairment by amyloid beta (1–42) and its prevention by non-competitive antagonists of NMDA receptors [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. jocpr.com [jocpr.com]
- 19. Protective mechanism of kaempferol against Aβ25-35-mediated apoptosis of pheochromocytoma (PC-12) cells through the ER/ERK/MAPK signalling pathway [archivesofmedicalscience.com]
- 20. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]
- 21. spandidos-publications.com [spandidos-publications.com]
The Core of Neurotoxicity: An In-depth Technical Guide to the Discovery and History of Amyloid beta-peptide(25-35)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amyloid beta-peptide (Aβ) is a central figure in the pathology of Alzheimer's disease (AD), being the primary component of the characteristic senile plaques found in the brains of afflicted individuals. While the full-length Aβ peptides, Aβ(1-40) and Aβ(1-42), are the most abundant species in these plaques, a shorter, synthetically derived fragment, Amyloid beta-peptide(25-35) (Aβ(25-35)), has emerged as a critical tool in AD research. This undecapeptide, with the sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met, represents the core toxic region of the full-length peptide. It recapitulates the key neurotoxic properties, including the propensity to form β-sheet structures and fibrillar aggregates, making it an invaluable and more accessible model for studying the molecular mechanisms of Aβ-induced neurodegeneration. This technical guide provides a comprehensive overview of the discovery, history, experimental application, and signaling pathways associated with Aβ(25-35).
Discovery and History
The journey to understanding the significance of Aβ(25-35) began with early investigations into the neurotoxic properties of the full-length Aβ peptide. A pivotal moment came in 1990 when a study by Yankner and colleagues demonstrated that a fragment of the amyloid precursor protein (APP) was toxic to neurons.[1] This research laid the groundwork for identifying the specific toxic domain of Aβ.
In a landmark 1990 paper published in Science, Yankner et al. pinpointed the Aβ(25-35) region as the mediator of both neurotrophic effects at low concentrations and neurotoxic effects at higher concentrations in cultured hippocampal neurons.[2] This was the first identification of this specific fragment as the biologically active domain of the full-length Aβ peptide.
Subsequent research by Pike et al. in the early 1990s further solidified the importance of Aβ(25-35) by demonstrating a clear correlation between its aggregation state and its neurotoxicity.[3] These studies showed that the propensity of Aβ(25-35) to form aggregated β-sheet structures was essential for its toxic effects on cultured neurons. This established Aβ(25-35) not only as the toxic core but also as a model for studying the pathogenic aggregation process of amyloid peptides.
Due to its potent neurotoxicity and its ability to form fibrils more rapidly than the full-length peptides, Aβ(25-35) became a widely adopted tool for in vitro and in vivo studies of Alzheimer's disease pathogenesis. Its synthetic origin and shorter length make it easier and more cost-effective to produce and handle compared to the full-length Aβ, facilitating a broad range of research into the molecular mechanisms of amyloid toxicity and the screening of potential therapeutic inhibitors of aggregation and neurodegeneration.[4]
Data Presentation
The following tables summarize quantitative data from various studies on the neurotoxicity, aggregation, and cellular effects of Aβ(25-35).
Table 1: Neurotoxicity of Aβ(25-35) in Cellular Models
| Cell Line | Concentration (µM) | Incubation Time | Viability Assay | % Cell Death / Inhibition | Reference |
| PC12 | 10 | 48 h | MTT | ~5% | [5] |
| PC12 | 50 | 48 h | MTT | ~13% | [5] |
| PC12 | 90 | 48 h | MTT | ~17% | [5] |
| PC12 | 180 | 48 h | MTT | ~18% | [5] |
| PC12 | 360 | 48 h | MTT | ~16% | [5] |
| Human Microglial Cells (C13NJ) | 10 | 48 h | MTT | 18% | [2] |
| Human Microglial Cells (C13NJ) | 25 | 48 h | MTT | 29% | [2] |
| Human Microglial Cells (C13NJ) | 50 | 48 h | MTT | 28% | [2] |
| Human Microglial Cells (C13NJ) | 100 | 48 h | MTT | 43% | [2] |
| Human Lung Fibroblasts (HFL-1) | 10 | 24 h | WST-8 | ~10% | [6] |
| Human Lung Fibroblasts (HFL-1) | 20 | 24 h | WST-8 | ~20% | [6] |
| Melanoma Cell Lines | 40 | 72 h | PI Staining | Variable (cell line dependent) | [1] |
| SH-SY5Y | 25 | Not Specified | MTT | ~40% | [7] |
Table 2: Aggregation Kinetics and Inhibition of Aβ(25-35)
| Parameter | Condition | Value | Method | Reference |
| Aggregation Time | 63 µg/ml, pH 7.4 (unseeded) | ~3 hours (start), ~5 hours (complete) | Congo Red Binding | [8] |
| Aggregation Time | 63 µg/ml, pH 3.0 (unseeded) | ~1 hour (start), ~6 hours (complete) | Congo Red Binding | [8] |
| IC50 (Myricetin) | 100 µM Aβ(25-35) | 1.8 µM | ThT Assay | [9] |
| IC50 (Curcumin) | 100 µM Aβ(25-35) | 12.0 µM | ThT Assay | [9] |
| IC50 ((-)-Tetracycline) | 100 µM Aβ(25-35) | 70.0 µM | ThT Assay | [9] |
Table 3: Effects of Aβ(25-35) on Cellular Enzymes and Processes
| Cellular Process/Enzyme | Cell Type/System | Aβ(25-35) Concentration | Effect | Reference |
| Glucose Utilization | Astrocytes | 25 µM | 158% increase after 48h | [10] |
| Glucosylceramide Synthase (GCS) Activity | Human Lung Fibroblasts | 5-20 µM | Significant inhibition | [6] |
| Mn-Superoxide Dismutase (Mn-SOD) Activity | Rat Brain Mitochondria (in vivo) | Continuous infusion | Increased | [11] |
| Catalase Activity | Rat Brain Mitochondria (in vivo) | Continuous infusion | Decreased | [11] |
| Glutathione Peroxidase Activity | Rat Brain Mitochondria (in vivo) | Continuous infusion | Decreased | [11] |
| Nrf2 Nuclear Translocation | U373 Astroglial Cells | 50 µM | 2.3-fold increase after 2h | [12] |
| System Xc- Protein Expression | U373 Astroglial Cells | 50 µM | 2-fold increase after 24h | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Aβ(25-35).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aβ(25-35)
This protocol outlines the manual synthesis of Aβ(25-35) using Fmoc chemistry.
-
Resin Preparation: Start with a Wang resin pre-loaded with the C-terminal amino acid, Methionine (Met).
-
Fmoc Deprotection: Swell the resin in N,N-dimethylformamide (DMF). Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% (v/v) piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Leucine) in DMF with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Add this solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Wash: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the Aβ(25-35) sequence (Gly-Ile-Ile-Gly-Ala-Lys(Boc)-Asn(Trt)-Ser(tBu)-Gly). Side-chain protecting groups (Boc for Lys, Trt for Asn, tBu for Ser) are used as needed.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the cleaved peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification and Lyophilization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC. Lyophilize the pure fractions to obtain a fluffy white powder.
Protocol 2: Preparation and Aggregation of Aβ(25-35)
The aggregation state of Aβ(25-35) is critical for its neurotoxicity. This protocol describes a common method for preparing aggregated Aβ(25-35).
-
Monomerization: To ensure a consistent starting material, dissolve the lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL. Incubate at room temperature for at least 1 hour.
-
Solvent Evaporation: Aliquot the HFIP solution into sterile, low-binding microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film. Store the dried peptide film at -20°C or -80°C.
-
Solubilization: Immediately before use, resuspend the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 5 mM.
-
Aggregation: To initiate aggregation, dilute the DMSO stock solution into an appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to the desired final concentration (e.g., 40 µM). Incubate the solution at 37°C for a specified period (e.g., 24 hours) with gentle agitation to promote fibril formation. For some experiments, "aged" peptide, incubated for several days, is used.[13]
Protocol 3: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in real-time.
-
Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) (e.g., 1 mM in water) and store it protected from light. Prepare a working solution of ThT (e.g., 20 µM) in the same buffer used for the Aβ(25-35) aggregation (e.g., PBS, pH 7.4).
-
Assay Setup: In a 96-well black, clear-bottom microplate, add the Aβ(25-35) solution at the desired concentration. Add the ThT working solution to each well. Include a control well with buffer and ThT only.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
Protocol 4: MTT Cell Viability Assay for Neurotoxicity
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cell viability after exposure to Aβ(25-35).
-
Cell Culture: Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Prepare aggregated Aβ(25-35) as described in Protocol 2. Dilute the peptide to various final concentrations (e.g., 10, 20, 40 µM) in serum-free cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the Aβ(25-35) preparations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells with Aβ(25-35) for a specified period (e.g., 24 or 48 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 5: Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of intracellular calcium concentration changes in response to Aβ(25-35).
-
Cell Preparation: Culture neurons on glass coverslips.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with the calcium-sensitive dye Fura-2 AM (e.g., 2-5 µM) in the salt solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash: Wash the cells with the salt solution to remove extracellular dye.
-
Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Perfuse the cells with the salt solution and record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Aβ(25-35) Application: Perfuse the cells with a solution containing Aβ(25-35) at the desired concentration and continue to record the fluorescence ratio (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
Signaling Pathways and Mechanisms of Action
Aβ(25-35) exerts its neurotoxic effects through the activation of multiple intracellular signaling pathways, often initiated by its interaction with cell surface receptors. The following diagrams illustrate some of the key pathways implicated in Aβ(25-35)-mediated neurotoxicity.
Caption: Aβ(25-35) activation of microglia via a cell surface receptor complex.
Caption: Aβ(25-35) signaling through the RAGE receptor leading to NF-κB activation.
Caption: Aβ(25-35) induced autophagy via inhibition of the PI3K/Akt/mTOR pathway.
Caption: Aβ(25-35) induced apoptosis through the JNK signaling pathway.
Conclusion
Amyloid beta-peptide(25-35) has proven to be an indispensable tool in the field of Alzheimer's disease research. Its discovery as the core toxic fragment of the full-length Aβ peptide has enabled a deeper understanding of the molecular mechanisms underlying amyloid-induced neurodegeneration. This technical guide has provided a comprehensive overview of its history, quantitative effects, experimental protocols, and the intricate signaling pathways it modulates. For researchers, scientists, and drug development professionals, Aβ(25-35) will undoubtedly continue to be a valuable asset in the ongoing quest for effective therapies to combat Alzheimer's disease.
References
- 1. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pnas.org [pnas.org]
- 6. PI3K/AKT/mTOR/p70S6K Pathway Is Involved in Aβ25-35-Induced Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of NMDA Receptors Prevents the Loss of BDNF Function Induced by Amyloid β [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. europeanreview.org [europeanreview.org]
- 10. mdpi.com [mdpi.com]
- 11. Small Molecular Weight Compounds Antagonistic to Amyloid Peptide25-35 [scirp.org]
- 12. pnas.org [pnas.org]
- 13. Factors Driving Amyloid Beta Fibril Recognition by Cell Surface Receptors: A Computational Study [mdpi.com]
The Core of Neurotoxicity: An In-depth Technical Guide on the Role of Amyloid Beta-Peptide (25-35) in Alzheimer's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of the amyloid beta-peptide fragment (25-35) [Aβ(25-35)] in the pathology of Alzheimer's disease (AD). Aβ(25-35) is a highly toxic and biologically active fragment of the full-length Aβ peptide, known for its rapid aggregation and potent neurotoxicity.[1] This document details its mechanisms of action, presents quantitative data on its effects, provides detailed experimental protocols for its study, and visualizes the key signaling pathways involved in its neurotoxic cascade.
Neurotoxic Mechanisms of Aβ(25-35)
Aβ(25-35) exerts its neurotoxic effects through a multi-faceted approach, primarily involving the induction of oxidative stress, disruption of calcium homeostasis, and initiation of apoptotic cell death.
1.1. Aggregation Properties:
Aβ(25-35) is the shortest fragment of the full-length Aβ peptide that can form large β-sheet fibrils and retains the toxicity of the longer peptides.[2] Like the full-length Aβ(1-42), Aβ(25-35) undergoes a conformational change from a soluble, random coil structure to an aggregated, insoluble β-sheet structure.[3] This aggregation process is concentration-dependent and can be monitored in vitro.[4] The aggregation follows a sigmoidal curve, characterized by a lag phase, an exponential growth phase, and a plateau phase, which is indicative of a nucleation-dependent fibrillization process.[3]
1.2. Oxidative Stress:
A central mechanism of Aβ(25-35) neurotoxicity is the generation of reactive oxygen species (ROS), leading to significant oxidative stress in neuronal cells. Aβ(25-35) can induce the production of superoxide (B77818) and hydroxyl radicals.[5] One of the primary sources of this ROS production is the activation of NADPH oxidase in astrocytes and microglia.[6][7][8] The interaction of Aβ(25-35) with the cell membrane can trigger a cascade that leads to the assembly and activation of the NADPH oxidase complex.
1.3. Calcium Dysregulation:
Aβ(25-35) disrupts intracellular calcium (Ca2+) homeostasis, a critical factor in neuronal function and survival. The peptide can form cation-permeable pores in the cell membrane, leading to an influx of extracellular Ca2+.[9][10] Furthermore, Aβ(25-35) can induce the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER), by interacting with receptors like the inositol (B14025) triphosphate receptor (InsP3R).[1][11] This sustained elevation of intracellular Ca2+ can activate various downstream pathological events, including the activation of proteases and the generation of more ROS.[11] Aβ(25-35) has been shown to enhance excitatory activity in glutamatergic synaptic networks, leading to Ca2+ influx through L-type Ca2+ channels and NMDA receptors.[3]
1.4. Apoptosis:
The culmination of oxidative stress and calcium dysregulation is often the induction of apoptosis, or programmed cell death. Aβ(25-35) has been shown to activate the caspase cascade, a family of proteases that are central to the execution of apoptosis. Specifically, Aβ(25-35) treatment leads to the activation of caspase-3, a key executioner caspase.[12][13] This activation is often preceded by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which facilitates the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[4]
Quantitative Data
The following tables summarize key quantitative data related to the effects of Aβ(25-35).
Table 1: Neurotoxic Effects of Aβ(25-35) on Neuronal Cell Viability
| Cell Line | Aβ(25-35) Concentration (µM) | Incubation Time (hours) | % Reduction in Cell Viability (approx.) | Reference |
| Rat Cortical Neurons | 25 | 24 | 40 | [14] |
| Rat Cortical Neurons | 50 | 24 | 40 | [14] |
| PC12 Cells | 10 - 360 | Not Specified | Dose-dependent decrease | [15] |
| SH-SY5Y Cells (co-cultured with U373) | 50 | 24 | 50 | [10] |
| Human Lung Fibroblasts (HFL-1) | 10 | 24 | Significant reduction | [16] |
| Human Lung Fibroblasts (HFL-1) | 20 | 24 | Significant reduction | [16] |
Table 2: IC50 Values of Aβ(25-35) Aggregation Inhibitors
| Inhibitor | IC50 (µM) | Reference |
| Myricetin | 1.8 | [4] |
| Curcumin | 10 | [4] |
| (-)-Tetracycline | >500 | [4] |
| Rosmarinic acid | 7 | [2] |
| Globoidnan A | 12 | [2] |
| YS-RD11 | ~1.5 | [17] |
| YS-RE16 | ~0.5 | [17] |
| Procyanidin A2 | 4.8 | [18] |
| Procyanidin A1 | 4.6 | [18] |
| Proanthocyanidin A6 | 4.2 | [18] |
| Proanthocyanidin A7 | 2.4 | [18] |
| (-)-Epicatechin | 41.7 | [18] |
| (+)-Catechin | 56.8 | [18] |
| EGCG (positive control) | 3.8 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Aβ(25-35) pathology.
3.1. Preparation of Aβ(25-35) Aggregates
-
Monomerization:
-
Dissolve lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.
-
Incubate at room temperature for at least 1 hour to ensure the peptide is in a monomeric state.
-
Evaporate the HFIP using a gentle stream of nitrogen gas or a SpeedVac to form a thin peptide film.
-
Store the peptide film at -20°C until use.[19]
-
-
Preparation of Oligomers:
-
Dissolve the monomeric Aβ(25-35) film in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 5 mM.
-
Dilute the DMSO stock solution to the desired final concentration (e.g., 100 µM) in ice-cold, serum-free cell culture medium (e.g., F-12 medium).
-
Incubate at 4°C for 24-48 hours to allow for the formation of oligomers.[19]
-
-
Preparation of Fibrils:
-
Dissolve the monomeric Aβ(25-35) film in DMSO to a stock concentration of 5 mM.
-
Dilute the DMSO stock solution to the desired final concentration (e.g., 100 µM) in a buffer such as 10 mM HCl or phosphate-buffered saline (PBS), pH 7.4.
-
Incubate at 37°C for 24 hours to 7 days to allow for the formation of fibrils.[19]
-
3.2. Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of β-sheet-rich amyloid fibrils.
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare a working solution of 20 µM ThT in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).
-
In a 96-well black, clear-bottom microplate, add the Aβ(25-35) sample (with or without potential inhibitors).
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.[20] An increase in fluorescence indicates fibril formation.
3.3. MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of prepared Aβ(25-35) aggregates for the desired incubation time (e.g., 24-48 hours). Include a vehicle control (medium with the same final concentration of DMSO or buffer used to prepare the peptide).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[21]
3.4. Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Culture neuronal cells in a suitable format (e.g., 96-well plate or culture dish).
-
Treat the cells with Aβ(25-35) for the desired time.
-
Wash the cells with a serum-free medium or PBS.
-
Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM) in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells to remove the excess DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence corresponds to an increase in intracellular ROS.[22]
3.5. Caspase-3 Activity Assay
This assay measures the activity of the key executioner caspase in apoptosis.
-
Treat neuronal cells with Aβ(25-35) to induce apoptosis.
-
Lyse the cells and collect the cell lysates.
-
Determine the protein concentration of the lysates.
-
Incubate a specific amount of protein from each sample with a caspase-3-specific substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide) or a fluorogenic substrate like Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
-
Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) using a microplate reader. The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.[23]
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in Aβ(25-35)-induced neurotoxicity and a general experimental workflow.
Caption: Aβ(25-35) induced neurotoxicity signaling cascade.
Caption: General workflow for studying Aβ(25-35) neurotoxicity.
Conclusion
Aβ(25-35) serves as a potent and valuable tool for modeling key aspects of Alzheimer's disease pathology in a research setting. Its rapid aggregation and robust neurotoxicity, driven by oxidative stress, calcium dysregulation, and apoptosis, provide a platform for investigating the molecular mechanisms of neurodegeneration and for the screening and development of potential therapeutic agents. The experimental protocols and signaling pathways detailed in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of Alzheimer's disease.
References
- 1. Elevating the Levels of Calcium Ions Exacerbate Alzheimer’s Disease via Inducing the Production and Aggregation of β-Amyloid Protein and Phosphorylated Tau [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. The Ca2+ influx induced by beta-amyloid peptide 25-35 in cultured hippocampal neurons results from network excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Amyloid Peptides Induce Mitochondrial Dysfunction and Oxidative Stress in Astrocytes and Death of Neurons through Activation of NADPH Oxidase | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. The microglial NADPH oxidase complex as a source of oxidative stress in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Dyshomeostasis in Alzheimer’s Disease | Encyclopedia MDPI [encyclopedia.pub]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Calcium Ions Aggravate Alzheimer’s Disease Through the Aberrant Activation of Neuronal Networks, Leading to Synaptic and Cognitive Deficits [frontiersin.org]
- 12. Beta-amyloid-induced activation of caspase-3 in primary cultures of rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Interactions of Amyloid-β with Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecular Weight Compounds Antagonistic to Amyloid Peptide25-35 [scirp.org]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 21. Early Effects of the Soluble Amyloid β25-35 Peptide in Rat Cortical Neurons: Modulation of Signal Transduction Mediated by Adenosine and Group I Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Structural Analysis of Amyloid Beta-Peptide (25-35) Fibrils: A Technical Guide
Abstract: The Amyloid Beta-peptide (25-35), or Aβ(25-35), is the shortest fragment of the full-length Aβ peptide that forms neurotoxic amyloid fibrils, making it a crucial model system in Alzheimer's disease research.[1] Its smaller size facilitates detailed biophysical and structural studies that provide insights into the fundamental mechanisms of amyloidogenesis and neurotoxicity.[1] This guide offers an in-depth technical overview of the structural analysis of Aβ(25-35) fibrils, intended for researchers, scientists, and professionals in drug development. It covers the peptide's aggregation kinetics, detailed protocols for key analytical techniques, and the cellular pathways affected by its toxicity.
Physicochemical Properties and Aggregation Kinetics
The Aβ(25-35) fragment, with the amino acid sequence GSNKGAIIGLM, is a highly toxic derivative of the full-length peptide.[2][3] Like its parent molecule, it undergoes a significant conformational transition from a soluble, largely unordered structure to insoluble, well-ordered fibrillar aggregates rich in β-sheet content.[1][4] This process is central to its pathological effects.
The aggregation of Aβ(25-35) follows a nucleation-dependent polymerization model, characterized by a sigmoidal curve with three distinct phases: a lag phase where initial soluble monomers form oligomeric nuclei, an exponential growth phase where fibrils elongate rapidly, and a plateau phase where the pool of monomers is depleted.[1] The kinetics of this process are highly sensitive to environmental conditions.[1]
Factors Influencing Aggregation
The rate and extent of Aβ(25-35) fibrillization are critically dependent on several factors, including peptide concentration, pH, and temperature. Understanding these parameters is essential for designing reproducible experiments.
| Parameter | Condition | Observation | Citation |
| Peptide Concentration | 50 - 200 µM | Higher concentrations lead to a shorter lag phase and faster aggregation kinetics. | [1] |
| pH | 5.0, 7.4, 8.0 | Aggregation is favorable at physiological pH (7.4); aggregation is evident at pH 3.0 and 7.4.[1][5] | [1][5] |
| Temperature | 4°C, 24-27°C, 37°C | While increased temperature can influence aggregation, refrigerated samples (4°C) often yield higher reproducibility.[1] | [1] |
| Solvent/Buffer | 34 mM Phosphate (B84403), 17.5% v/v Acetonitrile | This specific buffer condition was found to be optimal for producing aggregation kinetics comparable to the full-length Aβ(1-42) peptide.[1] | [1] |
Methodologies for Structural and Morphological Analysis
A multi-technique approach is required to fully characterize the structure of Aβ(25-35) fibrils, from secondary structure content to high-resolution morphology and atomic-level details.
Peptide Preparation: Monomerization
A critical first step in any aggregation study is to ensure the starting peptide is in a monomeric, non-aggregated state.
-
Dissolution: Dissolve the lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.[6]
-
Incubation: Incubate the solution at room temperature for 1-2 hours to break down any pre-existing aggregates.[6]
-
Aliquoting: Aliquot the solution into sterile, low-binding microcentrifuge tubes.
-
Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas or using a vacuum concentrator to form a thin peptide film.[6]
-
Storage: Store the dried peptide films at -80°C until use. For experiments, the film is redissolved in the desired buffer.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor the changes in the secondary structure of the peptide over time.
-
Principle: The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure. A transition from a random coil (minimum ~198 nm) to a β-sheet conformation (minimum ~218 nm) is indicative of fibril formation.[1]
-
Experimental Protocol:
-
Sample Preparation: Reconstitute a monomerized Aβ(25-35) film in the desired buffer (e.g., 34.5 mM phosphate buffer, pH 7.4) to a final concentration of 100 µM.[1]
-
Spectra Acquisition: Record CD spectra using a spectropolarimeter in a 1 mm path-length quartz cell at 25°C.[7]
-
Parameters: Acquire spectra from 190 nm to 260 nm with a bandwidth of 1 nm and a scanning speed of 10 nm/min. Average multiple scans (e.g., 4 scans) for a better signal-to-noise ratio.[7]
-
Time Course: Repeat measurements at selected time points to monitor the conformational transition.
-
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is the gold standard for quantifying the formation of amyloid fibrils in real-time.
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils.[8] The fluorescence intensity is directly proportional to the amount of fibrillar aggregates.
-
Typical Assay Parameters:
Parameter Value Citation Aβ(25-35) Concentration 40 - 100 µM [1][6][9] ThT Concentration 20 µM [6] Excitation Wavelength ~440 - 450 nm [8][10] Emission Wavelength ~480 - 490 nm [1][8][10] | Plate Type | 96-well black, clear bottom |[6] |
Atomic Force Microscopy (AFM)
AFM provides high-resolution, three-dimensional images of fibril morphology on a substrate.
-
Principle: A sharp tip mounted on a cantilever scans the surface of a sample. Deflections of the cantilever due to tip-surface interactions are used to create a topographical map. Tapping mode is preferred for delicate biological samples to minimize damage.[11]
-
Experimental Protocol (Dip-Washing Method):
-
Substrate Preparation: Use freshly cleaved muscovite (B576469) mica as the substrate. Mica provides an atomically flat and hydrophilic surface.[12]
-
Sample Deposition: Apply a small volume (e.g., 10-20 µL) of the aggregated Aβ(25-35) solution onto the mica surface and incubate for 10-15 minutes to allow fibril adhesion.
-
Washing: To remove excess salt and non-adhered peptides, which can cause imaging artifacts, gently dip-wash the mica sheet in a beaker of ultrapure water.[12][13]
-
Drying: Dry the sample under a gentle stream of nitrogen gas.
-
Imaging: Image the sample using an AFM operating in tapping mode.[11]
-
-
Morphological Data:
Feature Typical Dimensions Citation Fibril Length Several hundred nanometers to a few micrometers [14] | Fibril Morphology | Unbranched, tiny, and short aggregates |[14][15] |
X-ray Diffraction and Solid-State NMR (ssNMR)
These techniques provide atomic-level detail about the fibril's core structure.
-
X-ray Diffraction: Fiber diffraction patterns of amyloid fibrils typically show two characteristic reflections: one on the meridian at ~4.7 Å, corresponding to the inter-strand distance within a β-sheet, and one on the equator at ~10 Å, representing the inter-sheet packing distance.[16] This signature confirms the "cross-β" architecture, where β-strands run perpendicular to the fibril axis.[16]
-
Solid-State NMR (ssNMR): ssNMR is a powerful tool for determining the precise arrangement of peptides within the fibril.[17][18] Studies on Aβ fragments have revealed that the β-strands are arranged in an in-register parallel fashion.[14][19]
| Structural Parameter | Measured Distance | Technique | Citation |
| Inter-strand distance | ~4.7 Å | X-ray Diffraction | [16] |
| Inter-sheet distance | ~10 Å | X-ray Diffraction | [16] |
| β-sheet arrangement | Parallel | ssNMR, Raman Spectroscopy | [14][19] |
Cellular Toxicity Pathways
The aggregation of Aβ(25-35) is directly linked to its neurotoxicity. The fibrils and their oligomeric precursors can interact with cellular membranes, leading to a cascade of detrimental events, including oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[8][20] Studies have shown that Aβ(25-35) can inhibit the viability of rat cardiac myocytes in a dose-dependent manner, with an IC50 of 20.52 µM, and that this toxicity is mediated by the MAPK signaling pathway.[20]
References
- 1. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution structure of amyloid beta-peptide (25-35) in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Structural analysis of amyloid beta peptide fragment (25-35) in different microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time | MDPI [mdpi.com]
- 8. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. AFM-Based Single Molecule Techniques: Unraveling the Amyloid Pathogenic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Amyloid Fibril Networks by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Protocol for High-Quality AFM Imaging of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Amyloid-β 25–35 peptides aggregate into cross-β sheets in unsaturated anionic lipid membranes at high peptide concentrations - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02619A [pubs.rsc.org]
- 17. Sensitivity-Enhanced Solid-state NMR Detection of Structural Differences and Unique Polymorphs in Pico- to Nanomolar Amounts of Brain-derived and Synthetic 42-residue Amyloid-β Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. The Toxicity Mechanisms of Action of Aβ25–35 in Isolated Rat Cardiac Myocytes | MDPI [mdpi.com]
Amyloid Beta-Peptide (25-35): A Technical Guide to Aggregation and Neurotoxicity Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amyloid-beta (Aβ) peptide is a central figure in the pathology of Alzheimer's disease (AD), with its aggregation into senile plaques being a hallmark of the condition.[1][2] Among its various fragments, the amyloid beta-peptide (25-35) (Aβ(25-35)), with the sequence NH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH, has been identified as the most toxic region.[1] This undecapeptide is the shortest fragment capable of forming large β-sheet fibrillar aggregates and recapitulating the neurotoxic properties of the full-length Aβ peptide.[1][3][4][5] Although not a direct product of amyloid precursor protein (APP) cleavage, it is found in senile plaques and is considered the biologically active domain of Aβ.[1] Its ability to mimic the neurotoxic effects of Aβ(1-42) has established it as a crucial tool in both in vitro and in vivo AD models.[1] This technical guide provides an in-depth exploration of the aggregation process of Aβ(25-35) and the intricate molecular mechanisms underlying its neurotoxicity.
Aβ(25-35) Aggregation
The aggregation of Aβ(25-35) is a critical event preceding its neurotoxic effects. This process is characterized by a conformational transition from soluble, random coil structures to insoluble β-sheet fibrils.[3][4] The aggregation is highly dependent on environmental conditions such as pH, temperature, and peptide concentration.[3][6]
Quantitative Parameters of Aβ(25-35) Aggregation and Toxicity
The following table summarizes key quantitative data related to Aβ(25-35) aggregation and its effects on neuronal cells, providing a comparative overview for experimental design.
| Parameter | Value/Range | Cell Line/System | Reference |
| Neurotoxicity (Cell Viability) | |||
| Effective Concentration | 10-50 µM | PC12 cells | [7] |
| 10-30 µM | Primary cortical neurons | [7] | |
| 10-20 µM | HFL-1 cells | [2][7] | |
| 20 µM | PC12 cells (time-dependent decrease) | [8] | |
| >10 µM | Neural stem cells | [9] | |
| Incubation Time | 24-48 hours | PC12, HFL-1 cells | [7] |
| Aggregation Studies | |||
| Concentration for Aggregation | >1 µM | In vitro (phosphate buffer) | [7] |
| 1.46 mM | In vitro (phosphate buffer/CH3CN) | [3] | |
| 40 µM | In vitro (PBS) | [7] | |
| Incubation Time for Aggregation | 24 hours | In vitro | [7] |
| Fast kinetics (lag time ~2h) | In vitro (1.46 mM) | [3] | |
| Thioflavin T (ThT) Assay | |||
| ThT Concentration | 20 µM | In vitro and in-cell assays | [7][10] |
| Signaling Pathway Activation | |||
| Nrf2 Nuclear Translocation | 50 µM | U373 astroglial cells | [7][11] |
Core Mechanisms of Aβ(25-35) Neurotoxicity
Aβ(25-35) exerts its cytotoxic effects through a multifactorial and interconnected web of signaling pathways, ultimately leading to neuronal dysfunction and death. The primary mechanisms are detailed below.
Oxidative Stress
A growing body of evidence suggests that oxidative stress is a primary mediator of Aβ(25-35)-induced neurotoxicity.[6][12] The peptide triggers the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and DNA damage.[12][13] In SH-SY5Y neuroblastoma cells, Aβ(25-35) (10 µM) has been shown to cause a marked increase in ROS production within the first 2 hours of treatment.[13] This oxidative assault disrupts cellular homeostasis and activates downstream apoptotic pathways.
Mitochondrial Dysfunction
Mitochondria are primary targets of Aβ(25-35)-induced toxicity. The peptide can accumulate within mitochondria, leading to impaired mitochondrial biogenesis, disruption of the electron transport chain, decreased ATP production, and the opening of the mitochondrial permeability transition pore (MPTP).[14][15][16] A study on rat hippocampal neurons demonstrated that Aβ(25-35) injection damaged mitochondrial structure, decreased mitochondrial membrane potential, and reduced Ca2+-ATPase activity.[15] Furthermore, Aβ(25-35) has been shown to suppress the AMPK-SIRT1-PGC-1α pathway, which is crucial for mitochondrial biogenesis.[14]
Calcium Dysregulation
Aβ(25-35) disrupts intracellular calcium (Ca2+) homeostasis, a critical factor in neuronal signaling and survival.[17][18] The peptide can increase Ca2+ influx through various mechanisms, including the activation of L- and T-type voltage-gated calcium channels and NMDA receptors.[18][19][20] This sustained elevation of intracellular Ca2+ can trigger a cascade of detrimental events, including the activation of proteases and kinases, enhanced ROS production, and the induction of apoptosis.[17]
Excitotoxicity and NMDA Receptor Involvement
Aβ(25-35) can induce excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leads to neuronal damage.[11][21] Aβ(25-35) has been shown to induce glutamate release from astrocytes, leading to the activation of extrasynaptic NMDARs on neurons.[11][21] This aberrant activation contributes to synaptic loss and neuronal death.[21] The neurotoxic effects can be mitigated by NMDAR antagonists like MK801.[11][22]
Regulated Cell Death Pathways: Ferroptosis and Necroptosis
Recent studies have implicated regulated cell death pathways, such as ferroptosis and necroptosis, in Aβ(25-35)-induced neurotoxicity.[23] Ferroptosis is an iron-dependent form of cell death characterized by lipid peroxidation, while necroptosis is a programmed form of necrosis. A study investigating Aβ(25-35) injection in the entorhinal cortex of rats found that inhibitors of both ferroptosis (Fer-1) and necroptosis (Nec-1) could ameliorate cognitive impairment and neuropathological changes.[23] Interestingly, the study suggested that ferroptosis may be an upstream event to necroptosis in the context of Aβ neurotoxicity.[23]
Signaling Pathways
The neurotoxic effects of Aβ(25-35) are orchestrated by complex signaling cascades. The following diagrams illustrate some of the key pathways involved.
Figure 1: Aβ(25-35)-induced oxidative stress pathway.
Figure 2: Inhibition of mitochondrial biogenesis by Aβ(25-35).
Figure 3: Aβ(25-35) induced astrocytic glutamate release and subsequent excitotoxicity.
Experimental Protocols
Reproducibility in Aβ(25-35) research is critically dependent on standardized experimental protocols. This section provides detailed methodologies for key experiments.
Protocol 1: Preparation and Aggregation of Aβ(25-35)
Proper preparation of the Aβ(25-35) peptide is crucial to ensure consistent aggregation and reproducible results in toxicity assays.
Materials:
-
Lyophilized Aβ(25-35) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Monomerization of Aβ(25-35): a. Dissolve the lyophilized Aβ(25-35) peptide in HFIP to a concentration of 1 mg/mL.[7] b. Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.[7] c. Aliquot the solution into sterile, low-binding microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film. e. Store the dried peptide film at -80°C until use.[7]
-
Aggregation: a. Resuspend the peptide film in DMSO to a stock concentration of 5 mM. b. Dilute the DMSO stock into PBS (pH 7.4) to the desired final concentration for aggregation (e.g., 40 µM). c. Incubate the solution at 37°C for a specified period (e.g., 24 hours) to induce aggregation.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.
Materials:
-
Aggregated Aβ(25-35) solution (from Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
PBS, pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add 180 µL of the 20 µM ThT working solution to each well.
-
Add 20 µL of the aggregated Aβ(25-35) solution to the wells. For a negative control, add 20 µL of PBS.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[10]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the neurotoxic effects of Aβ(25-35) on a neuronal cell line, such as SH-SY5Y or PC12, using the MTT assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
Aggregated Aβ(25-35) solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the aggregated Aβ(25-35) solution in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of Aβ(25-35). Include a vehicle control (medium with the same final concentration of DMSO as the Aβ(25-35) samples).
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
Aβ(25-35) remains an invaluable tool for dissecting the molecular intricacies of Alzheimer's disease. Its rapid aggregation and potent neurotoxicity, mediated by a confluence of oxidative stress, mitochondrial dysfunction, calcium dysregulation, and excitotoxicity, provide a robust model for studying the pathogenic mechanisms of Aβ. A thorough understanding of these pathways and the standardization of experimental protocols are paramount for the development of effective therapeutic strategies aimed at mitigating the devastating effects of this neurodegenerative disease. The ongoing research into the roles of regulated cell death pathways like ferroptosis and necroptosis promises to unveil new targets for intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− [mdpi.com]
- 12. Amyloid-beta(25-35)-induced memory impairments correlate with cell loss in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aβ25–35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of β-amyloid (25-35) on mitochondrial function and expression of mitochondrial permeability transition pore proteins in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Neurotoxic β-amyloid oligomers cause mitochondrial dysfunction—the trigger for PANoptosis in neurons [frontiersin.org]
- 17. Aβ plaques lead to aberrant regulation of calcium homeostasis in vivo resulting in structural and functional disruption of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Calcium Ions Aggravate Alzheimer’s Disease Through the Aberrant Activation of Neuronal Networks, Leading to Synaptic and Cognitive Deficits [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Amyloid-Beta Modulates Low-Threshold Activated Voltage-Gated L-Type Calcium Channels of Arcuate Neuropeptide Y Neurons Leading to Calcium Dysregulation and Hypothalamic Dysfunction | Journal of Neuroscience [jneurosci.org]
- 21. pnas.org [pnas.org]
- 22. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of amyloid beta (25-35) neurotoxicity in the ferroptosis and necroptosis as modalities of regulated cell death in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Landscapes of Amyloid-Beta (25-35): A Technical Guide for Researchers
An In-depth Technical Guide on the Conformational Changes of Amyloid Beta-Peptide (25-35) for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the conformational dynamics of the amyloid-beta peptide fragment 25-35 (Aβ(25-35)), a key player in the pathology of Alzheimer's disease. Aβ(25-35) is the shortest fragment of the full-length Aβ peptide that forms neurotoxic amyloid fibrils, making it a critical model system for studying the molecular mechanisms of aggregation and for the development of therapeutic inhibitors.[1][2] This document details the transition from soluble, unordered monomers to toxic β-sheet-rich oligomers and fibrils, the environmental factors influencing these changes, and the experimental protocols to study them.
The Conformational Journey of Aβ(25-35): From Monomer to Fibril
The aggregation of Aβ(25-35) is a nucleation-dependent polymerization process characterized by a conformational transition from a soluble, largely unordered or α-helical state to a highly organized, β-sheet-rich fibrillar structure.[1][3] This process typically follows a sigmoidal curve, defined by a lag phase, an exponential growth (elongation) phase, and a stationary plateau phase.[1]
-
Monomers: In solution, Aβ(25-35) monomers can exist in a dynamic equilibrium of random coil and α-helical conformations.[4] The monomeric form is generally considered to be non-toxic or significantly less toxic than its aggregated counterparts.[5]
-
Oligomers: The initial and critical step in the aggregation cascade is the formation of soluble oligomers. During the lag phase, monomers self-associate to form these low-molecular-weight species.[1] These oligomers are increasingly recognized as the primary neurotoxic species in Alzheimer's disease.[5] Structurally, oligomers exhibit an increasing proportion of β-sheet content as their order (dimer, trimer, tetramer, etc.) increases.[6] The transition from monomer to oligomer is thought to be a key rate-limiting step in fibril formation.[7]
-
Protofibrils and Fibrils: Oligomers can then act as nuclei for the rapid elongation into larger, insoluble protofibrils and mature fibrils.[1] This elongation phase is characterized by the addition of monomers to the growing ends of the aggregates. Mature fibrils are rich in cross-β-sheet structures, where the β-strands are oriented perpendicular to the fibril axis.[8]
Factors Influencing Aβ(25-35) Conformational Changes
The conformational landscape of Aβ(25-35) is highly sensitive to its environment. Several key factors can significantly influence its aggregation kinetics and the resulting structures:
-
Concentration: Higher concentrations of Aβ(25-35) lead to a shorter lag phase and a faster aggregation rate, consistent with the principles of nucleation-dependent polymerization.[1][9]
-
pH: The pH of the solution plays a crucial role. While aggregation can occur over a range of pH values, neutral pH (around 7.4) appears to be optimal for rapid fibril formation.[1][10] Deviations from neutral pH can alter the aggregation kinetics and the morphology of the resulting aggregates.[11]
-
Temperature: Temperature can influence the rate of aggregation. While some studies on Aβ(25-35) have shown that temperature increases do not significantly affect the lag phase, for the full-length Aβ peptide, higher temperatures generally accelerate fibrillization.[1][12]
-
Solvents and Co-solvents: The presence of organic co-solvents, such as acetonitrile (B52724) or fluorinated alcohols like trifluoroethanol (TFE), can dramatically alter the conformational state of Aβ(25-35).[1] TFE, for instance, is known to induce α-helical structures, while acetonitrile has been used to modulate the aggregation kinetics in experimental setups.[1]
-
Lipid Membranes: The interaction with lipid membranes is a critical factor in Aβ pathology. The lipid bilayer can act as a catalytic surface, promoting the aggregation of Aβ(25-35). The composition of the membrane, including the presence of cholesterol and anionic lipids, can influence the insertion, conformation, and aggregation of the peptide.[13]
Neurotoxicity of Aβ(25-35) Conformers
A growing body of evidence suggests that the soluble oligomeric intermediates of Aβ are more neurotoxic than the mature fibrils.[5] However, fibrils are not considered benign and also contribute to cellular dysfunction.
-
Oligomers: Soluble Aβ oligomers are potent neurotoxins that can disrupt synaptic function, induce oxidative stress, and trigger apoptotic pathways.[5][6] Their smaller size allows for greater diffusion and interaction with cellular components compared to larger fibrils.[14]
-
Fibrils: While initially thought to be the primary toxic species, recent research suggests that fibrils may be less acutely toxic than oligomers on a per-monomer basis.[5] However, they still contribute to neurodegeneration and can act as reservoirs for the release of toxic oligomers.[14]
The neurotoxicity of different Aβ(25-35) species can be quantified using cell-based assays, with EC50 values providing a measure of the concentration required to induce a 50% toxic effect.
Quantitative Data Summary
The following tables summarize key quantitative data on the conformational changes and neurotoxicity of Aβ(25-35) from various studies.
Table 1: Secondary Structure Composition of Aβ(25-35) under Various Conditions
| Condition | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) | Method | Reference |
| Aqueous solution, pH 7.4, 200 µM | 48 | 12-15 | 13-14 | 12 | FTIR | [4] |
| Aqueous solution, pH 7.4, 1 mM | 48 | 12-15 | 13-14 | 12 | FTIR | [4] |
| SDS micelles, Day 0 | - | 39 | - | 52 | CD | [15] |
| SDS micelles, Day 4 | 35-40 | 39 | - | - | CD | [15] |
| DPPC liposomes | - | - | - | - | CD | [16] |
| DPPC/Cholesterol liposomes | - | Increased β-structure | - | - | CD | [16] |
Table 2: Aggregation Kinetics of Aβ(25-35) from Thioflavin T (ThT) Assays
| Concentration (µM) | pH | Temperature (°C) | Lag Phase (hours) | Elongation Rate (Arbitrary Units) | Reference |
| 50 | 7.4 | 4 | Increased | Decreased | [1] |
| 100 | 7.4 | 4 | ~2 | - | [1] |
| 200 | 7.4 | 4 | Decreased | Increased | [1] |
| 100 | 5.0 | 4 | No lag phase | Exponential | [1] |
| 100 | 8.0 | 4 | No lag phase | Exponential | [1] |
| 63 µg/ml (~57 µM) | 3.0 | Room Temp | ~1 | - | [10] |
| 63 µg/ml (~57 µM) | 7.4 | Room Temp | ~3 | - | [10] |
Table 3: Neurotoxicity of Aβ Conformers (EC50 Values)
| Aβ Species | Cell Line | EC50 (µM) | Assay | Reference |
| Aβ(1-42) Monomer | PC12 | 67.3 ± 8.7 | MTT | [5] |
| Aβ(1-42) Dimer | PC12 | 41.6 ± 3.9 | MTT | [5] |
| Aβ(1-42) Trimer | PC12 | 24.5 ± 1.9 | MTT | [5] |
| Aβ(1-42) Tetramer | PC12 | 20.5 ± 0.4 | MTT | [5] |
| Aβ(1-42) Fibrils | PC12 | 57.6 ± 2.2 | MTT | [5] |
| Aβ(25-35) | B12 | Toxic | MTT | [17] |
| Aβ(1-42) Protofibrils | Cortical Neurons | 0.76 | Neuronal Firing | [18] |
| Aβ(1-42) Fibrils | Cortical Neurons | 0.56 | Neuronal Firing | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the conformational changes of Aβ(25-35).
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This protocol describes how to monitor the aggregation kinetics of Aβ(25-35) using the fluorescent dye Thioflavin T, which specifically binds to β-sheet-rich structures.
Materials:
-
Aβ(25-35) peptide
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Peptide Preparation: Dissolve Aβ(25-35) in an appropriate solvent (e.g., sterile water or a buffer containing acetonitrile) to create a stock solution.[1] To ensure a monomeric starting state, the peptide can be pre-treated with hexafluoroisopropanol (HFIP) followed by lyophilization.[1]
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the desired final concentration of Aβ(25-35) (e.g., 10-100 µM) and a final concentration of 10-20 µM ThT in PBS.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking. Measure the ThT fluorescence intensity at regular time intervals (e.g., every 30 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time, the maximum slope (elongation rate), and the final plateau fluorescence.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for determining the secondary structure content of peptides and proteins in solution.
Materials:
-
Aβ(25-35) peptide solution
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 or 1 mm)
Procedure:
-
Sample Preparation: Prepare the Aβ(25-35) sample at the desired concentration in a suitable buffer. The buffer should be transparent in the far-UV region (190-260 nm).
-
Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV range (e.g., 190-260 nm) at a controlled temperature.
-
Data Acquisition: Record the CD spectrum of the Aβ(25-35) sample. A spectrum of the buffer alone should also be recorded for baseline correction.
-
Data Analysis: After subtracting the buffer baseline, the resulting CD spectrum can be analyzed using deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[15]
MTT Assay for Neurotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium
-
Aβ(25-35) preparations (monomers, oligomers, fibrils)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of the Aβ(25-35) preparations for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The EC50 value can be determined by plotting cell viability against the logarithm of the Aβ(25-35) concentration.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the conformational dynamics and aggregation pathways of Aβ(25-35). A general workflow using GROMACS is outlined below.
Software:
-
GROMACS simulation package
-
Molecular visualization software (e.g., VMD, PyMOL)
Procedure:
-
System Setup:
-
Peptide Structure: Obtain or build the initial structure of the Aβ(25-35) monomer.
-
Solvation: Place one or more peptide molecules in a simulation box and solvate with a chosen water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Equilibrate the system in two phases:
-
NVT ensemble (constant number of particles, volume, and temperature): To stabilize the temperature of the system.
-
NPT ensemble (constant number of particles, pressure, and temperature): To stabilize the pressure and density of the system.
-
-
Production Run: Run the production MD simulation for the desired length of time (nanoseconds to microseconds).
-
Analysis: Analyze the trajectory to study:
-
Secondary structure evolution: Using tools like gmx do_dssp.
-
Oligomer formation and size: By calculating the radius of gyration and root-mean-square deviation (RMSD).
-
Inter-peptide interactions: Identifying key residue contacts.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Aβ(25-35) conformational changes and neurotoxicity can aid in understanding the underlying mechanisms.
Caption: Aβ(25-35) Aggregation Pathway.
References
- 1. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Aβ25-35 β-barrel-like oligomers with anionic lipid bilayer and resulting membrane leakage: an all-atom molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibril formation from the amyloid-β peptide is governed by a dynamic equilibrium involving association and dissociation of the monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jomardpublishing.com [jomardpublishing.com]
- 5. Structure–neurotoxicity relationships of amyloid β-protein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Interactions of Alzheimer Amyloid-β Oligomer with Neutral and Negatively Charged Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the time course of Aβ oligomerization and subsequent growth steps using tetramethylrhodamine-labeled Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Modelling of interactions between Aβ(25–35) peptide and phospholipid bilayers: effects of cholesterol and lipid saturation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Protofibrillar Intermediates of Amyloid β-Protein Induce Acute Electrophysiological Changes and Progressive Neurotoxicity in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Amyloid beta-peptide(25-35) interaction with neuronal membranes
An In-depth Technical Guide to the Interaction of Amyloid Beta-Peptide(25-35) with Neuronal Membranes
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The amyloid-beta peptide fragment 25-35 (Aβ(25-35)) is recognized as the primary cytotoxic and biologically active region of the full-length Aβ peptide, which is a hallmark of Alzheimer's disease (AD).[1][2] Its interaction with neuronal membranes is a critical initiating event in the cascade of neurotoxicity, leading to synaptic dysfunction and cell death. This technical guide provides a comprehensive overview of the biophysical and cellular consequences of Aβ(25-35) binding to neuronal membranes. It details the mechanisms of interaction, summarizes key quantitative data, outlines prevalent experimental protocols, and visualizes the resultant signaling pathways.
Biophysical Interactions with the Neuronal Membrane
The interaction of Aβ(25-35) with the neuronal membrane is a complex process governed by the peptide's amphiphilic nature and the physicochemical properties of the lipid bilayer.[1] This interaction is a precursor to peptide aggregation and the induction of cellular toxicity.
Initial Binding, Insertion, and Aggregation
Aβ(25-35) does not typically penetrate deeply through the membrane but tends to reside in the headgroup region and the upper part of the lipid tails.[3] The initial binding is driven by a combination of electrostatic and hydrophobic forces.[4][5] Electrostatic interactions occur between charged peptide residues and the lipid headgroups, which can facilitate further hydrophobic interactions between the peptide and the lipid tails.[5][6]
Several studies suggest the peptide can adopt two main populations: one weakly associated with the bilayer surface and another intercalated deep within the bilayer, with its C-terminus near the middle of the membrane.[1][4] The C-terminal portion of the peptide, particularly the Met35 residue, is highly associated with the membrane, while the N-terminal part often extends into the aqueous phase.[3][4]
The neuronal membrane acts as a catalytic site, accelerating the aggregation of Aβ peptides.[7] Upon binding, Aβ(25-35) undergoes a conformational change, often from a random coil to a β-sheet structure, which is prone to aggregation.[8][9] This process is influenced by peptide concentration; higher concentrations favor the formation of β-sheets and aggregated protofilaments.[10]
Role of Membrane Composition
The lipid composition of the neuronal membrane significantly influences the binding and aggregation of Aβ(25-35).
-
Lipid Saturation: Molecular dynamics simulations show that Aβ(25-35) has a preference for polyunsaturated, cholesterol-free membranes, penetrating deeper into these bilayers compared to those composed of saturated lipids.[3]
-
Cholesterol: Cholesterol plays a dual role. It increases the rigidity and order of the membrane, which can facilitate peptide aggregation on the surface by preventing deep insertion.[3][11] However, the presence of cholesterol can also mitigate the insertion of Aβ(25-35) into the bilayer, potentially stabilizing the membrane.[11]
-
Gangliosides: Gangliosides, particularly GM1, are crucial in mediating Aβ assembly.[8][12] Aβ binds to membranes containing GM1, which induces a conformational transition to a β-sheet-rich structure.[8] This interaction is specific and creates a complex known as "GAβ," which may act as an endogenous seed for amyloid plaque formation.[8]
-
Anionic Lipids: The presence of negatively charged lipids, such as phosphatidylserine (B164497) (PS), enhances the binding of Aβ(25-35) due to favorable electrostatic interactions.[1][13] Reducing the effective negative charge of membranes has been shown to prevent the association of Aβ(25-35) and reduce its toxicity.[1]
Quantitative Biophysical Data
The following table summarizes key quantitative data from biophysical studies on the Aβ(25-35)-membrane interaction.
| Parameter | Value | Experimental Conditions | Source |
| Binding Enthalpy (ΔH) | ~ -2 kcal/mol | Aβ(25-35)OH binding to negatively charged lipid vesicles (ITC). | [13][14] |
| Binding Enthalpy (ΔH) | -2 to -8 kcal/mol | Aβ(25-35) variants binding to phospholipid membranes (ITC). | [13] |
| Intrinsic Binding Constant (K) | ~ 2 M⁻¹ | Aβ(25-35)OH binding to negatively charged vesicles, corrected for electrostatics. | [14] |
| Aβ Binding Affinity to Gangliosides | 10⁻⁶ to 10⁻⁷ M | Dependent on the sugar moiety of the ganglioside. | [8] |
| Lamellar Spacing (dz) Change | Reduction from 5 to 3 Bragg reflections | Addition of 10-20 mol% Aβ(25-35) to anionic lipid membranes (X-ray diffraction). | [15] |
Membrane Perturbation and Cellular Consequences
The interaction of Aβ(25-35) with the neuronal membrane leads to significant structural and functional alterations, culminating in neurotoxicity.
Alterations in Membrane Fluidity and Permeability
Aβ(25-35) has a pronounced effect on the physical properties of the neuronal membrane.
-
Membrane Fluidity: Aggregated Aβ(25-35) generally decreases membrane fluidity in a concentration-dependent manner.[16][17] This effect is attributed to the peptide altering the mobility of acyl chains within the membrane.[16]
-
Pore Formation: A widely accepted mechanism of Aβ toxicity involves the formation of ion-permeable pores or channels in the membrane.[6][18][19] These pores, which can be formed by β-barrel-like oligomers, disrupt ion homeostasis, particularly leading to an influx of Ca²⁺.[6][19][20] This disruption of calcium homeostasis is a key factor in subsequent neurotoxic events.[11]
Induction of Oxidative Stress
Aβ(25-35) is a potent inducer of oxidative stress, a key mechanism of its neurotoxicity.[21][22]
-
Reactive Oxygen Species (ROS) Production: The peptide promotes the generation of ROS and enhances lipid peroxidation, causing oxidative damage to membrane lipids and proteins.[19][22][23] The Met35 residue appears to play a central role in this process.[23]
-
Inflammatory Response: Aβ(25-35) can activate nitric oxide synthase (NOS), leading to the production of nitric oxide (NO) and subsequent inflammatory responses that contribute to neuronal damage.[21]
Aβ(25-35)-Induced Signaling Pathways
The binding of Aβ(25-35) to the neuronal membrane triggers a cascade of intracellular signaling events that mediate its toxic effects.
Receptor-Mediated Signaling Alterations
Aβ(25-35) can modulate the function of various membrane receptors. Exposure of cortical neurons to Aβ(25-35) leads to an up-regulation of adenosine (B11128) A1 and A2A receptors, as well as Group I metabotropic glutamate (B1630785) receptors (mGluR1 and mGluR5).[24] While the density of these receptors increases, their downstream signaling can be paradoxically altered; for instance, A1R-mediated inhibition of adenylyl cyclase is increased, while the phospholipase C pathway linked to Group I mGluRs becomes less responsive.[24]
Figure 1. Aβ(25-35) modulation of glutamate and adenosine receptor signaling pathways.
Pro-Apoptotic and Inflammatory Pathways
Aβ(25-35) robustly activates pathways leading to inflammation and programmed cell death (apoptosis).
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a key mediator of Aβ-induced apoptosis.[25] Aβ(25-35) treatment leads to the phosphorylation and activation of JNK and its downstream target, c-Jun, which precedes the onset of apoptosis.[25]
-
TLR4/NF-κB Pathway: Aβ(25-35) can increase the expression of Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway.[26] This promotes a pro-inflammatory state and contributes to neuronal apoptosis.[26]
-
Nrf2/System Xc- Pathway: In astrocytes, Aβ(25-35) activates the antioxidant Nrf2 pathway, which up-regulates the System Xc- glutamate-cystine antiporter.[27] While this is an antioxidant response in astrocytes, the resulting increase in extracellular glutamate is neurotoxic to co-cultured neurons via NMDA receptor activation.[27]
Figure 2. Pro-inflammatory and apoptotic signaling induced by Aβ(25-35).
Key Experimental Methodologies
A variety of biophysical and cell-based techniques are employed to study the interaction of Aβ(25-35) with membranes.
General Experimental Workflow
A typical workflow for investigating Aβ(25-35)-membrane interactions involves peptide preparation, formation of a model membrane system, co-incubation, and subsequent analysis using various biophysical or cellular assays.
Figure 3. General experimental workflow for studying Aβ(25-35)-membrane interactions.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the thermodynamic parameters (enthalpy ΔH, binding constant K) of Aβ binding to lipid vesicles.[14][28]
-
Protocol:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.
-
Place a solution of Aβ peptide (e.g., Aβ(25-35)) in the reaction cell of the calorimeter.
-
Load the lipid vesicle suspension into the injection syringe.
-
Perform successive injections of the lipid vesicles into the Aβ solution under constant stirring.
-
Record the heat released or absorbed after each injection.
-
Integrate the peaks in the resulting thermogram to obtain the cumulative heat of reaction.
-
Fit the data to a suitable binding model (e.g., partition equilibrium) to determine ΔH and K.[28]
-
Thioflavin T (ThT) Fluorescence Assay
-
Objective: To monitor the formation of β-sheet-rich amyloid aggregates in the presence or absence of membranes.[14]
-
Protocol:
-
Prepare a stock solution of ThT (e.g., 10 µM in Tris buffer).[29]
-
Incubate Aβ(25-35) under desired conditions (e.g., in buffer with or without lipid vesicles).
-
At various time points, take aliquots of the incubation mixture and add them to the ThT solution.
-
Measure the fluorescence intensity using a fluorometer (excitation ~440 nm, emission ~485 nm).
-
An increase in fluorescence intensity indicates the formation of β-sheet structures.[30]
-
Cell Viability (MTT) Assay
-
Objective: To quantify the neurotoxic effect of Aβ(25-35) on cultured neuronal cells.
-
Protocol:
-
Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y) in a multi-well plate and allow them to adhere.[25]
-
Treat the cells with various concentrations of Aβ(25-35) or a control peptide (e.g., reverse sequence Aβ(35-25)) for a specified duration (e.g., 24-72 hours).[25]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at ~570 nm using a plate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Molecular Dynamics (MD) Simulations
-
Objective: To gain atomistic insight into the interaction between Aβ(25-35) and model lipid bilayers.[3]
-
Protocol:
-
Construct an atomistic model of the system, including the Aβ(25-35) peptide, a lipid bilayer of defined composition (e.g., POPC, with or without cholesterol), and explicit water molecules.[5][6]
-
Select an appropriate force field (e.g., CHARMM, GROMOS).
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to achieve a stable state.
-
Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds).[3]
-
Analyze the trajectory to study peptide conformation, location relative to the membrane, peptide-lipid interactions (e.g., hydrogen bonds), and effects on membrane properties (e.g., order parameters, thickness).[3]
-
Conclusion and Implications for Drug Development
The interaction of Aβ(25-35) with neuronal membranes is a multifaceted process that initiates a cascade of events leading to neurodegeneration. Key takeaways include the critical role of membrane composition, especially cholesterol and gangliosides, in modulating peptide binding and aggregation, and the subsequent disruption of membrane integrity and activation of toxic signaling pathways. Understanding these molecular mechanisms provides a foundation for designing therapeutic strategies. Potential drug development avenues include:
-
Membrane-modifying agents: Compounds that alter membrane fluidity or lipid composition to inhibit Aβ binding and insertion.
-
Inhibitors of aggregation: Molecules that prevent the conformational transition of Aβ to β-sheet structures at the membrane surface.[18]
-
Channel blockers: Agents that can block the ion channels formed by Aβ oligomers, thereby preventing the disruption of ion homeostasis.
-
Signal transduction modulators: Drugs that target downstream signaling pathways, such as JNK inhibitors or anti-inflammatory agents, to mitigate the toxic effects of Aβ.[25][26]
This guide highlights the central role of the neuronal membrane as a platform for Aβ(25-35) toxicity and underscores the importance of considering membrane interactions in the development of novel therapeutics for Alzheimer's disease.
References
- 1. Interaction of the β Amyloid - Aβ(25-35) - Peptide with Zwitterionic and Negatively Charged Vesicles with and without Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Modelling of interactions between Aβ(25–35) peptide and phospholipid bilayers: effects of cholesterol and lipid saturation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Alzheimer Aβ peptide interactions with lipid membranes: Fibrils, oligomers and polymorphic amyloid channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Binding mechanism of full-length Aβ40 peptide to a mixed lipid bilayer [frontiersin.org]
- 8. The Pathological Roles of Ganglioside Metabolism in Alzheimer's Disease: Effects of Gangliosides on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of Amyloid-β with Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and membrane interactions of the β-amyloid fragment 25–35 as viewed using spectroscopic approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Alzheimer beta-amyloid peptide 25-35: electrostatic interactions with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Amyloid-β 25–35 peptides aggregate into cross-β sheets in unsaturated anionic lipid membranes at high peptide concentrations - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02619A [pubs.rsc.org]
- 16. Frontiers | Alzheimer’s Disease as a Membrane Disorder: Spatial Cross-Talk Among Beta-Amyloid Peptides, Nicotinic Acetylcholine Receptors and Lipid Rafts [frontiersin.org]
- 17. Cellular Membrane Fluidity in Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kjpp.net [kjpp.net]
- 20. Modelling of interactions between Aβ(25–35) peptide and phospholipid bilayers: effects of cholesterol and lipid saturation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06424A [pubs.rsc.org]
- 21. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 22. apexbt.com [apexbt.com]
- 23. Roles of Oxidative Stress in Synaptic Dysfunction and Neuronal Cell Death in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Early Effects of the Soluble Amyloid β25-35 Peptide in Rat Cortical Neurons: Modulation of Signal Transduction Mediated by Adenosine and Group I Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jneurosci.org [jneurosci.org]
- 26. Geniposide attenuates Aβ 25–35 -induced neurotoxicity via the TLR4/NF-κB pathway in HT22 cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01038B [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to Amyloid-beta Peptide (25-35) Induced Oxidative Stress
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The amyloid-beta (Aβ) peptide is a central player in the pathogenesis of Alzheimer's disease (AD). The fragment Aβ(25-35), a highly toxic portion of the full-length peptide, is known to induce significant oxidative stress, leading to neuronal damage and dysfunction.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental models related to Aβ(25-35)-induced oxidative stress. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development of therapeutics for neurodegenerative diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex biological processes involved.
Introduction: The Role of Aβ(25-35) in Oxidative Stress
Amyloid-beta (Aβ) peptides, particularly the full-length Aβ(1-42) and the highly toxic fragment Aβ(25-35), are key drivers of neurodegeneration in Alzheimer's disease.[2] The Aβ(25-35) fragment, despite its shorter length, retains much of the toxicity of the full-length peptide and is a potent inducer of oxidative stress.[2][3] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to detoxify these reactive intermediates. The resulting cellular damage includes lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to neuronal apoptosis and necrosis.[1][4][5] The aggregation state of Aβ(25-35) is a critical factor in its toxicity, with fibril-like aggregates inducing significant oxidative stress.[1][6]
Core Mechanisms of Aβ(25-35)-Induced Oxidative Stress
The neurotoxicity of Aβ(25-35) is multifaceted, involving direct and indirect mechanisms that converge on the generation of oxidative stress.
-
Mitochondrial Dysfunction: Aβ(25-35) directly targets mitochondria, leading to impaired mitochondrial biogenesis and function.[7] This includes decreased mitochondrial membrane potential, reduced Ca2+-ATPase activity, and increased intracellular Ca2+ levels.[8] Aβ(25-35) can also interact with mitochondrial proteins like cyclophilin D, a component of the mitochondrial permeability transition pore (mPTP), further exacerbating mitochondrial dysfunction.[8][9] The peptide has been shown to suppress the AMPK-SIRT1-PGC-1α pathway, which is crucial for mitochondrial biogenesis.[7]
-
Activation of NADPH Oxidase: In astrocytes, Aβ(25-35) triggers the activation of NADPH oxidase, a key enzyme responsible for producing superoxide (B77818) radicals.[10] This activation is a primary source of ROS generation in response to Aβ(25-35) and contributes significantly to neuronal death.[10]
-
Inflammatory Pathways: Aβ(25-35) can initiate neuroinflammatory responses, in part through the activation of Toll-like receptor 4 (TLR4). This leads to the downstream activation of the NF-κB signaling pathway, resulting in the expression of pro-inflammatory cytokines and further contributing to the oxidative environment.[11][12]
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Aβ(25-35) has a complex relationship with this pathway. While some studies show Aβ(25-35) can initially activate Nrf2 as a protective response in astrocytes, this can also lead to excitotoxicity through the upregulation of the System Xc- transporter and subsequent glutamate (B1630785) release.[3][13] Conversely, other evidence suggests that Aβ(25-35) can suppress Nrf2 signaling, thereby weakening the cell's antioxidant defenses.[14]
-
Lipid Peroxidation: Aβ(25-35) induces lipid peroxidation, the oxidative degradation of lipids.[1][15] This process damages cellular membranes, including the mitochondrial and plasma membranes, leading to impaired function and increased permeability. The aggregation state of Aβ(25-35) directly correlates with the levels of lipid peroxidation.[1]
Quantitative Data on Aβ(25-35)-Induced Oxidative Stress
The following tables summarize quantitative data from various studies investigating the effects of Aβ(25-35) on markers of oxidative stress and cell viability.
Table 1: Effects of Aβ(25-35) on Reactive Oxygen Species (ROS) Production
| Cell Type/Model | Aβ(25-35) Concentration | Incubation Time | Method | Observed Effect | Reference |
| SH-SY5Y Cells | 10 µM | 2 - 24 h | DCF-DA | Marked increase in ROS (70-80%) within 2 h, decreasing to 40-50% at 24 h.[4] | [4] |
| HT22 Cells | 40 µM | 24 h | DCFH-DA | Enhanced ROS accumulation.[11] | [11] |
| Mouse Cortical Cultures | 20 µM | 30 min - 16 h | DCF-DA | Significant increase in ROS starting at 30 min and increasing dramatically up to 16 h.[16] | [16] |
| Rat Hippocampus (in vivo) | 100 µM/µL | 2 and 24 h | DCF | Increase in ROS formation at both time points.[17] | [17] |
| PC12 Cells | 50 µmol/L | 48 h | Not Specified | Increased intracellular ROS generation.[18] | [18] |
Table 2: Effects of Aβ(25-35) on Lipid Peroxidation
| Model | Aβ(25-35) Aggregation Time | Measurement | Observed Effect | Reference |
| Rat Brain (in vivo) | 0 min - 48 h | Lipid Peroxidation & Nitrite (B80452) Levels | Increasing aggregation time leads to increased lipid peroxidation and nitrite levels.[1][6] | [1][6] |
| Rat Hippocampus (in vivo) | Not Specified | Lipid Peroxidation | 141% increase at 2 h and 80% increase at 24 h post-lesion.[17] | [17] |
| Human Platelet Membranes | 100 µM | Not Specified | Dose-dependent increase in lipid peroxidation.[15] | [15] |
| Mouse Hippocampus (in vivo) | Not Specified | TBARS | 2.7-fold increase in TBARS levels.[19] | [19] |
Table 3: Effects of Aβ(25-35) on Cell Viability and Mitochondrial Function
| Cell Type | Aβ(25-35) Concentration | Incubation Time | Measurement | Observed Effect | Reference |
| HT22 Cells | 40 µM | 24 h | MTT & LDH Release | Significant decrease in cell survival rate.[11] | [11] |
| Rat Hippocampal Neurons | 1, 5, or 10 µ g/rat | Not Specified | Mitochondrial Membrane Potential | Decreased mitochondrial membrane potential.[8] | [8] |
| Primary Hippocampal Neurons | 25 µM | 24 h | Not Specified | Caused mitochondrial dysfunction.[7] | [7] |
| Mixed Hippocampal Cultures | Not Specified | 24 h | Cell Viability | 38.4% increase in neuronal cell death.[10] | [10] |
| PC12 Cells | 50 µmol/L | 48 h | Mitochondrial Membrane Potential | Decreased mitochondrial membrane potential.[18] | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are outlines of key experimental protocols used to study Aβ(25-35)-induced oxidative stress.
Preparation of Aggregated Aβ(25-35)
-
Monomerization: Dissolve lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Incubate at room temperature for 1-2 hours to ensure a monomeric state. Aliquot and evaporate the HFIP to form a thin peptide film.[12]
-
Aggregation: Reconstitute the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM. Dilute this stock solution into phosphate-buffered saline (PBS), pH 7.4, to the desired final concentration. Incubate at 37°C for a specified period (e.g., 24 hours to 7 days) to induce aggregation.[12]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.
-
Cell Culture: Plate cells (e.g., SH-SY5Y, HT22, or primary neurons) in a suitable format (e.g., 96-well plate or chamber slides).
-
Treatment: Treat the cells with the desired concentration of aggregated Aβ(25-35) for the specified duration. Include appropriate vehicle controls.
-
Staining: Remove the treatment medium and wash the cells with warm PBS. Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 15-30 minutes at 37°C in the dark.[11][19]
-
Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[11][16]
Lipid Peroxidation Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells in a suitable buffer on ice.
-
Reaction: Mix the sample homogenate with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for 30-60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at ~532 nm. Quantify MDA levels using a standard curve generated with a known concentration of MDA.[19]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with Aβ(25-35) as described previously.[12]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[12][19]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules is essential for understanding the mechanisms of Aβ(25-35) toxicity. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 2. Different mechanisms of oxidative stress and neurotoxicity for Alzheimer's A beta(1--42) and A beta(25--35) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Abeta, Oxidative Stress in Alzheimer Disease: Evidence Based on Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aβ25–35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of β-amyloid (25-35) on mitochondrial function and expression of mitochondrial permeability transition pore proteins in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. β-Amyloid Peptides Induce Mitochondrial Dysfunction and Oxidative Stress in Astrocytes and Death of Neurons through Activation of NADPH Oxidase | Journal of Neuroscience [jneurosci.org]
- 11. Geniposide attenuates Aβ 25–35 -induced neurotoxicity via the TLR4/NF-κB pathway in HT22 cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01038B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2021-3841 [excli.de]
- 15. Melatonin prevents beta-amyloid-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. DHA and vitamin E antagonized the Aβ25–35-mediated neuron oxidative damage through activation of Nrf2 signaling pathways and regulation of CD36, SRB1 and FABP5 expression in PC12 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
Amyloid Beta-Peptide (25-35) and Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amyloid-beta (Aβ) peptide, particularly its neurotoxic fragment Aβ(25-35), is a key player in the pathogenesis of Alzheimer's disease (AD).[1][2] A growing body of evidence implicates mitochondrial dysfunction as a central event in Aβ-induced neurotoxicity.[1][3][4][5] This technical guide provides an in-depth overview of the intricate relationship between Aβ(25-35) and mitochondrial dysfunction, focusing on the underlying molecular mechanisms, key signaling pathways, and experimental methodologies to study these phenomena. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.
Core Mechanisms of Aβ(25-35)-Induced Mitochondrial Dysfunction
Aβ(25-35) exerts its detrimental effects on mitochondria through a multi-pronged assault, targeting various aspects of mitochondrial function and integrity. These mechanisms include direct interaction with mitochondrial proteins, disruption of mitochondrial dynamics, impairment of mitochondrial biogenesis, and induction of oxidative stress.
Direct Interaction with Mitochondrial Proteins
Aβ peptides have been shown to accumulate within mitochondria, where they can directly interact with and impair the function of critical mitochondrial proteins.[1][3]
-
Amyloid-Binding Alcohol Dehydrogenase (ABAD): Aβ can bind to ABAD in the mitochondrial matrix, leading to increased production of reactive oxygen species (ROS) and cellular stress.[3][6]
-
Cyclophilin D (CypD): The interaction between Aβ and CypD can trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event in apoptosis.[1][7][8]
-
Electron Transport Chain (ETC) Complexes: Aβ can directly inhibit the activity of ETC complexes, particularly complex IV (cytochrome c oxidase), leading to impaired cellular respiration and reduced ATP production.[1][9]
Disruption of Mitochondrial Dynamics
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are crucial for maintaining a healthy mitochondrial network. Aβ(25-35) has been shown to disrupt this balance, favoring fission and leading to mitochondrial fragmentation.[6][10]
-
Increased Fission: Aβ treatment elevates the levels of fission proteins such as Dynamin-related protein 1 (Drp1) and Fission 1 protein (Fis1).[10][11]
-
Decreased Fusion: Conversely, the expression of fusion proteins like Mitofusin-1/2 (Mfn1/2) and Optic atrophy 1 (OPA1) can be reduced.[6]
This shift towards fragmentation results in a population of smaller, dysfunctional mitochondria that are more susceptible to degradation.
Impairment of Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria, which is essential for cellular homeostasis. Aβ(25-35) has been found to suppress this vital process by downregulating key signaling pathways.[1][4]
-
AMPK-SIRT1-PGC-1α Pathway: Aβ(25-35) can inhibit the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), leading to decreased activity of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][4] This results in reduced expression of downstream transcription factors like Nuclear Respiratory Factor 1 (NRF1), NRF2, and Mitochondrial Transcription Factor A (Tfam), ultimately leading to a decrease in mitochondrial DNA (mtDNA) copy number.[1][4]
Induction of Oxidative Stress and Calcium Dysregulation
Aβ(25-35) is a potent inducer of oxidative stress, leading to an overproduction of ROS.[12][13][14] This oxidative stress can damage mitochondrial components, including lipids, proteins, and mtDNA. Furthermore, Aβ(25-35) disrupts intracellular calcium homeostasis, causing an influx of Ca2+ into the mitochondrial matrix.[7][15][16][17] This calcium overload can trigger the opening of the mPTP and further exacerbate ROS production, creating a vicious cycle of mitochondrial damage.[17][18]
Signaling Pathways in Aβ(25-35)-Induced Mitochondrial Dysfunction and Apoptosis
Several interconnected signaling pathways are activated in response to Aβ(25-35), culminating in mitochondrial dysfunction and neuronal apoptosis.
Mitochondrial Biogenesis Signaling Pathway
The suppression of mitochondrial biogenesis by Aβ(25-35) is a critical upstream event leading to a decline in mitochondrial function. The inhibition of the AMPK-SIRT1-PGC-1α axis is central to this process.
References
- 1. Aβ25–35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amyloid-Beta Interaction with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aβ25-35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neurotoxic β-amyloid oligomers cause mitochondrial dysfunction—the trigger for PANoptosis in neurons [frontiersin.org]
- 7. Effect of β-amyloid (25-35) on mitochondrial function and expression of mitochondrial permeability transition pore proteins in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the Door to Neuronal Woes in Alzheimer’s Disease: Aβ and Mitochondrial Permeability Transition Pore [mdpi.com]
- 9. Mitochondrial Membrane Potential Influences Amyloid Precursor Protein Localization and Aβ Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. β-Amyloid Peptides Induce Mitochondrial Dysfunction and Oxidative Stress in Astrocytes and Death of Neurons through Activation of NADPH Oxidase | Journal of Neuroscience [jneurosci.org]
- 13. Mitochondrion-Derived Reactive Oxygen Species Lead to Enhanced Amyloid Beta Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. View of Protective Effect of Edaravone Against Aβ25-35-Induced Mitochondrial Oxidative Damage in SH-SY5Y Cells [cellmolbiol.org]
- 15. Apoptosis induced by Aβ25-35 peptide is Ca(2+) -IP3 signaling-dependent in murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aβ25-35-induced autophagy and apoptosis are prevented by the CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR signaling hub | PLOS One [journals.plos.org]
- 17. Amyloid-β Causes Mitochondrial Dysfunction via a Ca2+-Driven Upregulation of Oxidative Phosphorylation and Superoxide Production in Cerebrovascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial Ca2+ Overload Underlies Aβ Oligomers Neurotoxicity Providing an Unexpected Mechanism of Neuroprotection by NSAIDs | PLOS One [journals.plos.org]
role of methionine-35 in Amyloid beta-peptide(25-35) toxicity
An In-depth Technical Guide on the Core Role of Methionine-35 in Amyloid Beta-Peptide(25-35) Toxicity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The amyloid-beta peptide (Aβ), particularly its truncated fragment Aβ(25-35), is a key player in the neurotoxic events characteristic of Alzheimer's disease (AD). A significant body of research has identified the methionine residue at position 35 (Met35) as a critical determinant of this peptide's toxicity. This technical guide synthesizes the current understanding of Met35's role, focusing on the mechanisms of oxidative stress, mitochondrial dysfunction, and apoptosis. Evidence overwhelmingly indicates that the redox state of Met35 is a molecular switch for Aβ(25-35) toxicity; its reduced form is highly toxic, while its oxidation to methionine sulfoxide (B87167) significantly attenuates this toxicity. Substitution studies further confirm the pivotal role of this specific residue. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to investigating the function of Met35 in Aβ(25-35) neurotoxicity.
Introduction to Aβ(25-35) and Methionine-35
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the presence of senile plaques in the brain, the primary component of which is the amyloid-beta peptide.[1][2] The Aβ(25-35) fragment, though not found endogenously in the AD brain, is a widely used experimental model because it retains many of the toxic properties of the full-length Aβ(1-42) peptide.[1][2][3] Its sequence, GSNKGAIIGLM, places a single methionine residue (Met35) at its C-terminus.[2] This positioning is believed to enhance its toxicity compared to the full-length peptide where Met35 is in an intrachain position.[2] The central hypothesis, supported by numerous studies, is that Met35 is a key mediator of Aβ(25-35)-associated free radical oxidative stress, which drives neurodegeneration.[4][5]
The Physicochemical Role of Methionine-35
Methionine is one of the most easily oxidized amino acid residues.[6][7] The sulfur atom in its thioether side chain is highly susceptible to oxidation by reactive oxygen species (ROS), which can result in a two-electron oxidation to form methionine sulfoxide (MetSO) or a one-electron oxidation to form a highly reactive sulfuranyl radical cation (MetS•+).[1][5][7]
-
Two-Electron Oxidation: This process, often mediated by oxidants like hydrogen peroxide (H₂O₂), converts the methionine to the more polar and bulky methionine sulfoxide.[6][7] This reaction is reversible in vivo through the action of methionine sulfoxide reductase (Msr) enzymes.[7][8]
-
One-Electron Oxidation: This is considered a more damaging pathway. The formation of the sulfur radical cation can initiate a cascade of free radical reactions, leading to lipid peroxidation and protein oxidation.[2][5] The mechanism is proposed to be central to the Aβ-induced oxidative stress.[2]
The location of Met35 within the peptide sequence and its local environment can influence its reactivity. In lipid-mimicking environments, the C-terminus of Aβ can form an α-helix, bringing other residues into proximity with Met35 and potentially stabilizing the radical cation.[9]
Core Toxicity Mechanisms Mediated by Methionine-35
The toxicity of Aβ(25-35) is a multi-faceted process that converges on neuronal apoptosis, with Met35 acting as a critical initiator. The primary mechanisms involve the generation of oxidative stress and subsequent mitochondrial failure.
Oxidative Stress and Free Radical Generation
The prevailing model posits that Aβ(25-35) exerts its toxic effects by generating free radicals, a process directly dependent on Met35.[4] Electron paramagnetic resonance (EPR) spin trapping studies have demonstrated that Aβ(25-35) mediates free radical production.[4] This capability is abrogated when Met35 is removed (Aβ(25-34)), substituted with non-oxidizable analogs like norleucine (Nle), or oxidized to methionine sulfoxide.[4][10] The proposed mechanism involves the one-electron oxidation of the Met35 sulfur atom, creating a radical cation that can then propagate oxidative damage to surrounding biomolecules, including lipids and proteins.[2]
Mitochondrial Dysfunction
Mitochondria are primary targets of Aβ(25-35) toxicity. In its reduced, toxic form, the peptide can interact with and damage mitochondria, leading to a cascade of deleterious events.[10][11] Key observations from studies on isolated rat brain mitochondria exposed to Aβ(25-35) include:
-
Release of Cytochrome c: A critical step in the intrinsic apoptotic pathway.[3][10]
-
Induction of Mitochondrial Swelling: Indicative of the opening of the mitochondrial permeability transition pore (PTP).[3][10][11]
-
Reduced Oxygen Consumption: Demonstrating impaired respiratory chain function.[3][10]
These effects are significantly attenuated when mitochondria are treated with Aβ(25-35) where Met35 is oxidized to sulfoxide (MetSO) or substituted by norleucine, highlighting that the redox state of Met35 is crucial for its mitochondrial toxicity.[3][10]
Induction of Apoptosis
The mitochondrial damage initiated by Aβ(25-35) directly triggers programmed cell death. The release of cytochrome c into the cytosol activates caspase proteases, which execute the apoptotic program.[11] Studies in neuronal cell lines like PC12 have shown that Aβ(25-35) and the shorter Aβ(31-35) fragment are strongly neurotoxic, entering the cells and causing mitochondrial damage that leads to apoptosis.[10][11] This entire toxic signaling cascade is dependent on the presence of a reduced methionine at position 35.[10]
The Impact of Methionine-35 Oxidation
The oxidation of Met35 to methionine sulfoxide serves as a critical modulating factor, profoundly altering the peptide's biological properties.
Attenuation of Toxicity
There is a broad consensus that the oxidation of Met35 significantly reduces or abolishes the neurotoxicity of Aβ peptides.[6][12] The oxidized form of Aβ(25-35) shows attenuated toxicity in studies on isolated mitochondria and various neuronal cell cultures.[10][12] This reduced toxicity is linked to its diminished ability to generate oxidative stress and induce apoptotic signals.[6][10]
Altered Aggregation and Structural Properties
The aggregation of Aβ peptides is a hallmark of AD, and Met35 plays a role in this process. Oxidation of Met35 to sulfoxide has been shown to slow the fibrillization of Aβ peptides.[6] This is attributed to the increased polarity and steric bulk of the sulfoxide group, which can disrupt the hydrophobic interactions necessary for aggregation.[13][14] Molecular dynamics simulations show that Met35 oxidation disrupts the helical structure of Aβ(25-35) when it is bound within a lipid bilayer, causing the peptide to be partially expelled from the membrane core.[13][15] This reduces the peptide's ability to disrupt the membrane, potentially explaining its lower cytotoxicity.[13]
Quantitative Analysis of Methionine-35's Role
The following tables summarize quantitative and semi-quantitative data from various studies, comparing the effects of native Aβ(25-35), its oxidized form, and its substituted analogs.
Table 1: Comparative Toxicity of Aβ(25-35) Variants on Neuronal Cells
| Peptide Variant | Effect on Cell Viability | Induction of Apoptosis | Free Radical Production | Protein Oxidation | Reference |
| Aβ(25-35) [Met35] | Toxic | High | Yes | Yes | [4] |
| Aβ(25-35) [Met(SO)35] | Non-toxic / Attenuated | Low / None | No | No | [6][10][12] |
| Aβ(25-35) [Nle35] | Non-toxic | Abrogated | Abrogated | Abrogated | [4][10] |
| Aβ(25-35) [Val35] | Non-toxic | Abrogated | Abrogated | Abrogated | [4] |
| Aβ(25-34) [Met removed] | Non-toxic | Abrogated | Abrogated | Abrogated | [2][4] |
Table 2: Effects of Aβ(25-35) Variants on Mitochondrial Function
| Peptide Variant | Cytochrome c Release | Mitochondrial Swelling | Reduction in O₂ Consumption | Reference |
| Aβ(25-35) [Met35] | Significant Induction | Significant Induction | Significant Reduction | [3][10] |
| Aβ(31-35) [Met35] | Significant Induction | Significant Induction | Significant Reduction | [3][10] |
| Aβ(31-35) [Met(SO)35] | Attenuated | Attenuated | Attenuated | [3][10] |
| Aβ(31-35) [Nle35] | No Effect | No Effect | No Effect | [3][10] |
Key Experimental Methodologies
The investigation into the role of Met35 relies on a set of established biochemical and cell biology protocols.
Peptide Preparation and Oxidation
-
Synthesis and Solubilization: Aβ(25-35) and its analogs are typically synthesized by solid-phase methods. To prepare stock solutions, the lyophilized peptide is often dissolved in sterile, deionized water or a solvent like dimethyl sulfoxide (DMSO) to ensure a monomeric, non-aggregated state before experimental use.
-
Oxidation: To generate the methionine sulfoxide form (Met(SO)35), the peptide is incubated with an oxidizing agent, commonly hydrogen peroxide (H₂O₂). For example, Aβ peptide can be incubated with 200 mM H₂O₂ for 40-60 minutes.[6] The reaction is stopped with an enzyme like catalase, and the extent of oxidation is confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS), which will show a +16 Da mass shift.[6][16]
Neurotoxicity Assays
-
Cell Culture: Primary hippocampal or cortical neurons, or neuronal cell lines like PC12 and IMR-32, are cultured under standard conditions.[4][8][11]
-
Treatment: Cells are treated with various concentrations of the different Aβ peptide variants (e.g., 10-50 µM) for a specified duration (e.g., 24-48 hours).
-
Viability Measurement (MTT Assay): Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals, which are then solubilized and quantified by measuring absorbance at ~570 nm.
-
Toxicity Measurement (LDH Assay): Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis (necrosis). Its activity can be measured to quantify cell death.
Oxidative Stress Measurement
-
Electron Paramagnetic Resonance (EPR) Spin Trapping: This is a highly specific technique used to detect and identify free radicals.[4] A "spin trap" molecule (e.g., PBN) reacts with short-lived radicals to form a more stable paramagnetic adduct that can be detected by EPR, confirming free radical production by the peptide.[7]
-
Fluorescent Probes: ROS levels inside cells can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF), which can be measured with a fluorometer or visualized by microscopy.
Mitochondrial Function Analysis
-
Mitochondria Isolation: Mitochondria are isolated from rat brain tissue by differential centrifugation.
-
Cytochrome c Release: Following incubation of isolated mitochondria with Aβ peptides, the suspension is centrifuged to separate the mitochondria (pellet) from the supernatant. The presence of cytochrome c in the supernatant is then determined by Western blotting using a specific anti-cytochrome c antibody.[10]
-
Mitochondrial Swelling: Swelling is measured spectrophotometrically as a decrease in light scattering (absorbance) at 540 nm, which reflects an increase in mitochondrial volume due to PTP opening.[10]
Signaling and Process Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Signaling pathway of Aβ(25-35)-induced apoptosis, initiated by reduced Met35.
Caption: Experimental workflow for assessing the neurotoxicity of Aβ(25-35) variants.
Caption: Logical relationships of Aβ(25-35) variants and their key biological properties.
Conclusion and Future Directions
The evidence is compelling that methionine-35 is a lynchpin in the toxicity of the amyloid-beta (25-35) peptide. Its role as a mediator of oxidative stress appears to be the primary mechanism, initiating a toxic cascade that leads to mitochondrial failure and apoptotic cell death. The oxidation of Met35 to methionine sulfoxide effectively neutralizes this toxicity, highlighting the critical nature of the sulfur atom's redox state.
While Aβ(25-35) is a valuable tool, it is important to note its limitations as a model for the full-length Aβ(1-42) found in the AD brain, due to the different positioning and chemical environment of Met35.[2] However, the fundamental insights gained from studying this fragment have significantly advanced our understanding of Aβ-induced oxidative damage.
Future research should focus on:
-
Therapeutic Targeting: Developing strategies to selectively prevent the one-electron oxidation of Met35 or to enhance the activity of methionine sulfoxide reductase enzymes in the brain could offer novel therapeutic avenues for AD.[8]
-
In Vivo Validation: Further clarifying the in vivo relevance of Met35 oxidation state on the toxicity of full-length Aβ peptides in animal models of Alzheimer's disease.
-
Interaction with Metals: Investigating the interplay between Met35, redox-active metal ions like Cu(II), and ROS generation, as this is a crucial aspect of Aβ's pathological activity.[6]
Understanding the molecular switch represented by Met35 provides a focused target for the development of disease-modifying therapies aimed at mitigating the devastating effects of amyloid-beta toxicity in Alzheimer's disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methionine residue 35 is important in amyloid beta-peptide-associated free radical oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One- and Two-Electron Oxidations of β-Amyloid25-35 by Carbonate Radical Anion (CO3•−) and Peroxymonocarbonate (HCO4−): Role of Sulfur in Radical Reactions and Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Making sure you're not a bot! [tib.eu]
- 11. art.torvergata.it [art.torvergata.it]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. Free Energy Perturbation Simulations Measure the Change in Binding Affinity of the Aβ25–35 Peptide to the Zwitterionic Bilayer Caused by Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. One- and Two-Electron Oxidations of β-Amyloid25-35 by Carbonate Radical Anion (CO3•−) and Peroxymonocarbonate (HCO4−): Role of Sulfur in Radical Reactions and Peptide Aggregation | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Amyloid Beta-Peptide (25-35)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides in the brain, leading to synaptic dysfunction and neuronal cell death. The Aβ peptide fragment 25-35 (Aβ(25-35)) represents the most toxic region of the full-length Aβ peptide and is widely used as a tool to model Aβ-induced neurotoxicity in vitro.[1][2] These application notes provide a comprehensive protocol for assessing the neurotoxic effects of Aβ(25-35) on neuronal cell lines, aiding in the screening and development of potential therapeutic agents for AD.
The protocols outlined below cover the essential steps from the preparation and aggregation of the Aβ(25-35) peptide to the evaluation of its cytotoxic effects using common cell viability and cytotoxicity assays. Furthermore, a summary of key signaling pathways implicated in Aβ(25-35)-induced neurotoxicity is provided to offer a broader context for mechanistic studies.
Quantitative Data Summary
For reproducible and comparable results, careful control of experimental parameters is crucial. The following tables summarize key quantitative data for conducting Aβ(25-35) neurotoxicity assays.
Table 1: Aβ(25-35) Preparation and Treatment Parameters
| Parameter | Value | Cell Line/System | Reference |
| Aβ(25-35) Stock Solution | 1 mM in sterile water or DMSO | PC12, SH-SY5Y, HT22 | [3][4] |
| Aggregation ("Aging") | 37°C for 4-7 days | PC12 | [3] |
| Effective Neurotoxic Concentration | 10-50 µM | PC12, Primary cortical neurons, HFL-1 cells | [2] |
| 20 µM | HT22 | [5] | |
| 50 µM | SH-SY5Y (in co-culture) | [6] | |
| Incubation Time with Cells | 24-48 hours | PC12, SH-SY5Y, HT22 | [2][5] |
Table 2: Common Cell Lines for Aβ(25-35) Neurotoxicity Assays
| Cell Line | Description | Key Characteristics |
| SH-SY5Y | Human neuroblastoma | Can be differentiated into a more mature neuronal phenotype. |
| PC12 | Rat pheochromocytoma | Differentiates into neuron-like cells in the presence of nerve growth factor (NGF). |
| HT22 | Mouse hippocampal neuronal | Useful for studying oxidative stress-mediated neurotoxicity. |
| Primary Neuronal Cultures | From rodent cortex or hippocampus | More physiologically relevant but also more complex to maintain.[7] |
Experimental Protocols
Protocol 1: Preparation and Aggregation of Aβ(25-35)
The aggregation state of Aβ(25-35) is a critical determinant of its neurotoxicity. This protocol describes a common method for preparing aggregated Aβ(25-35).
Materials:
-
Lyophilized Aβ(25-35) peptide
-
Sterile, deionized water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 1 mM stock solution of Aβ(25-35) by dissolving the lyophilized peptide in sterile, deionized water or DMSO.[3][4]
-
To induce aggregation, incubate the Aβ(25-35) solution at 37°C for 4 to 7 days. This process is often referred to as "aging".[3]
-
Store the aggregated Aβ(25-35) solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture and Treatment
This protocol outlines the general procedure for culturing and treating neuronal cells with Aβ(25-35). Specific cell densities and media will vary depending on the cell line used.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or HT22)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)[5]
-
96-well cell culture plates
-
Aggregated Aβ(25-35) solution (from Protocol 1)
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Prepare working solutions of aggregated Aβ(25-35) by diluting the stock solution in a serum-free cell culture medium to the desired final concentrations (e.g., 10, 20, 50 µM).[2][5]
-
Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of Aβ(25-35).
-
Include a vehicle control group treated with the same concentration of water or DMSO used to prepare the Aβ(25-35) solutions.
-
Incubate the cells with Aβ(25-35) for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[2][5]
Protocol 3: Assessment of Neurotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the Aβ(25-35) treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[8]
-
Incubate the plate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at a wavelength of 490 nm or between 550 and 600 nm using a microplate reader.[5][8]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[9]
Materials:
-
LDH assay kit
-
Microplate reader
Procedure:
-
After the Aβ(25-35) treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's protocol for the LDH assay kit to measure the amount of LDH released into the supernatant.[5][9]
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[5]
-
Express the results as a percentage of LDH release compared to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Experimental Workflow
Caption: Workflow for Aβ(25-35) in vitro neurotoxicity assay.
Aβ(25-35)-Induced Neurotoxicity Signaling Pathways
Caption: Key signaling pathways in Aβ(25-35) neurotoxicity.
Concluding Remarks
The protocols and information provided herein offer a solid foundation for researchers to investigate the neurotoxic effects of Aβ(25-35) in a controlled in vitro setting. Adherence to these standardized methods will enhance the reproducibility and reliability of findings, ultimately contributing to a better understanding of Alzheimer's disease pathogenesis and the development of novel therapeutic interventions. It is important to note that while Aβ(25-35) is a valuable tool, it represents a fragment of the full-length peptide, and findings should be interpreted within this context. Further studies using full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42), are often warranted to confirm and extend the initial observations.[10][11]
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]
- 6. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human cortical neuronal (HCN) cell lines: a model for amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Amyloid Beta-Peptide (25-35) Aggregation Assay Using Thioflavin T
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for monitoring the aggregation of Amyloid beta-peptide (25-35) (Aβ(25-35)) using the Thioflavin T (ThT) fluorescence assay. This assay is a fundamental tool for studying the kinetics of amyloid fibril formation and for screening potential inhibitors of Aβ aggregation, a key pathological hallmark of Alzheimer's disease.[1][2]
Introduction
Amyloid beta-peptides, particularly the toxic fragment Aβ(25-35), have a high propensity to aggregate into neurotoxic oligomers and fibrils.[1] The Thioflavin T (ThT) assay is a widely used, sensitive, and specific method for quantifying the formation of these amyloid-like aggregates in vitro.[2][3] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[2][3][4] This protocol details the preparation of Aβ(25-35) monomers, the procedure for inducing aggregation, and the real-time monitoring of fibril formation using ThT fluorescence.
Data Presentation
Table 1: Key Experimental Parameters
| Parameter | Value | Reference |
| Aβ(25-35) Concentration for Aggregation | 50–200 µM | [5] |
| Thioflavin T (ThT) Concentration | 20-25 µM | [1][5] |
| Incubation Temperature | 37°C | [5][6] |
| Excitation Wavelength (λex) | 440-450 nm | [6][7] |
| Emission Wavelength (λem) | 482-490 nm | [5][6][7] |
| Buffer System | Phosphate Buffer (pH 7.4) or Glycine-NaOH Buffer (pH 8.5) | [5][6] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High initial fluorescence | Pre-existing Aβ(25-35) aggregates in the stock solution. | Ensure complete monomerization of the peptide using HFIP treatment.[1] |
| No increase in fluorescence | Aggregation conditions are not optimal; peptide concentration is too low. | Optimize peptide concentration, pH, and incubation temperature.[8] |
| High well-to-well variability | Stochastic nature of nucleation; pipetting errors. | Use low-binding plates and tips; ensure accurate and consistent pipetting.[9] |
| Decreasing fluorescence over time | Photobleaching of ThT; dye instability. | Minimize exposure to light; prepare fresh ThT solutions.[8] |
Experimental Protocols
Protocol 1: Preparation of Monomeric Aβ(25-35)
Proper preparation of a monomeric Aβ(25-35) stock solution is critical for reproducible aggregation kinetics.[9]
Materials:
-
Lyophilized Aβ(25-35) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[1]
-
Sterile, low-binding microcentrifuge tubes[1]
-
Nitrogen gas or vacuum concentrator[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[6][10]
Procedure:
-
Dissolve the lyophilized Aβ(25-35) peptide in HFIP to a concentration of 1 mg/mL.[1]
-
Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.[1]
-
Aliquot the solution into sterile, low-binding microcentrifuge tubes.[1]
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.[1]
-
Store the dried peptide film at -80°C until use.[1]
-
Immediately before use, dissolve the peptide film in DMSO to create a concentrated stock solution (e.g., 5 mM).[6][10]
Protocol 2: Aβ(25-35) Aggregation Assay using Thioflavin T
This protocol describes the setup of the aggregation reaction and its monitoring.
Materials and Reagents:
-
Monomeric Aβ(25-35) stock solution (from Protocol 1)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4[1]
-
Sterile, nuclease-free water
-
96-well black, clear-bottom microplate[1]
-
Fluorescence microplate reader with temperature control and shaking capabilities
Procedure:
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, nuclease-free water. Filter the solution through a 0.22 µm syringe filter to remove any aggregates. Store the stock solution protected from light at 4°C for up to a week.[7]
-
Preparation of Reaction Mixture:
-
In a sterile microcentrifuge tube, prepare the reaction buffer. For a final volume of 200 µL per well, this will typically consist of PBS (pH 7.4) and ThT.
-
Dilute the ThT stock solution in the reaction buffer to a final concentration of 20-25 µM.[1][5]
-
Add the Aβ(25-35) stock solution to the reaction buffer to achieve the desired final peptide concentration (e.g., 100 µM).
-
Prepare a negative control well containing the reaction buffer with ThT but without the Aβ(25-35) peptide.[1]
-
-
Assay Setup:
-
Pipette 200 µL of the reaction mixture (with and without Aβ(25-35)) into the wells of a 96-well black, clear-bottom microplate. It is recommended to perform each condition in triplicate to ensure reproducibility.
-
Seal the plate to prevent evaporation.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Set the excitation wavelength to 440-450 nm and the emission wavelength to 482-490 nm.[5][6][7]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (typically 24-48 hours).[1][6] It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.
-
Visualizations
Caption: Experimental workflow for the ThT assay of Aβ(25-35) aggregation.
Caption: Aβ(25-35) aggregation pathway and ThT fluorescence mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Models of Amyloid Beta-Peptide (25-35)-Induced Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, leading to synaptic dysfunction, neuronal loss, and cognitive decline. The Aβ peptide fragment 25-35 (Aβ(25-35)) is considered the most toxic fragment of the full-length Aβ peptide.[1][2][3][4] In vivo models using Aβ(25-35) provide a valuable tool to study the mechanisms of Aβ-induced neurotoxicity and to screen potential therapeutic agents. These models typically involve the direct administration of aggregated Aβ(25-35) into the brain of rodents, which induces pathological changes reminiscent of AD, including memory impairment, oxidative stress, neuroinflammation, and neuronal cell death.[5][6]
In Vivo Models: Species and Rationale
The most commonly used animal models for Aβ(25-35)-induced neurodegeneration are rats (e.g., Wistar) and mice (e.g., ICR, C57BL/6). The choice of species and strain can depend on the specific research question, behavioral tests to be performed, and cost considerations. Intracerebroventricular (i.c.v.) or intra-hippocampal injections are standard methods for delivering Aβ(25-35) to the brain.[1][6]
Data Presentation: Summary of In Vivo Models and Outcomes
The following tables summarize quantitative data from various studies utilizing Aβ(25-35) to induce neurodegeneration.
Table 1: Aβ(25-35) Injection Parameters in Rodent Models
| Animal Model | Aβ(25-35) Dose | Injection Volume | Injection Site | Stereotaxic Coordinates (from Bregma) | Reference |
| Male Wistar Rats | 1 µL of 1 mg/mL solution | 1 µL per side | Bilateral Hippocampus | AP: -4.2 mm, ML: ±3.1 mm, DV: -3.0 mm | [5] |
| Male ICR Mice | 9 nmol | Not Specified | Right Lateral Ventricle | AP: -0.2 mm, ML: +1.0 mm, DV: -2.0 mm | [6] |
| Male Wistar Rats | 5 µ g/2.5 µl per side/day for 4 days | 2.5 µL per side | Bilateral CA1 region of the hippocampus | Not Specified | [7] |
| Male ICR Mice | 15 nmol | Not Specified | Intracerebroventricular (i.c.v.) | Not Specified | [8] |
Table 2: Behavioral and Biochemical Outcomes in Aβ(25-35) Models
| Animal Model | Time Post-Injection | Behavioral Test | Key Biochemical/Histological Findings | Reference |
| Male ICR Mice | 11, 27, and 39 days | Y-maze | Significant decrease in spontaneous alternation. | [6] |
| Male Wistar Rats | 4 hours | Lipid Peroxidation & Nitric Oxide Assay | Significant increase in oxidative stress markers. | [5] |
| Male Wistar Rats | Not Specified | Not Specified | Increased apoptosis and MAPKs activation in the hippocampus. | [7] |
| Male ICR Mice | 7 days | Passive Avoidance Test | Memory impairment; increased brain cholinesterase activity. | [8] |
| Male Wistar Rats | Not Specified | Not Specified | Increased Acetylcholinesterase (AChE) levels in the brain. | [9] |
Experimental Protocols
Protocol 1: Preparation and Aggregation of Aβ(25-35)
This protocol describes the preparation of aggregated Aβ(25-35) for in vivo injections. The aggregation state of the peptide is crucial for its neurotoxicity.[5]
Materials:
-
Amyloid beta-peptide (25-35) (lyophilized powder)
-
Sterile, pyrogen-free deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the lyophilized Aβ(25-35) peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile water or PBS to a final concentration of 1 mg/mL.[5]
-
To promote aggregation, incubate the peptide solution at 37°C for a specified period, typically ranging from 1 to 7 days.[1] Alternatively, incubation at room temperature for various durations (e.g., 0, 10, 30, 60 minutes, 24, and 48 hours) can be used to study the effects of different aggregation states.[5]
-
Vortex the solution gently before use.
-
The formation of fibril-like aggregates can be confirmed using techniques like Thioflavin T (ThT) fluorescence assay.[6]
Protocol 2: Stereotaxic Injection of Aβ(25-35)
This protocol outlines the procedure for administering Aβ(25-35) into the rodent brain.
Materials:
-
Anesthetized rodent (e.g., with sodium pentobarbital (B6593769) or isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a fine-gauge needle
-
Aggregated Aβ(25-35) solution
-
Surgical tools (scalpel, drill, etc.)
-
Warming pad
Procedure:
-
Anesthetize the animal and mount it securely in the stereotaxic frame.
-
Maintain the animal's body temperature using a warming pad.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the target brain region (see Table 1), drill a small burr hole through the skull.
-
Slowly lower the Hamilton syringe needle to the desired depth.
-
Infuse the aggregated Aβ(25-35) solution at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage.[10]
-
After the injection is complete, leave the needle in place for an additional 5 minutes to prevent backflow of the solution.[10]
-
Slowly retract the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Protocol 3: Behavioral Assessment - Y-Maze Test
The Y-maze test is used to assess short-term spatial working memory.
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking software (optional).
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100
-
A reduction in the percentage of alternation in Aβ(25-35)-injected animals compared to controls indicates a deficit in spatial working memory.[6]
Protocol 4: Biochemical Analysis - Oxidative Stress Markers
This protocol describes the measurement of lipid peroxidation and nitric oxide as indicators of oxidative stress.
Materials:
-
Brain tissue homogenate
-
Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay (for lipid peroxidation)
-
Reagents for Griess assay (for nitric oxide)
-
Spectrophotometer
Procedure (Lipid Peroxidation - TBARS Assay):
-
Homogenize brain tissue in an appropriate buffer.
-
Perform the TBARS assay according to a standard protocol, which involves the reaction of malondialdehyde (a product of lipid peroxidation) with thiobarbituric acid to produce a colored product.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Quantify the results using a standard curve.
Procedure (Nitric Oxide - Griess Assay):
-
Use brain tissue homogenate to measure the stable metabolites of nitric oxide (nitrite and nitrate).
-
Perform the Griess assay, which involves a colorimetric reaction with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of nitric oxide metabolites based on a standard curve.
Signaling Pathways and Experimental Workflows
Aβ(25-35)-Induced Neurotoxic Signaling Pathways
Aβ(25-35) activates multiple intracellular signaling cascades that contribute to neurodegeneration. These include the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK), which are involved in inflammatory responses and apoptosis.[7][11] Another critical pathway involves the activation of the Nrf2 transcription factor, which upregulates the expression of antioxidant genes, including the system Xc- cystine/glutamate (B1630785) antiporter.[12] While this is an antioxidant response in astrocytes, the resulting increase in extracellular glutamate can be neurotoxic through the activation of NMDA receptors on neurons.[12]
Caption: Aβ(25-35) induced neurotoxic signaling pathways.
Experimental Workflow for In Vivo Aβ(25-35) Model
The following diagram illustrates a typical experimental workflow for creating and evaluating an in vivo model of Aβ(25-35)-induced neurodegeneration.
Caption: Experimental workflow for Aβ(25-35) in vivo models.
References
- 1. Anti-Inflammatory Peptide Prevents Aβ25–35-Induced Inflammation in Rats via Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity analyses of beta-amyloid peptides: contributions of the beta 25-35 region to aggregation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 6. Five-mer peptides prevent short-term spatial memory deficits in Aβ25-35-induced Alzheimer’s model mouse by suppressing Aβ25-35 aggregation and resolving its aggregate form | springermedizin.de [springermedizin.de]
- 7. Repeated intra-hippocampal injection of beta-amyloid 25–35 induces a reproducible impairment of learning and memory: considering caspase-3 and MAPKs activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Neuroprotective Effect of Diplocyclos palmatus on Aβ (25-35) Induced Alzheimer’s Disease in Mice – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 10. Frontiers | Hippocampal Injections of Oligomeric Amyloid β-peptide (1–42) Induce Selective Working Memory Deficits and Long-lasting Alterations of ERK Signaling Pathway [frontiersin.org]
- 11. β-Amyloid Fibrils Activate Parallel Mitogen-Activated Protein Kinase Pathways in Microglia and THP1 Monocytes | Journal of Neuroscience [jneurosci.org]
- 12. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Amyloid Beta-Peptide (25-35) Toxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid beta-peptide (Aβ) is a key pathogenic agent in Alzheimer's disease (AD). The Aβ(25-35) fragment, a highly toxic and biologically active region of the full-length Aβ peptide, is a critical tool for modeling AD pathology in vitro.[1] Its propensity to form β-sheet fibrillar aggregates and exert neurotoxic effects similar to the full-length peptide makes it a widely used model for studying the mechanisms of neurodegeneration and for screening potential therapeutic agents.[2] These application notes provide detailed protocols for utilizing Aβ(25-35) in various cell culture models to investigate amyloid aggregation and neurotoxicity.
Cell Culture Models for Aβ(25-35) Toxicity Studies
A variety of cell culture systems are employed to study Aβ(25-35) toxicity, ranging from immortalized cell lines to more complex 3D and iPSC-derived models.
-
Immortalized Neuronal Cell Lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) are commonly used due to their neuronal characteristics and ease of culture.[1] Other cell lines like HT22 (mouse hippocampal) and human lung fibroblasts (HFL-1) have also been utilized.[1][3][4]
-
Primary Neuronal Cultures: These cultures, derived from specific brain regions like the cortex and hippocampus of rats or mice, provide a more physiologically relevant model.[1][5][6] Dorsal root ganglion (DRG) neurons are used for studying effects on sensory neurons.[7]
-
Glial Cell Cultures: Human astroglial cells like U373 are used to study the role of neuroinflammation and glial responses to Aβ toxicity.[1][8]
-
Advanced In Vitro Models:
-
3D Cell Cultures and Organoids: These models, including those generated from human neural stem cells, offer a more complex microenvironment that can better recapitulate aspects of AD pathology, such as extracellular Aβ deposition and tauopathy.[9][10][11]
-
Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: Neurons derived from iPSCs of AD patients or healthy individuals provide a powerful tool for studying disease mechanisms in a human genetic context.[12][13][14][15]
-
Data Presentation: Quantitative Parameters for Aβ(25-35) Toxicity Studies
The following tables summarize key quantitative parameters for using Aβ(25-35) in various experimental settings.
| Parameter | Value | Cell Line/System | Reference(s) |
| Neurotoxicity (Cell Viability) | |||
| Effective Concentration | 10-50 µM | PC12 cells | [1] |
| 10-30 µM | Primary cortical neurons | [1] | |
| 10-20 µM | HFL-1 cells | [1] | |
| 25 µM | Primary hippocampal neurons | [6] | |
| 20 µM | iPSC-derived neurons | [12] | |
| 40 µM | HT22 cells | [3] | |
| Incubation Time | 24-48 hours | PC12, HFL-1 cells | [1] |
| 24 hours | Primary hippocampal neurons | [6] | |
| 48 hours | iPSC-derived neurons | [12] | |
| Aggregation Studies | |||
| Concentration for Aggregation | >1 µM | In vitro (phosphate buffer) | [1] |
| 40 µM | In vitro (PBS) | [1] | |
| Incubation Time for Aggregation | 24 hours | In vitro | [1] |
| Thioflavin T (ThT) Concentration | 20 µM | In vitro and in-cell assays | [1][2] |
| Signaling Pathway Activation | |||
| Nrf2 Nuclear Translocation | 50 µM | U373 astroglial cells | [1][8] |
| Caspase-3 Activation | 1-5 µM | Primary cerebellar neurons | [16] |
Experimental Protocols
Protocol 1: Preparation and Aggregation of Aβ(25-35)
The aggregation state of Aβ(25-35) is crucial for its toxicity.[2] This protocol describes the preparation of aggregated Aβ(25-35).
Materials:
-
Lyophilized Aβ(25-35) peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[2]
-
Sterile, low-binding microcentrifuge tubes
-
Nitrogen gas or vacuum concentrator
-
Sterile phosphate-buffered saline (PBS), pH 7.4 or sterile water[2][7]
Procedure:
-
Monomerization: To ensure a consistent starting material, dissolve the lyophilized Aβ(25-35) peptide in HFIP.[2] Incubate for at least 1 hour at room temperature.[2]
-
Solvent Evaporation: Remove the HFIP by evaporation using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film.[1][2] Store the dried peptide film at -80°C until use.[1]
-
Reconstitution: Immediately before use, reconstitute the peptide film in sterile water or PBS to the desired stock concentration.[7]
-
Aggregation: To induce aggregation, incubate the peptide solution at 37°C for a specified period (e.g., 24 hours to several days), often with gentle agitation.[1][17] The aggregation process can be monitored using the Thioflavin T (ThT) fluorescence assay.[2]
Protocol 2: Thioflavin T (ThT) Assay for Aβ(25-35) Aggregation
This protocol measures the formation of β-sheet-rich amyloid fibrils.
Materials:
-
Aggregated Aβ(25-35) solution (from Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
PBS, pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add 180 µL of the 20 µM ThT working solution to each well.[1]
-
Add 20 µL of the aggregated Aβ(25-35) solution to the wells. For a negative control, add 20 µL of PBS.[1]
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.[1]
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[2] An increase in fluorescence indicates the formation of β-sheet fibrils.[2]
Protocol 3: Aβ(25-35)-Induced Neurotoxicity Assay in Cell Culture
This protocol outlines a method to assess the neurotoxic effects of Aβ(25-35) using a cell viability assay like MTT.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Complete cell culture medium
-
Aggregated Aβ(25-35) solution (from Protocol 1)
-
Cell viability assay reagent (e.g., MTT, CCK-8)[1]
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the aggregated Aβ(25-35) solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM).[2]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Aβ(25-35). Include a vehicle control (medium with the same final concentration of the solvent used to prepare the peptide).[1][2]
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a CO2 incubator.[1]
-
After the incubation period, assess cell viability using the MTT assay according to the manufacturer's instructions.[1][18] This typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan (B1609692) crystal formation, and then solubilizing the crystals with a solubilization solution.[18][19]
-
Measure the absorbance at the appropriate wavelength (typically between 550 and 600 nm) using a spectrophotometer.[18][19]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[1]
Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Cell culture supernatant from Aβ(25-35)-treated and control cells (from Protocol 3)
-
LDH assay kit
-
96-well plate
-
Spectrophotometer
Procedure:
-
Following treatment with Aβ(25-35) as described in Protocol 3, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture containing a substrate and a dye to the supernatant.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a spectrophotometer.
-
The amount of LDH released is proportional to the number of damaged cells.[20][21]
Protocol 5: Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Aβ(25-35)-treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
After treatment with Aβ(25-35), harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength. Increased signal indicates higher caspase-3 activity.[16][22]
Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Aβ(25-35)-treated and control cells
-
DCFH-DA stock solution
-
Serum-free medium
-
96-well black plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Treat cells with Aβ(25-35) as described in Protocol 3.
-
Towards the end of the treatment period, remove the medium and wash the cells with warm serum-free medium.
-
Load the cells with DCFH-DA (typically 5-10 µM) in serum-free medium and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells again with serum-free medium to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[3]
Visualization of Key Signaling Pathways and Workflows
Caption: A typical experimental workflow for investigating Aβ(25-35) cellular toxicity.
Caption: Key signaling pathways implicated in Aβ(25-35)-induced neurotoxicity.
Caption: Aβ(25-35) induces apoptosis via Ca2+-IP3 signaling in astrocytes.[23]
Caption: Aβ(25-35) can induce autophagy and apoptosis via the CaMKKβ/AMPK/mTOR pathway.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Geniposide attenuates Aβ 25–35 -induced neurotoxicity via the TLR4/NF-κB pathway in HT22 cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01038B [pubs.rsc.org]
- 4. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Aβ25–35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D culture models of Alzheimer’s disease: a road map to a “cure-in-a-dish” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Modeling Alzheimer’s disease using human cell derived brain organoids and 3D models [frontiersin.org]
- 12. Frontiers | Clusterin Is Required for β-Amyloid Toxicity in Human iPSC-Derived Neurons [frontiersin.org]
- 13. Neurons derived from individual early Alzheimer’s disease patients reflect their clinical vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. iPSC-derived Neurons Facilitate Study of AD Mechanisms, Treatments [brighamhealthonamission.org]
- 16. Beta-amyloid-induced activation of caspase-3 in primary cultures of rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. mdpi.com [mdpi.com]
- 20. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amyloid beta-induced neurotoxicity is associated with phospholipase D activation in cultured rat hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation of caspase-3 in beta-amyloid-induced apoptosis of cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apoptosis induced by Aβ25-35 peptide is Ca(2+) -IP3 signaling-dependent in murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aβ25-35-induced autophagy and apoptosis are prevented by the CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR signaling hub | PLOS One [journals.plos.org]
Application Notes and Protocols: Electrophysiological Effects of Amyloid Beta-Peptide(25-35) on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of the amyloid beta-peptide fragment 25-35 (Aβ25-35) on neurons. Aβ25-35 is a neurotoxic fragment of the full-length amyloid-beta peptide and is widely used as a tool to model aspects of Alzheimer's disease pathology in vitro and in vivo.[1][2] Understanding its impact on neuronal electrophysiology is crucial for elucidating the mechanisms of amyloid-induced neurotoxicity and for the development of potential therapeutic interventions.
Electrophysiological Effects of Aβ25-35 on Neuronal Properties
Aβ25-35 induces a range of electrophysiological changes in neurons, ultimately leading to synaptic dysfunction and neurotoxicity.[3][4] These effects are multifaceted, impacting membrane potential, ion channel function, and synaptic plasticity.
Alterations in Membrane Potential and Excitability
Aβ25-35 has been shown to cause a paroxysmal increase in neuronal membrane conductance within minutes of application.[5] In CA3 pyramidal neurons, Aβ25-35 induces membrane depolarization.[6][7] This is in contrast to the reverse sequence peptide, Aβ35-25, which has no noticeable effect.[6] The depolarization is associated with an increase in input resistance.[6]
Modulation of Voltage-Gated Ion Channels
Aβ25-35 significantly alters the function of various voltage-gated ion channels, contributing to neuronal dysfunction.
Voltage-Gated Sodium Channels (Nav)
Treatment with Aβ25-35 leads to a hyperpolarizing shift in the steady-state inactivation of Nav channels.[3] This results in an increased maximum current density of voltage-activated sodium channel currents.[8]
Voltage-Gated Potassium Channels (Kv)
Aβ25-35 has complex effects on potassium channels. It has been reported to decrease the peak amplitude of both transient outward K+ currents (IA) and delayed rectifier K+ currents (IDR).[8] Specifically, the maximum IA current density is significantly reduced in the presence of Aβ25-35.[3] Furthermore, Aβ25-35 causes a hyperpolarizing shift in the steady-state activation and inactivation curves of IA.[8]
Voltage-Gated Calcium Channels (Cav)
Aβ25-35 can potentiate Ca2+ influx through L-type voltage-sensitive Ca2+ channels.[9] Studies have shown that the Ca2+ current density in Aβ25-35-treated neurons is approximately twofold higher than in control neurons.[9] In dorsal root ganglion (DRG) neurons, acute application of Aβ25-35 increases the amplitude of both low and high voltage-activated Ca2+ channel currents.[10]
Impact on Synaptic Transmission and Plasticity
Soluble Aβ peptides, including the 25-35 fragment, are known to impair hippocampal synaptic plasticity, a key cellular correlate of learning and memory.[11] Injection of Aβ25-35 has been shown to transiently impair the induction of long-term potentiation (LTP) in the CA1 region of the hippocampus.[11] At the synaptic level, Aβ25-35 oligomers can decrease the amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cortical pyramidal cells, suggesting a postsynaptic mechanism of action.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of Aβ25-35 on various electrophysiological parameters as reported in the literature.
| Parameter | Neuron Type | Aβ25-35 Concentration | Incubation Time | Effect | Reference |
| Membrane Potential | CA3 Pyramidal Neurons | 1 µM | Acute | 6.8 ± 3.2% depolarization | [6][7] |
| CA3 Pyramidal Neurons | 1.5 µM | Acute | 8.6 ± 2.2% depolarization | [6][7] | |
| Voltage-Gated Na+ Channel Inactivation (V1/2) | Hippocampal Neurons | Not Specified | Not Specified | Significant hyperpolarizing shift (p < 0.01) | [3] |
| Transient Outward K+ Current (IA) Density | Hippocampal Neurons | Not Specified | Not Specified | Decrease from 155.61 ± 7.41 pA/pF to 62.08 ± 2.50 pA/pF (p < 0.01) | [3] |
| mEPSC Amplitude | L2/3 Pyramidal Cells | 2 µM | 1 hour | Decrease from 19.5 ± 0.7 pA to 17.3 ± 0.2 pA (p < 0.05) | [12] |
Signaling Pathways and Mechanisms
The electrophysiological effects of Aβ25-35 are mediated by a complex network of signaling pathways. Aβ25-35 can form aberrant ion channels in neuronal membranes, leading to disrupted neuronal homeostasis.[13] It also influences intracellular signaling cascades, including those involving protein kinases and phosphatases. For instance, Aβ25-35 exposure can lead to the inactivation of phosphatidylinositol-3 kinase (PI3K) and the activation of tau protein kinase I/glycogen synthase kinase-3β (GSK-3β), which contributes to tau hyperphosphorylation and neuronal death.[[“]] Furthermore, Aβ25-35 treatment can activate the c-Jun N-terminal kinase (JNK) pathway, leading to neuronal apoptosis.[15]
Experimental Protocols
Protocol 1: Preparation of Aβ25-35 for Electrophysiology
Proper preparation of the Aβ25-35 peptide is critical for obtaining reproducible results. The peptide's aggregation state can significantly influence its neurotoxicity and electrophysiological effects.
Materials:
-
Lyophilized Aβ25-35 peptide
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Low-binding microcentrifuge tubes
Procedure:
-
Dissolve the lyophilized Aβ25-35 peptide in sterile, deionized water to create a stock solution (e.g., 1 mM).[16]
-
To promote aggregation, which is often associated with its toxic effects, incubate the stock solution at 37°C for a period ranging from 3 to 7 days.[16] The exact incubation time can be optimized depending on the desired aggregation state.
-
Before use, dilute the aged Aβ25-35 stock solution to the final desired concentration in the extracellular recording solution.
Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Ion Channels
This protocol outlines the general procedure for recording voltage-gated ion channels from cultured neurons or brain slices treated with Aβ25-35.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices
-
Aβ25-35 peptide solution (prepared as in Protocol 1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., for K+ currents, in mM: 140 KCl, 10 HEPES, 2 MgCl2, 10 EGTA, 2 ATP-Na2, pH 7.3)[17]
-
Pharmacological agents to isolate specific currents (e.g., TTX for Na+ channels, TEA and 4-AP for K+ channels)[3][17]
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Place the cell culture dish or brain slice in the recording chamber on the microscope stage and perfuse with oxygenated extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.[17]
-
Approach a neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ion channel activity using appropriate voltage-clamp protocols. For example, to record voltage-gated K+ currents, hold the neuron at a holding potential of -90 mV and apply depolarizing voltage steps.[3]
-
Apply the prepared Aβ25-35 solution to the bath via the perfusion system.
-
Record the changes in ion channel currents at various time points after Aβ25-35 application.
-
Analyze the data to quantify changes in current amplitude, density, and gating properties (activation and inactivation).
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. TPEN attenuates amyloid-β25–35-induced neuronal damage with changes in the electrophysiological properties of voltage-gated sodium and potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPEN attenuates amyloid-β25–35-induced neuronal damage with changes in the electrophysiological properties of voltage-gated sodium and potassium channels - ProQuest [proquest.com]
- 5. Amyloid beta peptides act directly on single neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Amyloid-β induces synaptic dysfunction through G protein-gated inwardly rectifying potassium channels in the fimbria-CA3 hippocampal synapse [frontiersin.org]
- 8. TPEN attenuates amyloid-β25-35-induced neuronal damage with changes in the electrophysiological properties of voltage-gated sodium and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. himeji-du.ac.jp [himeji-du.ac.jp]
- 10. benchchem.com [benchchem.com]
- 11. Soluble beta-amyloid[25-35] reversibly impairs hippocampal synaptic plasticity and spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The amyloid beta ion channel hypothesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. β-Amyloid Induces Neuronal Apoptosis Via a Mechanism that Involves the c-Jun N-Terminal Kinase Pathway and the Induction of Fas Ligand | Journal of Neuroscience [jneurosci.org]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
Application Notes and Protocols for Studying Amyloid beta-peptide (25-35) Neurotoxicity in PC12 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PC12 cell line, derived from a rat pheochromocytoma, serves as a valuable in vitro model for neurobiological research.[1][2] Upon treatment with Nerve Growth Factor (NGF), these cells differentiate into sympathetic neuron-like cells, exhibiting neurite extension and expression of neuronal biomarkers.[1][3] This characteristic makes them a suitable model for studying neuronal differentiation, neurotoxicity, and the efficacy of neuroprotective compounds.[1][4] Specifically, PC12 cells are widely used to model the neurotoxic effects of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease (AD).[3][5] The Aβ fragment (25-35) is a highly toxic and biologically active region of the full-length peptide, known for its rapid aggregation and potent neurotoxicity.[5] These application notes provide detailed protocols for utilizing PC12 cells to study Aβ(25-35)-induced neurotoxicity, facilitating research into the mechanisms of neuronal damage and the development of potential therapeutic interventions.
Data Presentation
Table 1: Aβ(25-35) Treatment Parameters and Effects on PC12 Cell Viability
| Aβ(25-35) Concentration | Incubation Time | Cell Viability Assay | Observed Effect on Cell Viability | Reference(s) |
| 5, 10, 20 µmol/L | 24 hours | MTT | Dose-dependent decrease; ~50% viability at 10 µmol/L. | [6] |
| 10, 50, 90, 180, 360 µmol/l | 48 hours | MTT | Dose-dependent decrease in cell survival. | [7][8] |
| 20 µM | 48 hours | Not specified | 30-40% decrease in viability. | [9][10] |
| 20 µM | Time-dependent | MTT | Time-dependent decrease in viability. | [11] |
| 25 µmol/L | Not specified | MTT | Dose-dependent decrease in surviving cells. | [12] |
| 25 µM + 10 mM d-Gal | 24 hours | MTT | Marked decrease in cell viability. | [13] |
| 40 µM | 48 hours | MTS | Significant cell death. | [14] |
| 50 µM | 24 hours | MTT | Significant viability loss. | [15] |
Table 2: Aβ(25-35) Induced Apoptosis and Related Markers in PC12 Cells
| Aβ(25-35) Concentration | Incubation Time | Apoptosis-Related Marker/Assay | Observed Effect | Reference(s) |
| Not specified | 48 hours | Caspase-3, -8, -9 expression | Significantly increased expression. | [16] |
| Not specified | Not specified | Caspase-3, -8, -9 expression | Increased protein levels. | [15] |
| 20 µM | Time-dependent | Hoechst 33258 staining, Western Blot | Increased apoptosis; decreased Bcl-2, increased Bax, Cleaved caspase-3, and Cleaved PARP. | [11] |
| 20 µM | Not specified | Flow Cytometry, Western Blot | Increased apoptosis rate; reduced caspase-3 levels with neuroprotective agent. | [17] |
| 40 µM | Not specified | Annexin V/7AAD staining | Increased apoptosis rate to 8.9%. | [18] |
| Not specified | Not specified | DAPI and TUNEL staining | Dose-dependent induction of apoptosis. | [7] |
| 25 µM + 10 mM d-Gal | 48 hours | Annexin-V/PI staining | Apoptosis rate of 50.9%. | [13] |
Experimental Protocols
Protocol 1: PC12 Cell Culture
-
Cell Line: PC12 (ATCC CRL-1721).
-
Culture Medium: RPMI-1640 medium supplemented with 10% inactivated horse serum, 5% fetal bovine serum, and 50 µg/mL penicillin-streptomycin.[4]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 7.5% CO2.[4]
-
Subculturing: Change the medium every 2 days.[4] For suspension cultures, cells can be dislodged by pipetting. For adherent cultures on collagen-coated plates, standard dissociation protocols can be used.[2] It is recommended to use cells that have undergone fewer than five passages for experiments due to clonal instability.[4]
-
Differentiation (Optional): To differentiate PC12 cells into a neuronal phenotype, treat with Nerve Growth Factor (NGF) at a concentration of 100 ng/mL for up to 14 days for suspension cells or 3-5 days for adherent cells.[3]
Protocol 2: Preparation and Aggregation of Aβ(25-35)
-
Monomerization:
-
Dissolve lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.[5]
-
Incubate at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.[5]
-
Aliquot the solution into sterile, low-binding microcentrifuge tubes.
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.[5][14] The film can be stored at -20°C or below.[19]
-
-
Aggregation:
-
Dissolve the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.[14]
-
Dilute the DMSO stock solution in sterile phosphate-buffered saline (PBS), pH 7.4, or serum-free cell culture medium to the desired concentration (e.g., 1 mM or 100 µM).[7][19][20]
-
Incubate the solution at 37°C for 4-7 days to allow for aggregation.[7][8][20]
-
The aggregated solution can be stored at -20°C until use.[20]
-
Protocol 3: Aβ(25-35) Treatment of PC12 Cells
-
Seed PC12 cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a suitable density (e.g., 1 x 10^4 cells/cm²).[2][15] Allow cells to adhere and stabilize overnight.
-
Prepare various concentrations of aggregated Aβ(25-35) in complete cell culture medium.[5]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Aβ(25-35).
-
Include a vehicle control group treated with the same final concentration of DMSO used in the Aβ(25-35) preparations.[5]
-
Incubate the cells for the desired period (typically 24 to 48 hours).[5][16]
Protocol 4: Assessment of Neurotoxicity
A. Cell Viability - MTT Assay
-
After the Aβ(25-35) treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[15][21]
-
Incubate the plate for an additional 4 hours at 37°C.[15]
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[5]
B. Cytotoxicity - LDH Release Assay
-
Following Aβ(25-35) treatment, carefully collect the cell culture supernatant.[22]
-
Transfer the supernatant to a new 96-well plate.[22]
-
Perform the LDH assay using a commercial kit according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant.[22][23]
-
Incubate in the dark for approximately 30 minutes.[22]
-
Add the stop solution and measure the absorbance at 490 nm and 680 nm.[22]
C. Apoptosis - Caspase-3 Activity Assay
-
After treatment, lyse the PC12 cells.
-
Determine the protein concentration of the cell lysates.
-
Use a commercially available caspase-3 activity assay kit to measure the cleavage of a specific substrate.[24]
-
Measure the resulting colorimetric or fluorometric signal according to the kit's protocol.
Signaling Pathways and Visualizations
Aβ(25-35) induces neurotoxicity in PC12 cells through the activation of several interconnected signaling pathways, leading to oxidative stress, inflammation, and ultimately, apoptosis.
Aβ(25-35) Induced Neurotoxic Signaling Cascade
Caption: Aβ(25-35) neurotoxicity signaling pathways in PC12 cells.
Description of Signaling Pathways:
-
Oxidative Stress: Aβ(25-35) treatment leads to an increase in intracellular reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase.[16] This oxidative stress is a key mediator of neurotoxicity.[9][10]
-
Notch-1 Signaling: The Notch-1 signaling pathway is activated by Aβ(25-35) and plays a pivotal role in inducing apoptosis.[16][25] Inhibition of this pathway has been shown to be protective.[16]
-
MAPK Pathways (p38 and JNK): Aβ(25-35) induces the phosphorylation and activation of p38 MAPK and JNK.[15][26] These pathways are closely associated with the induction of apoptosis.[15] The p38 MAPK pathway is also linked to endoplasmic reticulum stress (ERS).[26]
-
PI3K/Akt Pathway: The pro-survival PI3K/Akt pathway is often inhibited by Aβ(25-35).[11] Activation of this pathway can be neuroprotective by, for example, modulating the expression of Bcl-2 family proteins.[11]
-
PKC Signaling: Aβ(25-35) can lead to decreased PKC activity, and activation of this pathway has been shown to be neuroprotective.[24]
-
Apoptosis Execution: The convergence of these pathways leads to the activation of the caspase cascade, including initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3).[15][16] This results in the characteristic features of apoptosis and cell death.
Experimental Workflow for Assessing Neuroprotective Compounds
Caption: Workflow for screening neuroprotective compounds.
This comprehensive guide provides researchers with the necessary protocols and background information to effectively utilize PC12 cells as a model for studying Aβ(25-35) neurotoxicity and for the preliminary screening of potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 3. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Triptolide Inhibited Cytotoxicity of Differentiated PC12 Cells Induced by Amyloid-Beta25–35 via the Autophagy Pathway | PLOS One [journals.plos.org]
- 7. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. karger.com [karger.com]
- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 11. d-nb.info [d-nb.info]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. e-century.us [e-century.us]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Protective Role Of Naringenin Against Aβ25-35-Caused Damage via ER and PI3K/Akt-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ane.pl [ane.pl]
- 19. researchgate.net [researchgate.net]
- 20. Protective Effects of Pinostrobin on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 22. Protective Activity of Aβ on Cell Cultures (PC12 and THP-1 after Differentiation) Preincubated with Lipopolysaccharide (LPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Genistein inhibits Aβ₂₅₋₃₅ -induced neurotoxicity in PC12 cells via PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role of Notch-1 signaling pathway in PC12 cell apoptosis induced by amyloid beta-peptide (25–35) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spandidos-publications.com [spandidos-publications.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The Aβ peptide is generated by the cleavage of the amyloid precursor protein (APP). The fragment Aβ(25-35) is a highly toxic component of these plaques and is widely used as an in vitro model to study the mechanisms of Aβ-induced neurotoxicity.[1][2] This peptide fragment can induce neuronal apoptosis, increase intracellular free calcium, and stimulate the production of reactive oxygen species (ROS).[1] Primary cortical neuron cultures provide an excellent in vitro system that closely mimics the in vivo environment, making them ideal for studying the cellular and molecular mechanisms of neurodegeneration and for screening potential neuroprotective compounds.[3][4] This document provides detailed protocols for culturing primary cortical neurons, preparing and applying Aβ(25-35), and assessing its neurotoxic effects.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 15.5 (E15.5) mouse or rat embryos.[5] Cultures are typically maintained for 7 to 14 days in vitro (DIV) before experimental use.[6]
Materials:
-
Timed-pregnant mouse (E15.5) or rat (E18.5)
-
Dissection medium: Ice-cold Dulbecco's Modified Eagle Medium/Kyoto (DM/KY) or Hank's Balanced Salt Solution (HBSS)[6][7]
-
Enzyme solution: Papain or Trypsin (0.25%) with DNase (100 μg/ml)[7][8]
-
Trypsin inhibitor or DMEM with 10% Fetal Bovine Serum (FBS)[7][8]
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips[8][9]
-
Sterile dissection tools
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Coating Culture Surfaces: One day prior to dissection, coat culture plates or coverslips with Poly-D-lysine or Poly-L-lysine solution (100 μg/ml) and incubate for at least 1 hour at 37°C (overnight at 4°C is also common).[8][9] Wash twice with sterile PBS before use.[8]
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryos and place them in ice-cold dissection medium. Remove the brains and place them in a fresh dish of cold medium.[7]
-
Cortex Isolation: Under a dissecting microscope, carefully remove the cerebral cortices. Peel away the meninges and discard the midbrain and other brain structures.[7][8]
-
Dissociation:
-
Mince the cortical tissue into small pieces (~1 mm³).[8]
-
Transfer the tissue to a tube containing the enzyme solution (e.g., 0.25% trypsin) and incubate at 37°C for 15 minutes.[8]
-
Stop the enzymatic digestion by adding an equal volume of medium containing 10% FBS or a specific trypsin inhibitor.[7][8]
-
Centrifuge the cell suspension at 300 x g for 3 minutes.[8]
-
-
Trituration:
-
Discard the supernatant and resuspend the cell pellet in fresh plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is obtained.[7]
-
Allow larger debris to settle for a few minutes and transfer the cloudy supernatant containing the dissociated neurons to a new tube.[4]
-
-
Cell Plating:
-
Culture Maintenance:
Protocol 2: Preparation and Application of Aβ(25-35)
To induce neurotoxicity, Aβ(25-35) must be "aged" or aggregated. This protocol describes a common method for preparing the peptide solution.
Materials:
-
Aβ(25-35) peptide, lyophilized powder[10]
-
Sterile, deionized water or DMSO[11]
-
Sterile PBS or cell culture medium
Procedure:
-
Reconstitution: Dissolve the lyophilized Aβ(25-35) peptide in sterile, deionized water or DMSO to create a stock solution (e.g., 1 mM).[11][12]
-
Aggregation ("Aging"): Incubate the stock solution at 37°C for 3-4 days to promote aggregation.[11] Some protocols suggest incubating for 24 hours at 4°C.[10]
-
Working Solution: On the day of the experiment, dilute the aged Aβ(25-35) stock solution to the desired final concentrations (e.g., 1-25 µM) in pre-warmed culture medium.
-
Application: Remove the existing medium from the cultured neurons and replace it with the medium containing the Aβ(25-35) working solution. Incubate for the desired duration (typically 24-48 hours).
Protocol 3: Assessment of Aβ(25-35) Induced Neurotoxicity
Cell Viability Assays
Cell viability can be assessed using several methods. The MTT assay measures mitochondrial reductase activity, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.[13]
A. MTT Assay Protocol
-
Following Aβ(25-35) treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well of a 96-well plate containing 100 µL of medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
B. LDH Cytotoxicity Assay Protocol [14]
-
Following Aβ(25-35) treatment, carefully collect 50 µL of the culture supernatant from each well.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each 50 µL supernatant sample in a new 96-well plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of a stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Controls for spontaneous (vehicle-treated cells) and maximum (cells lysed with Triton-X100) LDH release should be included to calculate percent cytotoxicity.[14]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of Aβ neurotoxicity. It can be measured by assessing caspase activation or changes in the expression of Bcl-2 family proteins.[15]
A. Caspase-3 Activity Assay (Colorimetric) [16][17]
-
After treatment, lyse the cells using a chilled cell lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.[16][18]
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[18]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
In a 96-well plate, add 50 µL of the cell lysate.
-
Prepare a reaction mix containing 2x Reaction Buffer and the caspase-3 substrate (e.g., DEVD-pNA).[17]
-
Add 50 µL of the reaction mix to each lysate sample.[17]
-
Incubate the plate at 37°C for 1-2 hours.[17]
-
Measure the absorbance at 405 nm.[16] The increase in absorbance is proportional to the caspase-3 activity.
B. Western Blot for Bax and Bcl-2 [19][20]
-
Lyse cells as described above and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample using SDS-PAGE.[19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibodies against Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) overnight at 4°C.[21] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[19]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[22]
-
Quantify the band intensities using densitometry software. The Bax/Bcl-2 ratio is a key indicator of apoptotic commitment.[19][20]
Measurement of Reactive Oxygen Species (ROS)
Aβ(25-35) induces oxidative stress by increasing ROS production.[2] This can be measured using fluorescent probes like CM-H2DCFDA or MitoSOX Red.[9][23]
Protocol using CM-H2DCFDA: [9][24]
-
Prepare a working solution of CM-H2DCFDA (typically 5-10 µM) in pre-warmed HBSS or culture medium.
-
After Aβ(25-35) treatment, wash the cells once with warm HBSS.
-
Add the CM-H2DCFDA working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.[9]
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Immediately measure the fluorescence using a fluorescence microscope or a plate reader (Excitation ~495 nm, Emission ~525 nm).[24]
Intracellular Calcium Imaging
Aβ peptides can disrupt calcium homeostasis, leading to excitotoxicity.[1] Changes in intracellular calcium can be monitored using fluorescent indicators like Fluo-4 AM or Fura-2.[6][25]
Protocol using Fluo-4 AM: [6]
-
Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM with 0.02% Pluronic F-127) in an imaging buffer (e.g., HBSS).[6]
-
After Aβ(25-35) treatment, wash the cells gently with pre-warmed imaging buffer.
-
Add the Fluo-4 AM loading solution and incubate for 30-45 minutes at 37°C in the dark.[6]
-
Wash the cells twice with imaging buffer to remove excess dye.
-
Allow the cells to de-esterify the dye by incubating in fresh imaging buffer for an additional 30 minutes at room temperature.[6]
-
Acquire images using a fluorescence microscope or a calcium imaging system (Excitation ~488 nm, Emission ~520 nm).[26]
Data Presentation
Quantitative data from the described assays should be presented clearly. Below are example tables summarizing potential results from Aβ(25-35) treatment.
Table 1: Effect of Aβ(25-35) on Neuronal Viability
| Aβ(25-35) Conc. (µM) | MTT Assay (% of Control) | LDH Release (% of Max) |
|---|---|---|
| 0 (Control) | 100 ± 5.2 | 12 ± 2.1 |
| 1 | 95 ± 4.8 | 18 ± 3.0 |
| 5 | 78 ± 6.1 | 35 ± 4.5 |
| 10 | 55 ± 5.9 | 62 ± 5.3 |
| 25 | 32 ± 4.5 | 85 ± 6.8 |
Table 2: Effect of Aβ(25-35) on Apoptotic Markers and Oxidative Stress
| Aβ(25-35) Conc. (µM) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | ROS Production (% of Control) |
|---|---|---|---|
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 8.1 |
| 1 | 1.2 ± 0.2 | 1.3 ± 0.3 | 125 ± 10.5 |
| 5 | 2.5 ± 0.4 | 2.8 ± 0.5 | 210 ± 15.2 |
| 10 | 4.8 ± 0.6 | 5.1 ± 0.7 | 350 ± 20.8 |
| 25 | 6.2 ± 0.8 | 7.5 ± 0.9 | 480 ± 25.4 |
Signaling Pathways in Aβ(25-35) Neurotoxicity
Aβ(25-35) triggers a complex cascade of events leading to neuronal death. Key pathways include the induction of oxidative stress, disruption of mitochondrial function, altered calcium homeostasis, and activation of the intrinsic apoptotic pathway.
References
- 1. genscript.com [genscript.com]
- 2. apexbt.com [apexbt.com]
- 3. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. Primary Culture of Cortical Neurons [bio-protocol.org]
- 9. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons [bio-protocol.org]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. mpbio.com [mpbio.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jove.com [jove.com]
- 26. Quantifying Spontaneous Ca2+ Fluxes and their Downstream Effects in Primary Mouse Midbrain Neurons [jove.com]
Application Notes and Protocols: Measuring Reactive Oxygen Species after Amyloid beta-peptide (25-35) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the measurement of reactive oxygen species (ROS) in cell cultures following treatment with Amyloid beta-peptide (25-35) (Aβ(25-35)). This peptide fragment is a key component of amyloid plaques in Alzheimer's disease and is widely used to induce oxidative stress and neurotoxicity in in vitro models. The following sections detail experimental procedures, present quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.
Introduction
Amyloid beta (Aβ) peptides, particularly the Aβ(25-35) fragment, are known to induce oxidative stress, a pathological condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This oxidative stress is a key mechanism of neurotoxicity in Alzheimer's disease.[1] Accurate measurement of ROS is crucial for understanding the pathophysiology of Aβ-induced cellular damage and for the development of novel therapeutic interventions. This document outlines two common and reliable methods for quantifying total intracellular ROS and mitochondrial ROS.
Key Experiments and Protocols
Measurement of Total Intracellular ROS using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)
The DCFH-DA assay is a widely used method for detecting total intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[2]
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., PC12, SH-SY5Y, HT22) in a 96-well plate at a density of 1 x 104 cells/well and culture for 24 hours.[3]
-
Treatment:
-
Pre-treat cells with the investigational compound (e.g., an antioxidant) for a specified period (e.g., 1-2 hours).[3][4]
-
Introduce Aβ(25-35) peptide (commonly 10-20 µM) to the cell culture and incubate for a duration ranging from 1 to 48 hours, depending on the cell type and experimental design.[3][4][5]
-
-
DCFH-DA Staining:
-
Measurement:
-
Wash the cells twice with PBS to remove any excess probe.[4]
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530-535 nm, respectively.[2][5]
-
Alternatively, for flow cytometry analysis, cells can be harvested, washed, and resuspended in PBS before analysis.[4][6]
-
Measurement of Mitochondrial ROS using MitoSOX Red
MitoSOX Red is a fluorogenic dye specifically targeted to mitochondria in live cells. It is readily oxidized by superoxide, a primary mitochondrial ROS, exhibiting red fluorescence.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the DCFH-DA assay.
-
MitoSOX Red Staining:
-
Measurement:
Data Presentation
The following tables summarize quantitative data on the effects of Aβ(25-35) on ROS production from various studies.
Table 1: Aβ(25-35)-Induced Increase in Total Intracellular ROS (DCFH-DA Assay)
| Cell Line | Aβ(25-35) Concentration | Incubation Time | Fold Increase in ROS (vs. Control) | Reference |
| PC12 | 10 µM | 1 hour | 2.26 | [3] |
| PC12 | 20 µM | 24 hours | 1.87 | [4] |
| SH-SY5Y | 1 µM | 24 hours | Significantly Increased | [6] |
| SH-SY5Y | 20 µM | 24 hours | Significantly Increased | [9] |
| HT22 | 20 µM | 48 hours | Significantly Increased | [5] |
Table 2: Aβ(25-35)-Induced Increase in Mitochondrial ROS (MitoSOX Red Assay)
| Cell Line | Aβ(25-35) Concentration | Incubation Time | Observation | Reference |
| PC12 | 10 µM | Not Specified | Increased Red Fluorescence | [3] |
| HT22 | 20 µM | 48 hours | Significantly Increased mtROS | [5] |
| bEnd.3 | Not Specified | 24 hours | Increased O2⁻ Levels | [10] |
Signaling Pathways and Experimental Workflow
Signaling Pathways Involved in Aβ(25-35)-Induced ROS Production
Aβ(25-35) treatment can trigger several signaling cascades that lead to increased ROS production and subsequent cellular damage.
Caption: Experimental workflow for measuring ROS after Aβ(25-35) treatment.
Caption: Aβ(25-35) induces apoptosis via the ROS/p38/Caspase-3 pathway.[5]
Caption: Aβ(25-35) dysregulates the PI3K/Akt/GSK-3β signaling pathway.[11]
Caption: Aβ(25-35) induces neuroinflammation via the ROS/TXNIP/NLRP3 pathway.[12]
References
- 1. alzforum.org [alzforum.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cyanidin suppresses amyloid beta-induced neurotoxicity by inhibiting reactive oxygen species-mediated DNA damage and apoptosis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone attenuates Aβ25-35-induced neurotoxicity in PC12 cells by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidants Rescue Mitochondrial Transport in Differentiated Alzheimer’s Disease Trans-Mitochondrial Cybrid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Potential of Seed Extract from the Indian Trumpet Tree Against Amyloid Beta-Induced Toxicity in SH-SY5Y Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chrysophanol exerts a protective effect against Aβ25-35-induced Alzheimer's disease model through regulating the ROS/TXNIP/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Apoptosis in Response to Amyloid beta-Peptide(25-35)
Introduction
The Amyloid beta-peptide (Aβ), particularly its neurotoxic fragment Aβ(25-35), is a key molecule implicated in the pathogenesis of Alzheimer's disease (AD).[1][2] A primary mechanism of its neurotoxicity is the induction of apoptosis, or programmed cell death, in neuronal cells.[3][4] Understanding the signaling cascades and accurately quantifying the apoptotic response to Aβ(25-35) are critical for developing therapeutic interventions for AD. These application notes provide an overview of the key signaling pathways involved and detailed protocols for the most common experimental methods used to assess Aβ(25-35)-induced apoptosis.
Signaling Pathways of Aβ(25-35)-Induced Apoptosis
Aβ(25-35) triggers a complex network of signaling events that converge on the apoptotic machinery. The primary mechanisms involve the induction of oxidative stress, disruption of calcium homeostasis, activation of stress-related kinases, and the initiation of the intrinsic (mitochondrial) apoptotic pathway.
-
Oxidative Stress and Kinase Activation: Aβ(25-35) exposure leads to an increase in reactive oxygen species (ROS) and subsequent activation of stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[5][6][7][8] JNK activation, in particular, has been shown to be a critical upstream event.[3][7]
-
Calcium Dysregulation: The peptide disrupts intracellular calcium (Ca²⁺) homeostasis, causing mobilization from the endoplasmic reticulum (ER).[9] This increase in cytosolic Ca²⁺ contributes to mitochondrial stress and the translocation of pro-apoptotic proteins.[9]
-
Mitochondrial (Intrinsic) Pathway: The upstream stress signals converge on the mitochondria.
-
Bcl-2 Family Regulation: JNK activation leads to the downregulation of anti-apoptotic proteins like Bcl-w and Bcl-2, while pro-apoptotic proteins like Bax are upregulated and translocate to the mitochondria.[3][10][11] The Bax/Bcl-2 ratio is a critical determinant of cell fate.[2][10]
-
Mitochondrial Dysfunction: This shift in the Bcl-2 family balance leads to mitochondrial membrane permeabilization and the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.[3][4][5]
-
Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which recruits and activates caspase-9.[5][12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[5][6][13]
-
Experimental Workflow for Assessing Apoptosis
A multi-assay approach is recommended to comprehensively assess the apoptotic response to Aβ(25-35). The general workflow involves cell culture, treatment with the peptide, and subsequent analysis using various techniques to detect key apoptotic hallmarks, from early membrane changes to late-stage DNA fragmentation.
Data Presentation
Quantitative analysis is essential for evaluating the effects of Aβ(25-35). The following tables summarize typical results observed in the literature.
Table 1: Modulation of Key Apoptotic Regulators by Aβ(25-35)
| Protein/Marker | Cellular Location | Observed Change | Representative Cell Line | Citation(s) |
| Bax | Mitochondria | Upregulation / Translocation | PC12, Cortical Neurons | [2][9][10] |
| Bcl-2 | Mitochondria | Downregulation | PC12 | [2][10][11] |
| Bcl-w | Mitochondria | Downregulation | Primary Neurons | [3] |
| Cytochrome c | Cytosol | Increased Release | NT2, PC12 | [4][5][12] |
| Smac/DIABLO | Cytosol | Increased Release | Primary Neurons | [3] |
| Cleaved Caspase-9 | Cytosol | Upregulation | NT2, PC12 | [5][13] |
| Cleaved Caspase-3 | Cytosol | Upregulation | PC12, Cortical Neurons | [5][6][13] |
Table 2: Effect of Aβ(25-35) on Cell Viability and Apoptosis
| Assay | Cell Line | Aβ(25-35) Conc. | Duration | Result | Citation(s) |
| MTT Assay | PC12 | 10-360 µM | 48 hours | Dose-dependent decrease in viability (to ~40% of control) | [1][13] |
| Annexin V | SK-N-SH | 10 µM | 24 hours | ~40% increase in apoptotic cells | [14] |
| TUNEL Assay | HT22 | 20 µM | 48 hours | Significant increase in TUNEL-positive cells | [15] |
| Caspase-3 Activity | N2a | - | 48 hours | >2-fold increase over control | [16] |
Detailed Experimental Protocols
Protocol 1: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17][18]
Materials:
-
Cells treated with Aβ(25-35) and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
10X Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis using Aβ(25-35) for the desired time. Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the same sample, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[17]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. Carefully remove the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[17] Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[20]
Materials:
-
Cells cultured on coverslips or glass slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (e.g., 0.3% Triton X-100 in PBS)[15]
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, e.g., FITC-dUTP), as supplied by a commercial kit.
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Sample Preparation: After treatment with Aβ(25-35), wash cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 30 minutes at room temperature.[15][21]
-
Washing: Wash twice with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Solution for 10 minutes at room temperature.[15] This step is crucial for allowing the TdT enzyme to access the nucleus.
-
Washing: Wash twice with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's protocol. Remove excess PBS and add the reaction mixture to the cells.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.[15][20]
-
Washing: Wash three times with PBS to remove unincorporated nucleotides.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 10-15 minutes.[21]
-
Mounting and Visualization: Wash once with PBS, mount the coverslip onto a microscope slide with mounting medium, and visualize using a fluorescence microscope. TUNEL-positive nuclei (apoptotic) will fluoresce (e.g., green for FITC), while all nuclei will be visible with the counterstain (e.g., blue for DAPI).
Protocol 3: Caspase-3 Colorimetric Activity Assay
This assay quantifies the activity of the key executioner caspase-3 by measuring the cleavage of a specific colorimetric substrate, such as Ac-DEVD-pNA.[16][22]
Materials:
-
Aβ(25-35)-treated and control cell pellets
-
Ice-cold Cell Lysis Buffer (provided in commercial kits)
-
Protein quantification assay (e.g., Bradford)
-
2X Reaction Buffer (provided in kit)
-
DTT (dithiothreitol)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Lysate Preparation: Resuspend cell pellets (1-2 x 10⁶ cells) in 50 µL of ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes.[22][23]
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C.[23] Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add 50 µL of sample (containing 50-200 µg of total protein) to each well. If the volume is less than 50 µL, adjust with Cell Lysis Buffer.[16][22]
-
Substrate Addition: Prepare the reaction mix by adding DTT to the 2X Reaction Buffer, then add the Ac-DEVD-pNA substrate according to the kit's instructions. Add 50 µL of this mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22]
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity in the sample.
Protocol 4: Western Blot for Cytochrome c Release
This protocol is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Aβ(25-35)-treated and control cell pellets
-
Mitochondria/Cytosol Fractionation Kit (or buffers for digitonin (B1670571) permeabilization)
-
SDS-PAGE gels, transfer apparatus, and buffers
-
Primary antibodies: anti-cytochrome c, anti-β-actin (cytosolic loading control), anti-COX IV (mitochondrial loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Fractionation: After treatment, harvest cells and wash with cold PBS.
-
Use a commercial cell fractionation kit or a digitonin-based buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membrane intact.
-
Centrifuge the permeabilized cells at a low speed to pellet the intact mitochondria. The supernatant contains the cytosolic fraction.[12]
-
Collect the supernatant (cytosol). Lyse the remaining pellet with a stronger detergent buffer to obtain the mitochondrial fraction.
-
Protein Quantification: Determine the protein concentration for both cytosolic and mitochondrial fractions for all samples.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) from each fraction onto an SDS-PAGE gel.[12] Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-cytochrome c antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction of Aβ(25-35)-treated cells compared to controls indicates its release from the mitochondria. Probe separate blots with anti-β-actin and anti-COX IV to confirm the purity of the cytosolic and mitochondrial fractions, respectively, and to ensure equal loading.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. β-Amyloid-Induced Neuronal Apoptosis Involves c-Jun N-Terminal Kinase-Dependent Downregulation of Bcl-w | Journal of Neuroscience [jneurosci.org]
- 4. scialert.net [scialert.net]
- 5. Induction of cytochrome c-mediated apoptosis by amyloid beta 25-35 requires functional mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Activation of c-Jun N-Terminal Kinase and p38 in an Alzheimer's Disease Model Is Associated with Amyloid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-amyloid-induced apoptosis is associated with cyclooxygenase-2 up-regulation via the mitogen-activated protein kinase-NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by Aβ25-35 peptide is Ca(2+) -IP3 signaling-dependent in murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain-derived neurotrophic factor prevents beta- amyloid-induced apoptosis of pheochromocytoma cells by regulating Bax/Bcl-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 2021-3841 [excli.de]
- 15. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]
- 16. Inhibition of amyloid-β aggregation and caspase-3 activation by the Ginkgo biloba extract EGb761 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Apoptosis assay using Annexin V/Propidium iodide staining [bio-protocol.org]
- 20. clyte.tech [clyte.tech]
- 21. tandfonline.com [tandfonline.com]
- 22. mpbio.com [mpbio.com]
- 23. art.torvergata.it [art.torvergata.it]
Application Notes: Thioflavin T Fluorescence Assay for Aβ(25-35) Fibrillization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid-beta (Aβ) peptides are central to the pathogenesis of Alzheimer's disease (AD). The Aβ(25-35) fragment is a highly toxic and biologically active region of the full-length peptide that rapidly aggregates into neurotoxic fibrils.[1] Due to these properties, Aβ(25-35) is a widely used model peptide in AD research to study the mechanisms of amyloid plaque formation and to screen for potential therapeutic inhibitors of aggregation.[1] The Thioflavin T (ThT) fluorescence assay is a standard, high-throughput method for quantifying the formation of amyloid fibrils in vitro.[1][2] ThT is a benzothiazole (B30560) dye that exhibits a characteristic increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.[3][4] This application note provides a detailed protocol for using the ThT assay to monitor the fibrillization of Aβ(25-35).
Principle of the ThT Assay
The ThT assay is based on the specific binding of the ThT dye to amyloid fibrils. In an aqueous solution, free ThT has a low quantum yield and is weakly fluorescent.[3] However, when it binds to the cross-β-sheet structures characteristic of amyloid fibrils, its fluorescence emission is significantly enhanced, and the emission maximum shifts.[5][6] The increase in fluorescence intensity is directly proportional to the amount of fibrillar aggregates formed, allowing for the real-time monitoring of aggregation kinetics.[2] The typical aggregation process follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential or growth phase (elongation), and a plateau phase (equilibrium).[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for performing the Thioflavin T assay with Aβ(25-35), compiled from various studies.
| Parameter | Value | System/Conditions | Reference(s) |
| Aβ(25-35) Preparation | |||
| Initial Monomerization | Dissolve in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA) | To ensure a monomeric starting state and remove pre-existing aggregates. | [1][8] |
| Stock Solution | 5 mM in Dimethyl sulfoxide (B87167) (DMSO) | For reproducible dilutions into aqueous buffers. | [1][9] |
| Aggregation Conditions | |||
| Aβ(25-35) Concentration | 40 µM - 100 µM | In vitro (PBS or Phosphate Buffer) | [1][7] |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 or 34 mM Phosphate Buffer, pH 7.4 | To mimic physiological conditions. | [1][7][8] |
| Incubation Temperature | 37°C | To promote fibril formation. | [1][10] |
| Incubation Time | 4 - 24 hours | Time required to reach the plateau phase of aggregation. | [1][11][12] |
| Agitation | Gentle agitation | Can accelerate the aggregation process. | [1] |
| ThT Assay Parameters | |||
| Thioflavin T (ThT) Concentration | 20 µM - 100 µM | Optimal for high signal-to-noise ratio without affecting aggregation kinetics. | [1][12][13] |
| Excitation Wavelength | ~450 nm | For ThT bound to amyloid fibrils. | [5][10] |
| Emission Wavelength | ~485 nm | For ThT bound to amyloid fibrils. | [5][10] |
Experimental Protocols
Protocol 1: Preparation and Aggregation of Aβ(25-35)
This protocol describes the essential steps to prepare monomeric Aβ(25-35) and initiate its aggregation. Proper preparation is critical for reproducible kinetic studies.[1]
Materials:
-
Lyophilized Aβ(25-35) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4[1]
-
Sterile, low-binding microcentrifuge tubes[1]
-
Nitrogen gas source or vacuum concentrator[1]
Procedure:
-
Monomerization of Aβ(25-35): a. Dissolve the lyophilized Aβ(25-35) peptide in HFIP to a concentration of 1 mg/mL.[1] b. Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.[1] c. Aliquot the solution into sterile, low-binding microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.[1] e. Store the dried peptide film at -80°C until use.[1]
-
Solubilization and Aggregation: a. Resuspend the dried peptide film in DMSO to create a stock concentration of 5 mM.[1][9] b. To initiate aggregation, dilute the DMSO stock solution into PBS (pH 7.4) to the desired final concentration (e.g., 40 µM).[1] c. Incubate the solution at 37°C for up to 24 hours with gentle agitation to promote fibril formation.[1]
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aβ(25-35) Aggregation
This protocol details the procedure for quantifying Aβ(25-35) fibril formation using ThT.
Materials:
-
Aggregated Aβ(25-35) solution (from Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)[5]
-
PBS, pH 7.4[1]
-
96-well black, clear-bottom microplate[1]
-
Fluorescence microplate reader[1]
Procedure:
-
Prepare a working solution of 20 µM ThT in PBS from the stock solution.[1]
-
In a 96-well black microplate, add 180 µL of the 20 µM ThT working solution to each well.[1]
-
Add 20 µL of the Aβ(25-35) aggregation reaction to the wells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
For a negative control, add 20 µL of PBS to wells containing the ThT working solution.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.[1]
-
Measure the fluorescence intensity using a microplate reader with excitation set to approximately 450 nm and emission set to approximately 485 nm.[5][10]
-
Plot the fluorescence intensity against time to generate the aggregation curve.
Visualizations
Caption: Experimental workflow for Aβ(25-35) aggregation and ThT analysis.
Caption: Aβ(25-35) can trigger multiple cellular signaling cascades.[1]
Concluding Remarks
The Thioflavin T fluorescence assay is a robust and widely adopted method for studying the fibrillization kinetics of Aβ(25-35). It is particularly valuable for the high-throughput screening of compounds that may inhibit or modulate amyloid aggregation. For accurate and reproducible results, it is crucial to start with properly monomerized peptide and to be aware of potential artifacts. For instance, some test compounds can interfere with the ThT fluorescence signal, leading to false positives or negatives.[3][14] Therefore, it is recommended to validate findings with complementary techniques, such as transmission electron microscopy (TEM) or Congo red staining, to confirm the presence and morphology of fibrils.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. Five-mer peptides prevent short-term spatial memory deficits in Aβ25-35-induced Alzheimer’s model mouse by suppressing Aβ25-35 aggregation and resolving its aggregate form | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for Studying Aβ(25-35) Secondary Structure using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amyloid-beta (Aβ) peptide, particularly its fragment Aβ(25-35), is a key player in the pathogenesis of Alzheimer's disease. This 11-amino acid peptide is the shortest fragment of the full-length Aβ that can form β-sheet fibrils and exhibits the neurotoxicity of the parent peptide.[1][2] The conformational transition of Aβ(25-35) from a soluble, random coil or α-helical state to an aggregated β-sheet structure is a critical event in the formation of amyloid plaques.[1][3][4] Circular Dichroism (CD) spectroscopy is a powerful and widely used technique to investigate these secondary structure changes in solution, providing valuable insights for understanding the mechanisms of aggregation and for the development of therapeutic inhibitors.[1][5][6]
These application notes provide a detailed overview and experimental protocols for utilizing CD spectroscopy to study the secondary structure of Aβ(25-35).
Core Principles of Circular Dichroism
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. In proteins and peptides, the primary source of the CD signal in the far-UV region (190-260 nm) is the peptide bond. The distinct, regular arrangements of these bonds in secondary structures like α-helices, β-sheets, and random coils give rise to characteristic CD spectra.
-
α-Helix: Shows two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheet: Displays a negative band around 216-218 nm and a positive band around 195-200 nm.[7]
-
Random Coil: Characterized by a strong negative band near 197 nm.[1]
By deconvoluting the experimental CD spectrum of a peptide, one can estimate the percentage of each secondary structure element present under specific conditions.
Data Presentation: Aβ(25-35) Secondary Structure under Various Conditions
The secondary structure of Aβ(25-35) is highly sensitive to its environment, including solvent composition, pH, and the presence of membranes or membrane-mimicking environments like micelles.[1][8] The following table summarizes quantitative data on the secondary structure of Aβ(25-35) from CD studies under different experimental conditions.
| Condition | Time | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| SDS Micelles | Day 0 | - | 39 | 52 | [3] |
| SDS Micelles | Day 4 | 35-40 | 39 | Remainder | [3] |
| SDS Micelles | Day 7 | 35-40 | 39 | Remainder | [3] |
| SDS Micelles | Day 14 | 35-40 | 39 | Remainder | [3] |
| HFIP/water (80/20 v/v) with THC¹ | - | 43.2 | 34.2 | Remainder | [6] |
| HFIP/water (80/20 v/v) without THC¹ | - | 99.9 | 0.0 | Remainder | [6] |
¹Data for full-length Aβ(1-42) in the presence of Tetrahydrocurcumin (THC), illustrating a similar methodological approach.
Experimental Protocols
Here, we provide detailed protocols for the preparation of Aβ(25-35) and subsequent analysis by CD spectroscopy.
Protocol 1: Aβ(25-35) Sample Preparation for Aggregation Studies
This protocol is adapted from studies investigating the self-assembly of Aβ(25-35) from a monomeric state.
Materials:
-
Aβ(25-35) trifluoroacetate (B77799) salt lyophilized powder
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Acetonitrile (CH₃CN)
-
Phosphate (B84403) buffer (e.g., 69 mM, pH 7.0)
-
Ultrapure water
Procedure:
-
Pre-treatment with HFIP: To ensure a monomeric starting state and remove pre-existing aggregates, treat the Aβ(25-35) lyophilized powder overnight with HFIP.[1]
-
Aliquotting and Lyophilization: Dilute the HFIP-treated peptide to a desired concentration (e.g., 224 µM), aliquot into glass tubes, cryo-lyophilize, and store at -18°C.[1]
-
Solubilization: Before each experiment, re-dissolve the lyophilized Aβ(25-35) in a freshly prepared solvent mixture, for instance, a water/acetonitrile mixture (e.g., 65:35 v/v), to obtain a concentrated stock solution (e.g., 400 µM).[1]
-
Initiation of Aggregation: To initiate the aggregation process, dilute the stock solution with a phosphate buffer to the final desired peptide concentration (e.g., 100 µM) and buffer conditions (e.g., 34.5 mM phosphate buffer, pH 7.4, with 17.5% v/v acetonitrile).[1] The final conditions can be varied to study the effects of pH, ionic strength, and co-solvents on aggregation kinetics.[1]
Protocol 2: CD Spectroscopy Data Acquisition
Instrumentation:
-
A CD spectropolarimeter (e.g., JASCO J-810) equipped with a temperature controller.[3][4]
-
Quartz cuvette with a specific path length (e.g., 0.5 mm or 1 mm).[1][3][4]
Parameters:
-
Wavelength Range: Scan from 260 nm down to 190 nm to cover the significant peptide bond absorption region.[3][4]
-
Temperature: Maintain a constant temperature, for example, 22°C or 25°C, using a Peltier temperature controller.[1][3][4]
-
Scanning Speed: A scanning speed of 10 nm/min is often used.[3][4]
-
Data Averaging: To improve the signal-to-noise ratio, average multiple scans (e.g., 3-4 scans).[3][4][9]
-
Blank Subtraction: Record a spectrum of the buffer/solvent alone under the same conditions and subtract it from the peptide spectrum to correct for background absorbance.[9]
Protocol 3: Data Analysis and Secondary Structure Estimation
-
Data Conversion: Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × MRW) / (10 × c × l) where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids).
-
c is the peptide concentration in g/mL.
-
l is the path length of the cuvette in cm.
-
-
Deconvolution: Use a deconvolution algorithm, such as CONTIN, to estimate the percentages of α-helix, β-sheet, and random coil from the processed CD spectrum.[3] Online servers like DICHROWEB can also be used for this purpose.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for studying Aβ(25-35) secondary structure using circular dichroism.
Caption: Workflow for Aβ(25-35) analysis by CD spectroscopy.
Conformational Transition of Aβ(25-35)
This diagram illustrates the environment-dependent conformational transitions of the Aβ(25-35) peptide.
Caption: Conformational states of Aβ(25-35) peptide.
Conclusion
Circular dichroism is an invaluable tool for characterizing the secondary structure of Aβ(25-35) and monitoring its conformational changes in real-time. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular basis of Aβ aggregation and for screening potential therapeutic agents that can modulate this process. The sensitivity of Aβ(25-35) to its environment underscores the importance of carefully controlled experimental conditions for obtaining reproducible and meaningful results.
References
- 1. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. iris.unina.it [iris.unina.it]
- 5. jasco-global.com [jasco-global.com]
- 6. A Structural Effect of the Antioxidant Curcuminoids on the Aβ(1–42) Amyloid Peptide [mdpi.com]
- 7. Exploring the sequence–structure relationship for amyloid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure of Aβ(25–35) Peptide in Different Environments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amyloid Beta-Peptide (25-35) Aggregation
Welcome to the technical support center for Amyloid beta-peptide (25-35) [Aβ(25-35)] aggregation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and variability encountered during the study of Aβ(25-35) aggregation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing significant variability and poor reproducibility in my Aβ(25-35) aggregation kinetics between seemingly identical experiments?
A1: High variability is a common challenge in Aβ(25-35) aggregation assays due to the stochastic nature of the initial nucleation phase.[1] This process is highly sensitive to minor fluctuations in experimental conditions. Key factors contributing to this variability include:
-
Incomplete Monomerization: The presence of pre-existing seeds or small aggregates in the initial peptide solution can drastically shorten the lag phase and accelerate aggregation, leading to inconsistent results.[1] It is crucial to begin with a uniformly monomeric peptide solution.[2][3]
-
Peptide Concentration: The rate of aggregation is highly dependent on the concentration of the Aβ(25-35) monomer.[1][4] Minor inaccuracies in pipetting can result in significant variations in aggregation profiles.
-
Surface Interactions: Aβ peptides can adhere to the surfaces of microplates and pipette tips, which can act as a surface for nucleation.[1] The use of low-binding labware is recommended to minimize this effect.
-
Stochastic Nucleation: The formation of a stable nucleus is a random event, which can cause considerable differences in the lag times observed between replicate samples.[1][5]
To enhance reproducibility, it is imperative to maintain stringent control over all experimental parameters and to prepare the Aβ(25-35) stock solution with great care to ensure a monomeric state.[1]
Q2: My Aβ(25-35) solution shows immediate aggregation with no discernible lag phase. What could be the cause?
A2: The absence of a lag phase typically indicates the presence of pre-formed aggregates or "seeds" in your starting peptide solution. This can happen if the peptide was not properly monomerized before starting the experiment.[4] If the initial peptide solution, for instance in HFIP, is too concentrated, it may already contain β-sheet structures that promote rapid self-assembly.[4]
Solution: Ensure complete monomerization of the Aβ(25-35) peptide. A common procedure involves dissolving the peptide in hexafluoroisopropanol (HFIP), incubating to break down pre-existing structures, and then removing the HFIP to form a peptide film that can be stored at -80°C until use.[2][3] When ready to use, the film should be dissolved in an appropriate solvent like DMSO before dilution into the experimental buffer.[3]
Q3: How does the pH of the buffer affect Aβ(25-35) aggregation?
A3: The pH of the buffer significantly influences the aggregation of Aβ(25-35). The peptide is less soluble at pH 5 and 8, and under these conditions, the aggregation process tends to be exponential, lacking a distinct lag phase and reaching lower final fluorescence values in Thioflavin T (ThT) assays compared to aggregation at pH 7.4.[4] Aggregates formed at pH 7.4 are effective at seeding further fibril formation, whereas aggregates formed at pH 3.0 are not.[6] For many experimental setups, a pH of 7.2-7.4 is considered optimal.[4]
Q4: What is the impact of temperature on Aβ(25-35) aggregation experiments?
A4: While an increase in temperature does not appear to significantly affect the lag phase of Aβ(25-35) aggregation at a concentration of 100 μM, conducting experiments at refrigerated temperatures (e.g., 4°C) can improve the reproducibility of the assay.[4] Some studies have noted that temperature changes can trigger a reorganization of lipid membranes in the presence of Aβ(25-35).[7]
Q5: I am screening for inhibitors of Aβ(25-35) aggregation. Why do my results for known inhibitors seem inconsistent with published data?
A5: Inconsistencies in inhibitor screening can arise from several factors:
-
Inhibitor Solubility: Ensure your inhibitor is fully soluble in the assay buffer. The use of a co-solvent like acetonitrile (B52724) may be necessary to maintain the solubility of both the peptide and the inhibitor.[4]
-
Binding Site Differences: Some inhibitors may have different binding sites on Aβ(25-35) compared to full-length Aβ(1-42).[4] This can lead to variations in inhibitory potency.
-
Mechanism of Action: Inhibitors can act through various mechanisms, such as stabilizing monomeric forms, blocking nucleation, or inhibiting fibril elongation. The observed effect may depend on the specific assay conditions. Some compounds, like tetracycline, may form new types of aggregates that are less toxic.[4]
Experimental Protocols
Protocol 1: Preparation of Monomeric Aβ(25-35) Solution
This protocol is designed to generate a monomeric stock solution of Aβ(25-35) to ensure reproducible aggregation kinetics.
-
Dissolution in HFIP: Dissolve the solid Aβ(25-35) peptide in cold hexafluoro-2-propanol (HFIP).[3]
-
Monomerization: Incubate the solution at room temperature for at least one hour to break down any pre-existing aggregates and randomize the peptide structure.[2][3]
-
Aliquoting: Dispense the solution into sterile, low-binding microcentrifuge tubes.[2]
-
Evaporation: Remove the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to create a thin peptide film.[2][3]
-
Storage: Store the dried peptide film at -80°C until needed.[2][3]
Protocol 2: Aβ(25-35) Aggregation Assay using Thioflavin T (ThT)
This protocol outlines a method for monitoring Aβ(25-35) aggregation in real-time.
-
Peptide Film Reconstitution: Dissolve the stored peptide film in anhydrous DMSO to a concentration of 5 mM.[3]
-
Dilution: Dilute the DMSO stock solution to the desired final concentration (e.g., 100 µM) in the appropriate buffer (e.g., 34.5 mM phosphate (B84403) buffer, pH 7.4) with any necessary co-solvents (e.g., 17.5% acetonitrile).[3][4]
-
ThT Working Solution: Prepare a 20 µM Thioflavin T (ThT) working solution in the same buffer.[2]
-
Assay Setup: In a 96-well black, clear-bottom microplate, add 180 µL of the 20 µM ThT working solution to each well.[2]
-
Initiate Aggregation: Add 20 µL of the diluted Aβ(25-35) solution to the wells. For a negative control, add 20 µL of the buffer without the peptide.[2]
-
Monitoring: Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm.[8] The plate should be incubated at a constant temperature (e.g., 37°C) between readings.[8]
Quantitative Data Summary
Table 1: Factors Influencing Aβ(25-35) Aggregation Kinetics
| Factor | Condition | Observation | Reference(s) |
| Concentration | 50 µM | Increased lag phase duration, decreased exponential slope and plateau fluorescence intensity. | [4] |
| 100 µM | Optimal for reproducible kinetics in some assays. | [4] | |
| 200 µM | Shorter lag phase, steeper exponential slope. | [4] | |
| pH | 5.0 | Less soluble, exponential aggregation with no lag phase, lower final fluorescence. | [4] |
| 7.4 | Optimal for observing a clear lag phase and sigmoidal aggregation curve. Aggregates can seed fibril growth. | [4][6] | |
| 8.0 | Less soluble, exponential aggregation with no lag phase, lower final fluorescence. | [4] | |
| Temperature | 4°C | Higher assay reproducibility. | [4] |
| Room Temp (24-27°C) | No significant effect on the lag phase at 100 µM. | [4] | |
| 37°C | No significant effect on the lag phase at 100 µM. | [4] | |
| Acetonitrile | 17.5% (v/v) | Optimal for comparable kinetics to Aβ(1-42) in certain buffer systems. | [4] |
| 20% (v/v) | Can be used to ensure inhibitor solubility. | [4] | |
| 25% (v/v) | Can be used to ensure inhibitor solubility. | [4] |
Table 2: IC50 Values of Known Aβ(25-35) Aggregation Inhibitors
| Inhibitor | IC50 (µM) | Reference(s) |
| Myricetin | ~1-10 | [4] |
| Curcumin | ~10-20 | [4] |
| (-)-Tetracycline | >20 | [4] |
Visualizations
Experimental Workflow for Troubleshooting Aβ(25-35) Aggregation Variability
Caption: Troubleshooting workflow for Aβ(25-35) aggregation variability.
Logical Relationship of Factors Affecting Aβ(25-35) Aggregation
Caption: Key factors influencing Aβ(25-35) aggregation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Amyloid-beta peptide (25–35) triggers a reorganization of lipid membranes driven by temperature changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Optimizing Amyloid Beta-Peptide (25-35) Neurotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Amyloid beta-peptide (Aβ) (25-35) neurotoxicity experiments.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, offering potential causes and solutions to help you optimize your assays for reliable and reproducible results.
Question 1: Why am I seeing inconsistent or no neurotoxicity with my Aβ(25-35) peptide?
Possible Causes & Solutions:
-
Improper Peptide Aggregation: The aggregation state of Aβ(25-35) is critical for its toxicity.[1] Inconsistent preparation leads to variable results. Ensure you are following a standardized protocol to generate the desired aggregated species (oligomers or fibrils). The toxicity of Aβ is linked to its aggregation state, with oligomers often considered the most toxic species.[2]
-
Poor Peptide Quality: The source and purity of the synthetic Aβ(25-35) peptide can significantly impact experimental outcomes.[3][4] It is advisable to verify the peptide's identity and purity using methods like mass spectrometry and HPLC.[1]
-
Incorrect Peptide Preparation: Aβ(25-35) should first be monomerized to ensure a consistent starting point for aggregation.[1][5] This typically involves dissolving the peptide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) followed by evaporation to form a peptide film.[1][2] Direct dissolution in aqueous solutions can result in a heterogeneous mixture of aggregation states.[5]
-
Cell Line Variability: Different neuronal cell lines (e.g., PC12, SH-SY5Y, HT22) can exhibit varying sensitivity to Aβ(25-35) toxicity.[6][7] It may be necessary to optimize the cell line and culture conditions for your specific experimental goals.
Question 2: My cell viability assay (e.g., MTT, MTS) results are fluctuating or showing artifacts.
Possible Causes & Solutions:
-
Interference with Assay Reagents: Aβ peptides can sometimes interfere with the formazan (B1609692) crystal formation in MTT assays, leading to inaccurate readings that may not reflect actual cell death.[8] It is recommended to visually inspect the cells for morphological changes indicative of toxicity and to corroborate results with a second, mechanistically different cytotoxicity assay, such as the lactate (B86563) dehydrogenase (LDH) release assay.[9]
-
Incorrect Incubation Times: The incubation time for both the Aβ(25-35) treatment and the viability reagent is crucial. Insufficient or excessive incubation can lead to under- or overestimation of toxicity. Refer to established protocols for recommended incubation periods.[1][10]
-
Serum in Culture Medium: The presence of serum in the cell culture medium during Aβ(25-35) treatment can interfere with peptide aggregation and toxicity. Many protocols recommend using serum-free medium for the treatment phase.[1][10]
Question 3: How can I confirm that the observed cell death is due to apoptosis?
Possible Causes & Solutions:
-
Lack of Specific Markers: Cell death induced by Aβ(25-35) can occur through various mechanisms, including apoptosis, necroptosis, and ferroptosis.[11][12] To specifically identify apoptosis, you should measure established markers of this process.
-
Recommended Assays:
-
Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3.[13][14] However, be aware that some studies suggest that Aβ(25-35) neurotoxicity can be independent of caspase-3 activation.[13]
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]
-
Annexin V Staining: This assay identifies the externalization of phosphatidylserine, an early apoptotic event.
-
Western Blotting for Apoptotic Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Aβ(25-35) to induce neurotoxicity?
The optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. However, concentrations in the range of 10-40 µM are commonly used in vitro.[1][16]
Q2: How should I prepare Aβ(25-35) for my experiments?
A standardized protocol is crucial for reproducibility.[3][17] A common method involves:
-
Monomerization: Dissolve the lyophilized peptide in HFIP and incubate to break down pre-existing aggregates.[1][2]
-
Solvent Evaporation: Remove the HFIP to form a thin peptide film.[1]
-
Solubilization: Dissolve the film in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]
-
Aggregation: Dilute the DMSO stock into serum-free cell culture medium and incubate to form the desired aggregates (e.g., 24 hours at 4°C for oligomers).[1][2]
Q3: What are the key signaling pathways involved in Aβ(25-35) neurotoxicity?
Aβ(25-35) exerts its toxic effects through multiple interconnected pathways, including:
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation are early events in Aβ(25-35) toxicity.[18][19][20]
-
Caspase Activation: The peptide can activate caspase cascades, leading to apoptotic cell death.[13][21]
-
MAPK Signaling: Activation of stress-activated protein kinases like p38 MAPK is implicated in the apoptotic pathway.[14]
-
Ferroptosis and Necroptosis: Recent studies suggest the involvement of these regulated cell death pathways.[11]
Quantitative Data Summary
Table 1: Commonly Used Aβ(25-35) Concentrations and Incubation Times for Neurotoxicity Assays
| Cell Line | Aβ(25-35) Concentration (µM) | Incubation Time (hours) | Assay | Reference |
| PC12 | 20 | 24 | ROS Measurement | [18] |
| PC12 | 40 | 48 | MTS Assay | [10] |
| Neural Stem Cells | 10 - 40 | 48 | MTT Assay | [16] |
| HT22 | 20 | 48 | TUNEL, Western Blot | [14] |
| SH-SY5Y | 0.5 - 10 | 24 - 48 | MTT Assay | [15] |
| Differentiated SH-SY5Y (in co-culture) | 50 | 24 | MTT Assay | [22] |
Experimental Protocols
Protocol 1: Preparation of Aggregated Aβ(25-35)
This protocol describes the preparation of Aβ(25-35) oligomers, a commonly used toxic species.
Materials:
-
Lyophilized Aβ(25-35) peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Ice-cold, serum-free cell culture medium (e.g., F-12)[1]
-
Sterile microcentrifuge tubes
Procedure:
-
Monomerization: Dissolve the lyophilized Aβ(25-35) peptide in HFIP to a concentration of 1 mg/mL. Incubate at room temperature for at least 1 hour to ensure the peptide is in a monomeric state.[1][2]
-
Solvent Evaporation: Aliquot the peptide solution into sterile microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a SpeedVac to form a thin peptide film. Store the film at -20°C until use.[1]
-
Solubilization: Immediately before use, dissolve the peptide film in anhydrous DMSO to create a stock concentration of 5 mM.[1]
-
Aggregation to Oligomers: Dilute the DMSO stock solution to the desired final concentration (e.g., 100 µM) in ice-cold, serum-free cell culture medium. Vortex briefly.[2]
-
Incubation: Incubate the solution at 4°C for 24 hours to promote the formation of soluble oligomers.[1][23]
Protocol 2: In Vitro Neurotoxicity Assay (MTT/MTS Assay)
This protocol outlines a common method for assessing the effect of Aβ(25-35) on neuronal cell viability.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) plated in a 96-well plate[6]
-
Complete cell culture medium
-
Aggregated Aβ(25-35) solution (from Protocol 1)
-
Serum-free cell culture medium
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Peptide Preparation: Prepare serial dilutions of the aggregated Aβ(25-35) solution to the final desired concentrations (e.g., 10, 20, 40 µM) in serum-free cell culture medium.[1]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the Aβ(25-35) preparations. Include a vehicle control (medium with the same final concentration of DMSO used to prepare the peptide).[1]
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a CO2 incubator.[10][16]
-
Viability Measurement:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
Signaling Pathways and Workflows
Caption: Experimental workflow for Aβ(25-35) neurotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 3. Assessing reproducibility in Amyloid β research: Impact of Aβ sources on experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Degradation Conditions with PRG, a Polysaccharide from Phellinus ribis, by RSM and the Neuroprotective Activity in PC12 Cells Damaged by Aβ25–35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? | PLOS One [journals.plos.org]
- 9. innoprot.com [innoprot.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Role of amyloid beta (25-35) neurotoxicity in the ferroptosis and necroptosis as modalities of regulated cell death in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. art.torvergata.it [art.torvergata.it]
- 13. Caspase-3 activation by beta-amyloid and prion protein peptides is independent from their neurotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]
- 15. Aβ25-35-induced autophagy and apoptosis are prevented by the CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR signaling hub | PLOS One [journals.plos.org]
- 16. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allopregnanolone attenuates Aβ25-35-induced neurotoxicity in PC12 cells by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 20. Abeta, Oxidative Stress in Alzheimer Disease: Evidence Based on Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. mdpi.com [mdpi.com]
- 23. Intra-membrane Oligomerization and Extra-membrane Oligomerization of Amyloid-β Peptide Are Competing Processes as a Result of Distinct Patterns of Motif Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility issues with Amyloid beta-peptide(25-35) experiments
Welcome to the technical support center for Amyloid beta-peptide (25-35) [Aβ(25-35)] experiments. This resource is designed for researchers, scientists, and drug development professionals to address common reproducibility issues and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why are my Aβ(25-35) experiments not reproducible?
A1: Reproducibility issues with Aβ(25-35) are common and often stem from the peptide's high propensity to aggregate. The aggregation state is a critical determinant of its biological activity and toxicity.[1][2] Key factors influencing reproducibility include:
-
Initial Peptide State: The starting material can contain pre-existing aggregates or "seeds" that lead to variable aggregation kinetics.[2][3] It is crucial to begin with a homogenous, monomeric peptide solution.[2][4]
-
Preparation Protocol: Minor variations in peptide dissolution, incubation time, temperature, pH, and concentration can significantly alter the aggregation process.[5][6][7]
-
Experimental Conditions: The type of buffer, presence of organic solvents, and interaction with labware surfaces can all impact aggregation.[2][3]
Q2: What is the biologically active form of Aβ(25-35)?
A2: Aβ(25-35) is considered a biologically active region of the full-length Aβ peptide, retaining its neurotoxic properties.[4][8] It can form various structures, from soluble monomers and oligomers to insoluble fibrils.[3] While fibrils are a hallmark of amyloid plaques, soluble oligomers are often considered the most neurotoxic species.[7] However, even the monomeric form may exhibit cytotoxicity.[5] The specific toxic species can be context-dependent.
Q3: How should I prepare Aβ(25-35) for my experiments?
A3: Proper preparation is crucial for obtaining consistent results. The goal is to start with a defined aggregation state, typically monomeric, before inducing aggregation. A common approach involves:
-
Monomerization: Dissolving the lyophilized peptide in a strong solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or trifluoroacetic acid (TFA) to break down pre-existing aggregates.[4][9][10]
-
Solvent Removal: Evaporating the solvent to form a peptide film.[8][11]
-
Resuspension and Aggregation: Resuspending the film in an appropriate buffer (e.g., PBS) or cell culture medium and incubating under controlled conditions (e.g., specific temperature and time) to promote aggregation.[11][12]
Detailed protocols are provided in the "Experimental Protocols" section below.
Q4: My MTT assay results with Aβ(25-35) are inconsistent. What could be the problem?
A4: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess Aβ toxicity, but it can be prone to artifacts. Studies have shown a significant discrepancy between results from single-cell cultures and more complex tissues like organotypic hippocampal slice cultures.[13] While Aβ(25-35) can reduce MTT in cell lines, it may not have the same effect in tissue slices, even though other toxic effects like impairment of long-term potentiation (LTP) are observed.[13] This suggests that Aβ might interfere with cellular MTT reduction mechanisms in single-cell cultures in a way that doesn't reflect overall tissue health.[13][14] It is advisable to complement MTT assays with other cell viability or toxicity assays.
Q5: I am screening for inhibitors of Aβ(25-35) aggregation using the Thioflavin T (ThT) assay and suspect I have false positives. What should I check?
A5: The Thioflavin T (ThT) assay is a standard method for monitoring fibril formation, but it is susceptible to artifacts that can lead to false positives (apparent inhibition).[15] Common issues include:
-
Autofluorescence: The test compound itself may be fluorescent at the ThT excitation/emission wavelengths.[15]
-
Fluorescence Quenching: The compound might quench the ThT fluorescence signal or displace ThT from the fibrils, giving the appearance of inhibition.[15]
-
Compound Aggregation: The test compound may form its own aggregates that interfere with the assay.[15]
It is essential to run appropriate controls, such as a compound-only control and a quenching control, to validate your results.[15]
Troubleshooting Guides
Aβ(25-35) Aggregation and Preparation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in aggregation kinetics between experiments. | Inconsistent starting material (presence of seeds).[2][3] Minor variations in temperature, pH, or concentration.[5] Pipetting errors. | Ensure complete monomerization using HFIP or TFA pre-treatment.[4][10] Use a temperature-controlled incubator/plate reader. Prepare fresh peptide solutions for each experiment. Use low-binding labware to minimize surface interactions.[2] |
| Peptide fails to aggregate or aggregates too slowly. | Incorrect pH or buffer composition.[5] Low peptide concentration.[3][5] Insufficient incubation time. | Optimize pH (typically neutral, around 7.4).[5] Increase peptide concentration (aggregation is concentration-dependent).[3] Extend the incubation period. |
| Peptide precipitates immediately upon solubilization. | High peptide concentration.[5] Peptide is not fully monomerized. The solvent is inappropriate for the desired initial state. | Start with a lower concentration. Ensure the monomerization step is performed correctly.[4] Use a strong disaggregating solvent like HFIP or DMSO for the initial stock solution.[9][11] |
Neurotoxicity Assays (MTT/MTS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No toxicity observed at expected concentrations. | The peptide did not aggregate into a toxic species. The cell type is resistant to Aβ(25-35) toxicity. The incubation time is too short. | Verify peptide aggregation using a ThT assay or electron microscopy.[16] Use a positive control for toxicity. Increase the incubation time (e.g., 24-48 hours).[8] |
| High background in control wells. | Contamination of cell culture. Issues with the MTT reagent. | Check for microbial contamination. Use fresh MTT reagent. |
| Discrepancy with published data. | Different cell culture models (single cells vs. tissue).[13] Different Aβ(25-35) preparation methods leading to different aggregate species. | Be cautious when comparing results across different experimental systems.[13] Standardize your Aβ(25-35) preparation protocol and characterize the resulting aggregates. |
Thioflavin T (ThT) Aggregation Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background fluorescence. | Autofluorescent compounds in the assay.[15] Contamination of the buffer or ThT stock. | Run a control with the buffer, ThT, and the test compound (without Aβ) to check for autofluorescence.[15] Prepare fresh buffer and ThT solutions. |
| Apparent inhibition of aggregation (potential false positive). | The test compound is quenching ThT fluorescence.[15] The test compound is displacing ThT from fibrils. The test compound is autofluorescent. | Perform a quenching control: add the compound to pre-formed fibrils stained with ThT. A drop in fluorescence indicates quenching.[15] Check for compound autofluorescence as described above. |
| Fluctuating fluorescence readings. | ThT self-aggregation at high concentrations.[17] Excitation/emission wavelength shift upon binding. | Optimize and use a lower ThT concentration (e.g., 10-20 µM).[8][17] Ensure your plate reader's wavelength settings are correct for ThT bound to amyloid fibrils (Excitation: ~440-450 nm, Emission: ~482-490 nm).[9][15] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for Aβ(25-35) experiments based on published literature.
Table 1: Aβ(25-35) Concentrations for In Vitro Experiments
| Parameter | Value | Cell Line/System | Reference |
| Neurotoxicity (Cell Viability) | 10-50 µM | PC12 cells | [8] |
| 10-30 µM | Primary cortical neurons | [8] | |
| >10 µM | Neural Stem Cells | [18] | |
| 25 µM | Primary hippocampal neurons | [19] | |
| Aggregation Studies | >1 µM | In vitro (phosphate buffer) | [8] |
| 100 µM | In vitro (phosphate buffer with acetonitrile) | [5] | |
| Signaling Pathway Activation | 25 µM | Rat primary cortical neurons (JNK pathway) | [20] |
Table 2: Incubation Times for Aβ(25-35) Experiments
| Parameter | Value | Cell Line/System | Reference |
| Neurotoxicity | 24-48 hours | PC12, HFL-1 cells | [8] |
| 24 hours | Primary hippocampal neurons | [19] | |
| Aggregation | 24 hours | In vitro | [8] |
| Up to 7 days | For preparation of soluble oligomers | [11][21] |
Experimental Protocols
Protocol 1: Preparation and Aggregation of Aβ(25-35) for Neurotoxicity Studies
This protocol describes a common method for preparing aggregated Aβ(25-35) to induce neurotoxicity in cell culture.
-
Monomerization of Aβ(25-35): a. Dissolve lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.[4][8] b. Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.[8] c. Aliquot the solution into sterile, low-binding microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.[8] e. Store the resulting peptide film at -20°C or -80°C.[11]
-
Aggregation: a. To prepare aggregated peptide, dissolve the peptide film in anhydrous DMSO to a concentration of 5 mM.[11][21] b. Dilute this stock solution into serum-free cell culture medium or phosphate-buffered saline (PBS) to the final desired concentration (e.g., 25 µM).[4][22] c. Incubate ("age") the solution at 37°C for a specified period to allow for aggregation (e.g., 24 hours to 7 days, depending on the desired aggregate species).[8][11][12]
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aβ(25-35) Aggregation
This protocol outlines the use of ThT to monitor the kinetics of Aβ(25-35) fibril formation.
-
Reagent Preparation: a. Prepare a stock solution of Aβ(25-35) and induce aggregation as described in Protocol 1, or by diluting a monomerized stock into the assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5 or phosphate (B84403) buffer, pH 7.4).[5] b. Prepare a stock solution of ThT (e.g., 1 mM in water) and store it protected from light.
-
Assay Procedure: a. In a 96-well black plate, add the Aβ(25-35) solution at the desired concentration (e.g., 10-100 µM). b. Add ThT to a final concentration of 10-25 µM.[5][8] c. Measure fluorescence at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~482-490 nm.[9][15] d. The plate should be sealed or covered to prevent evaporation and incubated at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.
Signaling Pathways and Visualizations
Aβ(25-35) induces neurotoxicity through the modulation of multiple intracellular signaling pathways.
Aβ(25-35)-Induced Apoptotic Signaling
Aβ(25-35) can trigger neuronal apoptosis by activating the c-Jun N-terminal kinase (JNK) pathway, which leads to the induction of Fas Ligand (FasL) and subsequent caspase activation.[20]
Caption: Aβ(25-35) induced JNK-mediated apoptotic pathway.
Aβ(25-35) and CaMKKβ/AMPK/mTOR Signaling
Aβ(25-35) can induce an increase in intracellular calcium, which activates the CaMKKβ/AMPK signaling pathway. This, in turn, inhibits mTOR, a key regulator of cell growth and proliferation, leading to autophagy and apoptosis.[23]
Caption: Aβ(25-35) modulation of the CaMKKβ/AMPK/mTOR pathway.
Experimental Workflow for Aβ(25-35) Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the neurotoxicity of Aβ(25-35).
Caption: Workflow for Aβ(25-35) neurotoxicity experiments.
References
- 1. Assessing reproducibility in Amyloid β research: Impact of Aβ sources on experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Amyloid-β(25-35) Modulates the Expression of GirK and KCNQ Channel Genes in the Hippocampus | PLOS One [journals.plos.org]
- 13. Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? | PLOS One [journals.plos.org]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aβ25–35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. β-Amyloid Induces Neuronal Apoptosis Via a Mechanism that Involves the c-Jun N-Terminal Kinase Pathway and the Induction of Fas Ligand | Journal of Neuroscience [jneurosci.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Amyloid-β Aggregates Cause Alterations of Astrocytic Metabolic Phenotype: Impact on Neuronal Viability | Journal of Neuroscience [jneurosci.org]
- 23. Aβ25-35-induced autophagy and apoptosis are prevented by the CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR signaling hub | PLOS One [journals.plos.org]
Technical Support Center: Thioflavin T Assay with Amyloid beta-peptide(25-35)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the Thioflavin T (ThT) assay to study the aggregation of Amyloid beta-peptide(25-35) (Aβ(25-35)).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not seeing an increase in ThT fluorescence, or the signal is very low?
A: This is a common issue that typically points to problems with peptide aggregation or the assay setup itself.
-
Peptide Aggregation Issues: Aβ(25-35) aggregation is highly sensitive to experimental conditions.[1]
-
Improper Peptide Preparation: The starting material must be monomeric. Pre-existing oligomers or seeds can lead to inconsistent and rapid aggregation, potentially bypassing the typical sigmoidal curve. It is crucial to dissolve the lyophilized peptide in a strong disaggregating agent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to form a monomeric stock before initiating the experiment.[2]
-
Suboptimal Concentration: The aggregation of Aβ(25-35) is strongly concentration-dependent.[1] Concentrations between 50-200 µM are often used, but the optimal concentration may need to be determined empirically for your specific conditions.[1] For neurotoxicity studies, concentrations of 10-50 µM are common.[2]
-
Incorrect Buffer Conditions: The choice of buffer, pH, and ionic strength is critical. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice that promotes β-sheet formation.[2][3] The aggregation kinetics of Aβ(25-35) can vary significantly with pH.[4]
-
Insufficient Incubation Time: Aβ(25-35) is known for its rapid aggregation properties compared to full-length Aβ, but the process still requires time.[4] Depending on the conditions, aggregation can take several hours to reach completion.[4][5]
-
-
Assay Condition Issues:
-
Incorrect ThT Concentration: The optimal ThT concentration for maximal fluorescence signal is typically between 20-50 µM.[6] A common working concentration is 20 µM.[2]
-
Incorrect Wavelengths: Ensure your plate reader is set to the correct wavelengths for ThT. The excitation maximum is around 440-450 nm, and the emission maximum is around 480-490 nm.[1][6][7]
-
Q2: My ThT fluorescence signal is very high in the control wells (without peptide) or is very noisy.
A: High background or noise can obscure the real signal from amyloid aggregation.
-
ThT Self-Fluorescence: At concentrations of 5 µM and higher, ThT itself can begin to fluoresce, contributing to background signal.[6] Always include a control with only the buffer and ThT, and subtract this background from all your readings.
-
Compound Interference: If you are screening for inhibitors, the test compounds themselves may be fluorescent or may quench ThT fluorescence.[8][9] Polyphenols like curcumin (B1669340) and quercetin (B1663063) are known to significantly bias ThT readings.[8][9] It is essential to run controls for each compound in the absence of Aβ(25-35) to check for interference.
-
Instrument Settings: An overly high gain setting on the fluorometer can amplify noise. Conversely, if the signal is extremely high, it can saturate the detector, leading to spurious readings.[10] Consult your instrument's manual to ensure settings are within the linear range.
Q3: My results are inconsistent and not reproducible.
A: Reproducibility is a significant challenge in amyloid aggregation assays.
-
Inconsistent Starting Material: The most critical factor for reproducibility is ensuring a consistent, monomeric starting state for the peptide.[11] Any variation in the amount of pre-existing seeds will dramatically alter the lag phase and aggregation rate.[12] The HFIP monomerization protocol is highly recommended to mitigate this.[2]
-
Minor Environmental Variations: Aβ aggregation kinetics are sensitive to slight changes in temperature, peptide concentration, pH, and agitation.[1][12] Using refrigerated samples may improve assay reproducibility.[1] Gentle, consistent agitation can also promote fibril formation.[2]
Q4: The ThT fluorescence signal increases initially and then decreases. Is this normal?
A: This can happen and may not indicate an error.
-
Formation of Mature Fibrils: For some amyloid peptides, as fibrils mature and associate into larger aggregates, the number of ThT binding sites accessible to the dye can decrease, leading to a drop in fluorescence after reaching a peak.[5][13]
-
Detector Saturation: As mentioned in Q2, an extremely strong signal can saturate the photon-counting detector on some fluorometers, which can erroneously register as a decreased signal.[10] Try diluting a sample from the peak time point to see if the signal increases.
Data Presentation
Table 1: Recommended Experimental Conditions for Aβ(25-35) Aggregation
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Peptide Concentration | 50 - 200 µM | Aggregation is strongly concentration-dependent. | [1] |
| 40 µM | Commonly used for in vitro aggregation and disaggregation studies. | [2][14] | |
| Solvent for Stock | HFIP or DMSO | Critical for initial monomerization to ensure reproducibility. | [2] |
| Aggregation Buffer | Phosphate-Buffered Saline (PBS) or Phosphate Buffer | PBS is shown to promote β-sheet formation. | [1][2][3] |
| pH | 7.2 - 7.4 | Physiological pH is standard, but aggregation occurs at other pH values. | [1][4] |
| Temperature | 37°C | Promotes fibril formation. | [2][14] |
| 4°C or Room Temp (24-27°C) | Lower temperatures can slow kinetics for better reproducibility. | [1] | |
| Incubation Time | 6 - 24 hours | Aβ(25-35) aggregates relatively quickly. | [2][4] |
| Agitation | Gentle agitation | Can promote fibril formation. | [2] |
Table 2: Standard Thioflavin T (ThT) Assay Parameters
| Parameter | Recommended Value/Range | Notes | Source(s) |
| ThT Concentration | 20 µM | Optimal range is 20-50 µM. Higher concentrations can cause self-fluorescence. | [2][6] |
| Excitation Wavelength | ~440 - 450 nm | Check the specifications of your ThT batch and instrument. | [1][7] |
| Emission Wavelength | ~480 - 490 nm | A blue shift occurs upon binding to fibrils. | [1][7] |
| Microplate Type | 96-well black, clear-bottom | Black walls minimize light scatter and well-to-well crosstalk. | [2] |
| Negative Control | Buffer + ThT (no peptide) | Essential for background subtraction. | [2] |
| Interference Control | Buffer + ThT + Test Compound | Necessary when screening for inhibitors to check for autofluorescence or quenching. | [8][9] |
Experimental Protocols
Protocol 1: Preparation and Aggregation of Aβ(25-35)
This protocol is designed to generate reproducible amyloid aggregates from a monomeric state.
-
Monomerization of Aβ(25-35): a. Dissolve lyophilized Aβ(25-35) peptide in HFIP to a concentration of 1 mg/mL.[2] b. Incubate this solution at room temperature for 1-2 hours to ensure the peptide is fully monomeric.[2] c. Aliquot the solution into sterile, low-binding microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to create a thin peptide film. e. Store the dried peptide film at -80°C until needed.[2]
-
Solubilization and Aggregation: a. Immediately before use, resuspend the dried peptide film in DMSO to create a concentrated stock (e.g., 5 mM).[2] b. To initiate aggregation, dilute the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to the desired final concentration (e.g., 40 µM).[2] c. Incubate the solution at 37°C for the desired time (e.g., 24 hours), often with gentle agitation, to promote fibril formation.[2][14]
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation
This protocol describes a standard endpoint or kinetic measurement of aggregation.
-
Preparation of Reagents: a. Prepare a ThT stock solution (e.g., 1 mM in water). b. Prepare a working solution of 20 µM ThT in PBS (pH 7.4).[2] Protect from light.
-
Assay Procedure (96-well plate format): a. To each well of a 96-well black, clear-bottom microplate, add 180 µL of the 20 µM ThT working solution.[2] b. Add 20 µL of your aggregated Aβ(25-35) solution (from Protocol 1) to the appropriate wells. c. For a negative control, add 20 µL of PBS (or the same buffer your peptide is in) to several wells containing the ThT working solution.[2] d. If testing inhibitors, include wells with 180 µL ThT solution + 20 µL of the inhibitor in buffer to check for interference. e. Incubate the plate at room temperature for 5-10 minutes, protected from light.[2]
-
Fluorescence Measurement: a. Place the microplate in a fluorescence plate reader. b. Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm. c. Record the fluorescence intensity. d. For data analysis, subtract the average fluorescence of the negative control wells (background) from the fluorescence readings of the sample wells.
Visualizations
Caption: Standard experimental workflow for the Aβ(25-35) ThT assay.
Caption: Troubleshooting decision tree for low ThT fluorescence signal.
References
- 1. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. people.bath.ac.uk [people.bath.ac.uk]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Amyloid Beta-Peptide (25-35) Solubilization and Aggregation
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the solubilization of Amyloid beta-peptide (25-35) (Aβ(25-35)) to prevent premature aggregation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the proper solubilization of Aβ(25-35) so critical for my experiments?
A1: Aβ(25-35) is a highly amyloidogenic peptide fragment that readily self-assembles into various aggregated forms, including oligomers, protofibrils, and mature fibrils.[1][2] The aggregation state of the peptide is a crucial determinant of its biological activity and neurotoxicity.[2] Starting with a poorly solubilized or pre-aggregated peptide solution can lead to inconsistent and erroneous experimental results. Therefore, a standardized and effective solubilization protocol that ensures a monomeric starting population is essential for reproducibility.
Q2: My lyophilized Aβ(25-35) powder won't dissolve directly in aqueous buffers. Why is this happening?
A2: Lyophilized Aβ peptides often contain pre-formed aggregates or "seeds" that inhibit solubility in aqueous solutions.[3][4] These aggregates can act as nucleation points, accelerating further aggregation. To overcome this, it is necessary to first disaggregate the peptide using strong, structure-breaking organic solvents.[3][4]
Q3: What are the recommended solvents for initial disaggregation of Aβ(25-35)?
A3: The most commonly recommended solvents for initial disaggregation are 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and dimethyl sulfoxide (B87167) (DMSO).[1][3][5] HFIP is particularly effective at breaking down β-sheet structures and generating monomers.[3] High-pH solutions, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), can also be used to effectively monomerize the peptide.[1][6]
Q4: Can I store Aβ(25-35) in solution? If so, what are the best practices?
A4: It is generally recommended to prepare fresh solutions of Aβ(25-35) for each experiment due to its high propensity to aggregate. However, if short-term storage is necessary, stock solutions can be prepared in solvents like DMSO, aliquoted to avoid freeze-thaw cycles, and stored at -20°C or -80°C.[3][7] For aqueous solutions, storage should be as brief as possible, and the peptide should be kept on ice to slow down aggregation.
Q5: How can I monitor the aggregation state of my Aβ(25-35) solution?
A5: The aggregation of Aβ(25-35) can be monitored using several biophysical techniques. Thioflavin T (ThT) fluorescence spectroscopy is a common method where the dye binds to β-sheet structures, resulting in an increase in fluorescence intensity that correlates with fibril formation.[2][8] Circular dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of the peptide, specifically the transition from random coil or α-helix to β-sheet.[8][9] Electron microscopy (EM) and atomic force microscopy (AFM) can provide direct visualization of the morphology of the aggregates.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High initial ThT fluorescence in a freshly prepared solution. | The lyophilized peptide powder contained pre-existing aggregates ("seeds").The solubilization protocol was not sufficient to fully monomerize the peptide. | Treat the lyophilized peptide with a strong disaggregating solvent like HFIP prior to solubilization in your experimental buffer.[3]Ensure complete removal of the initial organic solvent before reconstitution in the final buffer. |
| Inconsistent aggregation kinetics between experiments. | Variability in the initial monomer concentration.Presence of trace amounts of organic solvents (e.g., DMSO) in the final solution, which can inhibit aggregation.[4]Contamination with micro-particles that can act as nucleation seeds. | Implement a stringent and consistent solubilization protocol, such as the HFIP pre-treatment method, to ensure a consistent starting material.[3]Use a desalting column to exchange the solvent and remove any residual organic solvents.[4]Use filtered, high-purity water and buffers. |
| Low or no observed neurotoxicity in cell culture experiments. | The peptide may be in a non-toxic aggregation state (e.g., predominantly monomeric or large, insoluble fibrils). Soluble oligomers are often considered the most toxic species.[1]The peptide concentration is too low. | To generate toxic oligomers, dissolve the monomeric peptide in cell culture media (e.g., F-12 media) and incubate at 4°C for 24 hours.[1]Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Visible precipitate in the peptide solution immediately after dilution in aqueous buffer. | The peptide is rapidly aggregating and precipitating out of solution.The pH of the final solution is close to the isoelectric point of the peptide, where it is least soluble. | Dilute the concentrated stock solution into ice-cold buffer while vortexing to ensure rapid and uniform mixing.Adjust the pH of the final buffer to be well above or below the isoelectric point of Aβ(25-35). |
Experimental Protocols
Protocol 1: HFIP Pre-treatment for Monomeric Aβ(25-35)
This protocol is designed to disaggregate pre-existing structures in the lyophilized peptide, providing a monomeric starting material.
Methodology:
-
Dissolution in HFIP: Dissolve the lyophilized Aβ(25-35) peptide in cold 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.[5]
-
Monomerization: Incubate the solution at room temperature for 1-2 hours to allow for the breakdown of β-sheet structures and monomerization.[5]
-
Solvent Evaporation: Aliquot the HFIP-peptide solution into sterile, low-protein-binding microcentrifuge tubes. Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film.
-
Storage of Peptide Film: Store the dried peptide film at -20°C or -80°C for future use.[5]
-
Reconstitution: Immediately before use, reconstitute the peptide film in the desired solvent, such as DMSO for a concentrated stock or directly into an ice-cold experimental buffer.
Protocol 2: Preparation of Aβ(25-35) Aggregates
This protocol provides a general guideline for generating different aggregated species of Aβ(25-35) for experimental use.
Methodology:
-
Start with Monomers: Begin with a monomeric Aβ(25-35) solution, prepared using Protocol 1. Reconstitute the peptide film in DMSO to a concentration of 5 mM.[1]
-
For Oligomers: Dilute the DMSO stock solution to a final concentration of 100 µM in ice-cold, phenol-free F-12 cell culture media. Incubate at 4°C for 24 hours.[1]
-
For Fibrils: Dilute the DMSO stock solution to a final concentration of 100 µM in 10 mM HCl. Vortex for 15 seconds and incubate at 37°C for 24 hours.[1]
-
For Insoluble Aggregates: Dilute the DMSO stock solution to a final concentration of 100 µM in 10 mM HCl containing 150 mM NaCl. Vortex for 15 seconds and incubate at 37°C for 24 hours.[1]
Quantitative Data Summary
| Solvent/Condition | Peptide Concentration | Observed Effect on Aggregation | Reference |
| HFIP | 1 mM | Promotes monomerization and disaggregation of pre-existing fibrils. | [3][5] |
| DMSO | 5 mM (stock) | Solubilizes monomeric peptide; trace amounts can inhibit aggregation in the final solution. | [1][4] |
| 1% Ammonium Hydroxide (NH₄OH) | ~1 mg in 70-80 µL | Assists in the formation of monomeric Aβ. | [1] |
| 50 mM Sodium Hydroxide (NaOH) | 1 mg/mL | Effective for high-yield solubilization of seedless monomers. | [6] |
| Phosphate Buffer (pH 7.4) | 1.5 mM | Fibrillogenesis occurs within minutes at room temperature. | [3] |
| Water or PBS (pH 7.0) | 0.5 - 1.0 mM | Can be used for stock solutions, but aggregation is likely. | [3] |
Visualizations
Experimental Workflow for Aβ(25-35) Solubilization
Caption: Workflow for preparing monomeric Aβ(25-35).
Logical Flow for Troubleshooting Aggregation Issues
Caption: Troubleshooting logic for Aβ(25-35) aggregation.
References
- 1. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 2. ias.ac.in [ias.ac.in]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta Amyloid 25-35 Peptide (000-001-L08) | Rockland [rockland.com]
- 8. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
preventing premature aggregation of Amyloid beta-peptide(25-35) in solution
Welcome to the technical support center for Amyloid β-Peptide (25-35) research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature aggregation of Aβ(25-35) in solution, ensuring reproducible and reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation of Aβ(25-35).
Issue 1: High Variability in Aggregation Kinetics Between Replicates
-
Question: My Thioflavin T (ThT) fluorescence assays show significant variation in the lag phase and aggregation rate between identical samples. What could be the cause?
-
Answer: High variability is a common challenge in Aβ aggregation assays and often stems from the stochastic nature of the initial nucleation phase. Several factors can contribute to this:
-
Incomplete Monomerization: The presence of pre-existing "seeds" or small oligomers in your stock solution can bypass the nucleation phase, leading to rapid and inconsistent aggregation. It is crucial to start with a uniformly monomeric peptide solution.[1]
-
Peptide Concentration: The rate of aggregation is highly dependent on the peptide concentration.[2][3] Minor inaccuracies in pipetting can lead to significant differences in aggregation profiles.
-
Surface Interactions: Aβ peptides can adhere to the surfaces of microplates and pipette tips, which can act as a surface for nucleation.
-
Stochastic Nucleation: The formation of a stable nucleus is a random event, which can naturally lead to variations in the lag time between samples.[4]
-
Troubleshooting Steps:
-
Ensure Complete Monomerization: Follow a rigorous protocol to prepare a seed-free, monomeric Aβ(25-35) stock solution. A recommended method involves treatment with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[5][6][7]
-
Precise Pipetting: Use calibrated pipettes and low-retention tips to ensure accurate and consistent peptide concentrations across all replicates.
-
Use Low-Binding Materials: Utilize low-protein-binding microplates and pipette tips to minimize surface-induced aggregation.
-
Increase Replicate Number: To account for stochasticity, increase the number of replicates for each condition to obtain statistically significant data.
Issue 2: Immediate Aggregation Upon Dissolution in Aqueous Buffer
-
Question: My Aβ(25-35) peptide precipitates immediately after I dissolve it in my experimental buffer (e.g., PBS). How can I prevent this?
-
Answer: Immediate aggregation suggests that the peptide is not properly solubilized into a monomeric state before being introduced to the aqueous buffer. Aβ(25-35) is highly hydrophobic and prone to rapid assembly in aqueous solutions.[8]
-
Improper Initial Solubilization: Directly dissolving lyophilized Aβ(25-35) in an aqueous buffer is often unsuccessful due to its hydrophobicity.
-
pH of the Solution: The solubility of Aβ(25-35) is pH-dependent. It is less soluble around its isoelectric point and at pH values of 5 and 8, where aggregation can proceed without a lag phase.[2]
-
Buffer Composition: The type and concentration of buffer salts can influence aggregation.[2][9]
-
Troubleshooting Steps:
-
Use an Organic Solvent for Initial Dissolution: First, dissolve the lyophilized peptide in an organic solvent like HFIP or anhydrous Dimethyl Sulfoxide (DMSO) to break down any pre-existing aggregates and ensure a monomeric state.[5][6][8]
-
Controlled Dilution: After initial solubilization, dilute the peptide stock into your final aqueous buffer. This should be done rapidly and with vortexing to ensure proper mixing.[5]
-
Optimize pH: The optimal pH for maintaining Aβ(25-35) in a less aggregation-prone state is typically around 7.4.[2][8] Avoid pH values near the peptide's isoelectric point (pI = 8.75).[2]
-
Consider Co-solvents: The inclusion of a small percentage of an organic solvent, such as acetonitrile, in the final buffer can sometimes improve solubility and control aggregation kinetics.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a monomeric Aβ(25-35) stock solution?
A1: The most reliable method to prepare a monomeric, seed-free Aβ(25-35) stock solution involves a disaggregation step with a strong organic solvent. The following protocol is widely recommended:[5][6][7]
-
Dissolve in HFIP: Dissolve the lyophilized Aβ(25-35) peptide in cold 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
-
Incubate: Incubate the solution at room temperature for at least one hour to ensure complete monomerization.
-
Evaporate HFIP: Remove the HFIP by evaporation under a gentle stream of nitrogen gas or using a speed vacuum to form a thin peptide film.
-
Store the Peptide Film: Store the resulting peptide film at -20°C or -80°C for future use.
-
Reconstitution: Immediately before use, dissolve the peptide film in anhydrous DMSO to a desired stock concentration (e.g., 5 mM).[5][6] This stock can then be diluted into the final experimental buffer.
Q2: How do temperature and pH affect Aβ(25-35) aggregation?
A2: Both temperature and pH are critical factors that influence the aggregation kinetics of Aβ(25-35).
-
Temperature: While a temperature increase from 4°C to 37°C may not significantly affect the lag phase of Aβ(25-35) aggregation at a concentration of 100 μM, conducting experiments at refrigerated temperatures (4°C) can lead to higher reproducibility.[2]
-
pH: The pH of the solution has a pronounced effect on Aβ(25-35) aggregation. The peptide is less soluble and aggregates more rapidly at pH 5 and 8, often without a distinct lag phase. A pH of 7.4 is generally considered optimal for achieving a reproducible sigmoidal aggregation curve with a clear lag phase.[2][8]
Q3: Can I use sonication to dissolve my Aβ(25-35) peptide?
A3: Yes, sonication can be a useful step in the solubilization process, particularly when dissolving the peptide film in a solvent like DMSO or a high pH buffer. It helps to ensure complete dissolution and break up any small aggregates.[10][11] However, it should be used in conjunction with a proper monomerization protocol (like HFIP treatment) and care should be taken to avoid excessive heating of the sample.
Q4: What are the recommended storage conditions for Aβ(25-35) solutions?
A4: For long-term storage, it is best to store Aβ(25-35) as a lyophilized powder or as a peptide film after HFIP treatment at -20°C or -80°C.[5][6] Stock solutions in DMSO can be stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of Aβ(25-35) are not stable and should be prepared fresh for each experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your Aβ(25-35) aggregation experiments.
Table 1: Effect of Aβ(25-35) Concentration on Aggregation
| Concentration (μM) | Lag Phase Duration | Aggregation Rate (Slope) | Plateau Fluorescence Intensity | Reference |
| 50 | Increased | Decreased | Decreased | [2] |
| 100 | Optimal for reproducible kinetics | Moderate | Moderate | [2] |
| 200 | Decreased | Increased | Increased | [2] |
Table 2: Effect of pH on Aβ(25-35) Aggregation (at 100 μM)
| pH | Lag Phase | Aggregation Profile | Plateau Fluorescence | Reference |
| 5.0 | Absent | Exponential | Lower | [2] |
| 7.4 | Present | Sigmoidal | Higher | [2] |
| 8.0 | Absent | Exponential | Lower | [2] |
Table 3: Effect of Acetonitrile on Aβ(25-35) Aggregation (at 100 μM, pH 7.4)
| Acetonitrile (% v/v) | Effect on Sigmoidal Curve | Reference |
| 17.5 - 25 | No dramatic change | [2] |
Experimental Protocols
Protocol 1: Preparation of Monomeric Aβ(25-35) for Aggregation Assays
-
Monomerization with HFIP:
-
Solvent Evaporation:
-
Solubilization in DMSO:
-
Dilution into Assay Buffer:
-
Dilute the DMSO stock solution into the final assay buffer (e.g., phosphate (B84403) buffer, pH 7.4) to the desired working concentration (e.g., 100 μM).[2] Vortex immediately and thoroughly.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
-
Prepare ThT Stock Solution: Prepare a concentrated stock solution of ThT in a suitable buffer (e.g., 1 mM ThT in water). Store protected from light.
-
Prepare Reaction Mixture: In a low-binding 96-well plate, combine the freshly prepared Aβ(25-35) solution with the ThT solution to a final concentration of approximately 10-20 μM ThT.
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C) in a plate reader with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~482 nm.[8]
-
-
Data Analysis: Plot the fluorescence intensity against time to generate a sigmoidal aggregation curve. The lag time, maximum aggregation rate, and plateau fluorescence can be determined from this curve.
Visualizations
Caption: Workflow for preparing monomeric Aβ(25-35) and conducting a ThT aggregation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. scispace.com [scispace.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Aβ(25-35) Cell Viability Assays
Welcome to the technical support center for researchers utilizing Amyloid-β (25-35) in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to address common issues leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is Aβ(25-35) and why is it used in research?
Aβ(25-35) is a synthetic fragment of the full-length amyloid-beta peptide.[1] It is widely used in Alzheimer's disease research because it is the most toxic region of the full-length peptide and can replicate the neurotoxic effects, including the formation of β-sheet structures and free radical-associated neurotoxicity.[2] Its rapid aggregation properties make it a valuable tool for in vitro and in vivo modeling of Alzheimer's disease pathology.[1]
Q2: What are the common causes of inconsistent results in Aβ(25-35) cell viability assays?
Inconsistent results often stem from variability in the Aβ(25-35) peptide's aggregation state. The preparation method significantly influences whether the peptide exists as monomers, oligomers, or fibrils, each with different toxic potentials.[3] Other factors include the choice of cell line, cell density, the specific viability assay used, and the duration of exposure.[4]
Q3: Which cell lines are typically used for Aβ(25-35) toxicity studies?
Commonly used cell lines include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.[1][5] Primary cortical neurons are also frequently used for their physiological relevance.[1][6] The choice of cell line can influence the observed toxicity, as their susceptibility to Aβ(25-35) can vary.[7]
Q4: What is the typical effective concentration and incubation time for Aβ(25-35)-induced toxicity?
The effective concentration of Aβ(25-35) typically ranges from 10 µM to 50 µM, with incubation times of 24 to 48 hours.[1] However, the optimal conditions can vary depending on the cell line and the aggregation state of the peptide.[1][5]
Q5: How does the aggregation state of Aβ(25-35) affect its toxicity?
The oligomeric form of amyloid-beta peptides is generally considered to be the most toxic species.[6][8] Therefore, protocols that promote the formation of oligomers are often used to induce a more potent toxic effect in cell culture models.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of Aβ(25-35) and make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Inconsistent Aβ(25-35) Aggregation | Ensure a homogenous preparation of aggregated Aβ(25-35). Follow a strict, standardized protocol for peptide monomerization and subsequent aggregation. Vortex the peptide solution before adding it to the cells to break up larger aggregates. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution. |
| "Edge Effect" in Microplates | To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile PBS or media without cells and use the inner wells for the experiment. |
Issue 2: No or Low Toxicity Observed
The absence of a toxic effect can be due to several factors, from the peptide preparation to the assay itself.
| Possible Cause | Recommended Solution |
| Incorrect Aβ(25-35) Preparation | The peptide may be in a non-toxic, monomeric state. Use a protocol to induce aggregation, such as incubation at 37°C for several days.[9] The use of solvents like hexafluoro-2-propanol (HFIP) followed by evaporation is recommended to first generate monomers before inducing aggregation.[1][9] |
| Insensitive Cell Line or Assay | Some cell lines are more resistant to Aβ(25-35) toxicity.[7] Consider using a more sensitive cell line like primary neurons.[6] The MTT assay can sometimes be insensitive to Aβ-induced toxicity; consider using a more sensitive assay like the LDH release assay, which measures membrane integrity.[10] |
| Insufficient Incubation Time | Aβ(25-35)-induced toxicity is time-dependent. If no toxicity is observed after 24 hours, consider extending the incubation period to 48 hours or longer.[1] |
| Low Aβ(25-35) Concentration | The concentration of Aβ(25-35) may be too low to induce a toxic effect. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
Issue 3: Inconsistent Results Between Peptide Batches
Variability between different lots of Aβ(25-35) is a common challenge.
| Possible Cause | Recommended Solution |
| Different Initial Aggregation States | Different batches of lyophilized Aβ(25-35) may have varying initial aggregation states. To standardize the starting material, it is crucial to treat the peptide with HFIP to ensure it is in a monomeric state before inducing aggregation.[1][11] |
| Variability in Peptide Purity | Use Aβ(25-35) from a reputable supplier with a high degree of purity (≥97%).[12] Impurities can affect the aggregation process and the peptide's toxicity. |
Data Presentation
Table 1: Recommended Aβ(25-35) Concentrations and Incubation Times for Different Cell Types
| Cell Type | Effective Concentration (µM) | Incubation Time (hours) | Reference |
| PC12 cells | 10-50 | 24-48 | [1] |
| Primary cortical neurons | 10-30 | 24-48 | [1] |
| SH-SY5Y cells | 10-50 | 24-48 | [1][13][14] |
| U373 astroglial cells | 50 | 24 | [2] |
| HT22 cells | 20 | 24 | [15] |
Table 2: Comparison of Common Cell Viability Assays for Aβ(25-35) Toxicity
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial reductase activity. | Widely used, relatively inexpensive. | Can be insensitive to Aβ toxicity.[10] Aβ peptides can interfere with the formazan (B1609692) product formation. |
| LDH | Measures lactate (B86563) dehydrogenase release from damaged cells. | More sensitive to membrane damage than MTT.[10] | Measures cell death rather than cell viability. |
| Calcein-AM | Measures intracellular esterase activity in live cells. | A direct measure of cell viability. | Requires a fluorescence microscope or plate reader. |
| Trypan Blue | Stains cells with compromised membranes. | Simple and direct method to count dead cells. | Subjective, lower throughput. |
Experimental Protocols
Protocol 1: Preparation and Aggregation of Aβ(25-35)
This protocol is designed to generate a consistent preparation of aggregated Aβ(25-35) for use in cell culture experiments.
Materials:
-
Lyophilized Aβ(25-35) peptide
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Sterile phosphate-buffered saline (PBS), pH 7.4[1]
-
Sterile, low-binding microcentrifuge tubes[1]
Procedure:
-
Monomerization: a. Dissolve the lyophilized Aβ(25-35) peptide in HFIP to a concentration of 1 mg/mL.[1] b. Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.[1] c. Aliquot the solution into sterile, low-binding microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.[1] e. Store the peptide film at -20°C or -80°C until use.[9]
-
Aggregation: a. Resuspend the peptide film in DMSO to a concentration of 5 mM.[9] b. Dilute the DMSO stock solution to the desired final concentration in sterile PBS or serum-free cell culture medium. c. Incubate the solution at 37°C for a defined period (e.g., 24 hours to 7 days) to promote aggregation.[9] The optimal incubation time may need to be determined empirically. d. Vortex the solution before adding it to the cell cultures.
Protocol 2: Cell Seeding and Treatment
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
Aggregated Aβ(25-35) solution (from Protocol 1)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the aggregated Aβ(25-35) solution in serum-free medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Aβ(25-35).
-
Include a vehicle control (medium with the same final concentration of DMSO as the Aβ(25-35) samples).
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).
Protocol 3: MTT Cell Viability Assay
Materials:
-
Cells treated with Aβ(25-35) in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
At the end of the Aβ(25-35) treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.[15]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][15]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: A troubleshooting workflow for inconsistent Aβ(25-35) assay results.
Caption: Experimental workflow for Aβ(25-35) cell viability assays.
Caption: Aβ(25-35)-induced neurotoxic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. karger.com [karger.com]
- 6. Aβ toxicity in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of Amyloid-β Peptides Varies Depending on Differentiation Route of SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aβ Toxicity in Primary Cultured Neurons | Springer Nature Experiments [experiments.springernature.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 12. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 13. Aβ25-35-induced autophagy and apoptosis are prevented by the CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR signaling hub | PLOS One [journals.plos.org]
- 14. dovepress.com [dovepress.com]
- 15. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]
Technical Support Center: Stabilizing Monomeric Amyloid Beta-Peptide (25-35)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of monomeric Amyloid beta-peptide(25-35) (Aβ(25-35)) and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Aβ(25-35) peptide aggregating prematurely?
A1: Premature aggregation of Aβ(25-35) is a common issue stemming from its inherent instability and tendency to self-assemble into β-sheet structures.[1][2] Several factors can influence this process, including the presence of pre-existing seed structures from lyophilized powder, suboptimal solvent conditions, inappropriate pH, and temperature fluctuations.[1][3] To ensure a monomeric starting solution, a critical first step is the pretreatment of the peptide.[1][4]
Q2: How can I prepare a homogenous, monomeric solution of Aβ(25-35)?
A2: The most effective method to obtain a monomeric Aβ(25-35) solution is to first dissolve the lyophilized peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[5][6][7][8] This fluorinated alcohol disrupts existing aggregates and randomizes the peptide's secondary structure.[5] After incubation, the HFIP is evaporated to form a peptide film, which can then be dissolved in the desired buffer or solvent for your experiment.[5][6]
Q3: What are the optimal storage conditions for Aβ(25-35) to maintain its monomeric state?
A3: For long-term storage, it is recommended to store the Aβ(25-35) as a lyophilized powder or as a dried peptide film (after HFIP treatment) at -20°C or -80°C.[5] Stock solutions are generally unstable and should be freshly prepared.[5] If a stock solution must be made, dissolving the peptide film in anhydrous DMSO at a high concentration (e.g., 5 mM) and storing it at -80°C can be an option, though immediate use is preferable.[5]
Q4: How do pH and temperature affect the stability of monomeric Aβ(25-35)?
A4: Both pH and temperature play a significant role in Aβ(25-35) aggregation. The peptide is less soluble and aggregates more rapidly at pH 5 and 8 compared to a physiological pH of 7.4.[1] While temperature increases can accelerate aggregation kinetics, refrigerated samples (4°C) have been shown to yield higher assay reproducibility.[1] However, for some experimental setups, incubation at 37°C is necessary to promote fibril formation in a controlled manner.[5][9]
Q5: What solvents can be used to modulate the conformation of Aβ(25-35)?
A5: The choice of solvent has a profound impact on the secondary structure of Aβ(25-35). Fluorinated alcohols like HFIP and trifluoroethanol (TFE) tend to stabilize α-helical structures.[4][10] In contrast, aqueous buffers, particularly at physiological pH, promote the formation of β-sheet structures, which are precursors to aggregation.[3][4] The addition of organic modifiers like acetonitrile (B52724) can also influence the aggregation kinetics.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in ThT fluorescence assays between replicates. | - Incomplete monomerization of the starting peptide.- Pipetting inaccuracies.- Presence of pre-existing seeds.- Surface interactions with plates/tips. | - Always pre-treat Aβ(25-35) with HFIP to ensure a monomeric starting solution.[1][5][6]- Use low-binding pipette tips and microplates.- Ensure precise and consistent pipetting of the peptide solution. |
| No or very slow aggregation observed when expected. | - Peptide concentration is too low.- Suboptimal pH or buffer conditions.- Presence of an unknown inhibitor. | - Increase the peptide concentration. Aggregation is concentration-dependent.[1]- Optimize the pH of your buffer; pH 7.4 is often used to promote aggregation.[1][9]- Ensure all reagents and buffers are free of potential aggregation inhibitors. |
| Immediate, uncontrolled aggregation upon dissolution in buffer. | - The peptide was not properly monomerized.- High peptide concentration.- Inappropriate solvent for initial dissolution. | - Follow a rigorous HFIP pre-treatment protocol to remove pre-existing aggregates.[5][6]- Start with a lower peptide concentration and titrate up as needed.- Dissolve the HFIP-treated peptide film in a small volume of DMSO before diluting into your final aqueous buffer.[5] |
| Peptide precipitates out of solution. | - Low solubility at the chosen pH or in the selected buffer.- Aggregation has proceeded to the formation of large, insoluble fibrils. | - Aβ(25-35) has lower solubility at pH 5 and 8; consider using a buffer at pH 7.4.[1]- Monitor aggregation kinetics to use the peptide at an earlier, more soluble stage if required for your experiment. |
Quantitative Data Summary
Table 1: Environmental Factors Influencing Aβ(25-35) Aggregation
| Parameter | Condition | Observation | Reference(s) |
| pH | 5.0 and 8.0 | Less soluble, faster aggregation without a lag phase. | [1] |
| 7.4 | More soluble, sigmoidal aggregation with a lag phase. | [1] | |
| Temperature | 4°C | Higher assay reproducibility. | [1] |
| Room Temperature (24-27°C) | Faster aggregation than 4°C. | [1] | |
| 37°C | Commonly used for inducing aggregation. | [5][9] | |
| Peptide Concentration | 50 µM | Longer lag phase, lower fluorescence intensity. | [1] |
| 100 µM | Optimal for reproducible sigmoidal aggregation kinetics. | [1] | |
| 200 µM | Very fast aggregation. | [1] | |
| Acetonitrile | 17.5% (v/v) in buffer | Used to slow down kinetics for reproducible assays. | [1] |
Table 2: Inhibitors of Aβ(25-35) Aggregation
| Inhibitor | Concentration | Effect | Reference(s) |
| Myricetin | 10 µM | Significantly retards the overall assembly process and delays fibril formation. | [1] |
| Graphene Oxide | 25 µg/ml | Shows inhibition of fibrillation. | [9] |
| 100 µg/ml | Almost complete inhibition of fibrillation. | [9] | |
| N-methylated Aβ(25-35) derivatives | Not specified | Prevents aggregation and inhibits toxicity. | [11] |
Experimental Protocols
Protocol 1: Preparation of Monomeric Aβ(25-35)
This protocol describes the steps to prepare a monomeric solution of Aβ(25-35) to be used as a starting material for aggregation or stability studies.
-
Dissolution in HFIP: Dissolve the lyophilized Aβ(25-35) peptide in cold HFIP to a concentration of 1 mg/mL.[5][6]
-
Monomerization: Incubate the solution at room temperature for at least 1 hour to ensure the peptide is in a monomeric state.[5]
-
Aliquoting: Aliquot the solution into sterile, low-binding microcentrifuge tubes.
-
Evaporation: Remove the HFIP by evaporation under a gentle stream of nitrogen gas or in a speed vacuum to form a thin peptide film.[5][6]
-
Storage: Store the dried peptide film at -20°C or -80°C until use.[5]
-
Solubilization: Just before the experiment, dissolve the peptide film in anhydrous DMSO to a stock concentration (e.g., 5 mM) and then dilute to the final concentration in the appropriate buffer with vortexing.[5]
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aβ(25-35) Aggregation
This assay is used to monitor the formation of β-sheet-rich amyloid fibrils in real-time.
-
Prepare Aβ(25-35) Solution: Prepare a monomeric Aβ(25-35) solution as described in Protocol 1 and dilute it to the desired final concentration in the reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare ThT Solution: Prepare a stock solution of ThT in water and determine its concentration spectrophotometrically. Dilute the stock to a final working concentration (e.g., 20 µM) in the same reaction buffer.[6]
-
Set up the Assay: In a 96-well black, clear-bottom plate, mix the Aβ(25-35) solution with the ThT working solution. Include control wells with buffer and ThT only.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[1][7]
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated polymerization, with a lag phase, an exponential growth phase, and a plateau phase.[1]
Visualizations
Caption: Workflow for Aβ(25-35) monomer preparation and aggregation monitoring.
Caption: Decision tree for troubleshooting common Aβ(25-35) aggregation problems.
References
- 1. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jomardpublishing.com [jomardpublishing.com]
- 3. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 9. Hydropathy: the controlling factor behind the inhibition of Aβ fibrillation by graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.bath.ac.uk [people.bath.ac.uk]
Technical Support Center: Amyloid β-Peptide (25-35) Dissolution & Aggregation
Welcome to the technical support center for handling lyophilized Amyloid beta-peptide (25-35) [Aβ(25-35)]. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the dissolution and aggregation of this peptide.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or Incomplete Dissolution of Lyophilized Peptide | - Pre-existing aggregates in the lyophilized powder.- Incorrect solvent choice.- Inadequate dissolution technique. | - Pre-treat the peptide to ensure a monomeric state. Use strong solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or trifluoroacetic acid (TFA) to break down pre-formed aggregates.[1][2][3] After dissolution in HFIP, evaporate the solvent to form a thin peptide film before redissolving in the desired buffer or solvent.[3][4][5][6][7]- Choose an appropriate solvent. For initial solubilization to achieve a monomeric state, HFIP is widely recommended.[3][4][5][6] For preparing stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is effective and can prevent fibril formation.[4][5][6][8] High pH solutions like dilute NaOH or NH4OH can also be used to obtain monomeric Aβ.[4][9]- Ensure thorough mixing. Vortexing and sonication can aid in complete dissolution.[4][7][10][11][12][13] |
| High Variability and Poor Reproducibility in Aggregation Assays (e.g., ThT assays) | - Inconsistent starting material (presence of seeds).- Stochastic nature of nucleation.- Pipetting errors.- Surface interactions with labware. | - Start with a homogenous, monomeric peptide solution. Incomplete monomerization is a major source of variability.[9][14] Always pre-treat the lyophilized peptide with HFIP to erase "structural history".[13]- Control experimental parameters meticulously. Aggregation kinetics are highly sensitive to peptide concentration, pH, temperature, and ionic strength.[1][8][10][14][15]- Use low-binding microplates and pipette tips to minimize surface-induced nucleation.[14]- Increase the number of replicates to account for the stochastic nature of nucleation.[14] |
| Rapid, Uncontrolled Aggregation Upon Dissolution | - Aβ(25-35) has a faster aggregation rate compared to full-length Aβ peptides.[10]- Dissolution directly into physiological buffers (like PBS) at neutral pH can trigger rapid fibrillogenesis.[8] | - Prepare a concentrated stock solution in an appropriate solvent like DMSO or a high pH buffer before diluting into the final assay buffer.[4][5][6][8] This allows for better control over the initiation of aggregation.- Perform all sample preparation steps on ice to slow down the kinetics before initiating the experiment at the desired temperature.[10] |
| Unexpected Secondary Structure (e.g., α-helix instead of β-sheet) | - Solvent environment significantly influences peptide conformation. | - Fluorinated alcohols like HFIP and TFE stabilize α-helical conformations. [10][12] This is often a desired intermediate step for monomerization.- To promote β-sheet formation, dilute the monomeric peptide into aqueous buffers (e.g., phosphate (B84403) buffer) at a pH near physiological conditions (pH 7.4).[1][10][16] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve lyophilized Aβ(25-35)?
A1: The choice of solvent depends on the desired final state of the peptide.
-
For Monomerization: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is highly recommended to break down pre-existing aggregates and ensure a monomeric starting material.[3][4][5][6][8]
-
For Stock Solutions: Anhydrous Dimethyl Sulfoxide (DMSO) is a good choice for creating a concentrated stock solution that can be stored and diluted into aqueous buffers to initiate aggregation.[4][5][6][8] Solutions of Aβ(25-35) in DMSO tend to remain non-fibrillar.[8]
-
Aqueous Buffers: Direct dissolution in aqueous buffers like PBS is generally not recommended as it can lead to rapid and uncontrolled aggregation.[8] If using water, solubility is reported to be up to 1mg/ml.
Q2: How can I prepare monomeric Aβ(25-35)?
A2: A common and effective protocol involves the following steps:
-
Dissolve the lyophilized Aβ(25-35) peptide in HFIP to a concentration of 1 mg/mL.[6]
-
Incubate the solution at room temperature for 1-2 hours.[6]
-
Evaporate the HFIP under a gentle stream of nitrogen or using a vacuum concentrator to form a thin peptide film.[6]
-
Store the dried peptide film at -80°C until use.[6] This film can then be resuspended in the desired solvent (e.g., DMSO) for your experiment.[6]
Q3: What factors influence the aggregation of Aβ(25-35)?
A3: Several factors significantly impact the aggregation kinetics and morphology of Aβ(25-35):
-
Peptide Concentration: Higher concentrations lead to a shorter lag phase and faster aggregation.[10][15]
-
pH: Aβ(25-35) is less soluble and aggregates more readily at pH 5 and 8 compared to pH 7.4.[10] The aggregation process at pH 7.4 typically shows a lag phase, which is absent at more acidic or basic pH values.[10] Maximum β-sheet formation has been observed around pH 5.4.[17]
-
Temperature: While an increase in temperature (from 4°C to 37°C) does not significantly affect the lag phase of Aβ(25-35) aggregation, performing experiments at lower temperatures (e.g., 4°C) can improve assay reproducibility.[10]
-
Solvent Composition: The presence of organic co-solvents like acetonitrile (B52724) can influence the aggregation kinetics.[10] The peptide tends to adopt a helical structure in apolar organic solvents and β-structures in aqueous buffers.[12]
Q4: How do I prepare Aβ(25-35) oligomers and fibrils?
A4:
-
Oligomers: To prepare oligomers, dissolve the monomeric peptide film in anhydrous DMSO to a concentration of 5 mM. Then, dilute this stock solution into ice-cold cell culture media (e.g., F-12, phenol-free) to a final concentration of 100 µM.[4]
-
Fibrils: To prepare fibrils, dissolve the monomeric peptide film in DMSO as described for oligomers. Dilute the stock solution into 10 mM HCl at room temperature to a final concentration of 100 µM.[4] Alternatively, diluting the DMSO stock into PBS (pH 7.4) and incubating at 37°C for 24 hours with gentle agitation also promotes fibril formation.[6]
Q5: Why is my Aβ(25-35) solution unstable?
A5: Aβ(25-35) is inherently unstable in aqueous solutions and prone to aggregation.[5] It is highly recommended to use freshly prepared solutions for experiments.[5][7] If you need to store the peptide, it is best to store it as a lyophilized powder or as a dried monomeric film at -80°C.[5][6] Stock solutions in DMSO can be stored at -20°C.[8]
Quantitative Data Summary
Table 1: Solubility of Aβ(25-35) in Various Solvents
| Solvent | Concentration | Notes | Reference |
| Water | ≥ 3.33 mg/mL (3.14 mM) | Saturation unknown. | [5] |
| Water | >0.5 mg/ml | - | [18] |
| Water | to 1 mg/ml | - | |
| DMSO | 14.29 mg/mL (13.48 mM) | Requires sonication. | [5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (2.36 mM) | Clear solution. | [5] |
Table 2: Influence of pH and Concentration on Aβ(25-35) Aggregation
| Parameter | Condition | Observation | Reference |
| pH | pH 5 | Less soluble, aggregation proceeds without a lag phase. | [10] |
| pH 7.4 | More soluble, aggregation shows a distinct lag phase. | [10] | |
| pH 8 | Less soluble, aggregation proceeds without a lag phase. | [10] | |
| Concentration | 50 µM | Longer lag phase, slower aggregation. | [10] |
| 100 µM | Intermediate lag phase and aggregation rate. | [10] | |
| 200 µM | Shorter lag phase, faster aggregation. | [10] |
Experimental Protocols & Workflows
Protocol 1: Monomerization of Lyophilized Aβ(25-35)
This protocol is essential for obtaining a consistent, seed-free starting material for aggregation assays.
Caption: Workflow for the monomerization of Aβ(25-35) using HFIP.
Protocol 2: Preparation of Aβ(25-35) Fibrils for Seeding
This workflow illustrates a common method to generate Aβ(25-35) fibrils from a monomeric state.
Caption: Workflow for the preparation of Aβ(25-35) fibrils.
Logical Relationship: Factors Influencing Aβ(25-35) Aggregation
This diagram illustrates the key experimental factors that control the transition from soluble Aβ(25-35) monomers to insoluble fibrils.
References
- 1. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid-beta peptide (25–35) triggers a reorganization of lipid membranes driven by temperature changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. apexbt.com [apexbt.com]
effect of pH on Amyloid beta-peptide(25-35) aggregation kinetics
Technical Support Center: Aβ(25-35) Aggregation Kinetics
Welcome to the technical support center for researchers studying the . This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the aggregation of Aβ(25-35)?
A1: The pH of the solution is a critical environmental factor that influences the aggregation of Aβ(25-35) by altering the peptide's net charge and conformational state. Changes in pH affect the protonation of amino acid residues, which in turn modulates electrostatic interactions between peptides.[1] While the Aβ(25-35) fragment has an isoelectric point (pI) of 8.75, suggesting no major ionization state changes between pH 4.5 and 7.6, studies show that pH still significantly impacts solubility and aggregation kinetics.[2] Generally, pH values closer to the peptide's pI reduce solubility and can accelerate self-association.[3]
Q2: What is considered the optimal pH for achieving reproducible Aβ(25-35) aggregation kinetics in vitro?
A2: For achieving aggregation kinetics comparable to the full-length Aβ(1-42) peptide, a pH of 7.4 is often optimal.[2] At this pH, the aggregation process typically exhibits a characteristic sigmoidal curve with a measurable lag phase, an exponential growth phase, and a plateau.[2] Aggregation at pH 5 and 8 has been observed to proceed with a less defined or absent lag phase and reach lower final fluorescence values in Thioflavin T (ThT) assays, suggesting altered aggregation pathways or fibril structures.[2]
Q3: Why is the initial preparation of the Aβ(25-35) peptide solution so critical?
A3: The initial state of the peptide is paramount for obtaining reproducible kinetic data. Lyophilized Aβ peptides can contain pre-existing aggregates (seeds), which can eliminate the lag phase and lead to highly variable results.[4][5] To ensure a homogenous, monomeric starting solution, a pretreatment protocol is essential.[6][7] This typically involves dissolving the peptide in a strong organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to break down any existing β-sheet structures, followed by evaporation to create a peptide film that can be freshly solubilized for each experiment.[5][6]
Q4: What are the key differences in Aβ(25-35) aggregation at acidic versus neutral pH?
A4: Aβ(25-35) aggregates rapidly at both acidic (e.g., pH 3.0) and neutral (e.g., pH 7.4) conditions, but the kinetics and resulting structures can differ. At pH 3.0, aggregation can begin within an hour, while at pH 7.4, the onset may be delayed for about three hours.[8] Furthermore, the morphology of the aggregates may vary; studies on similar Aβ fragments have shown that the width and structure of fibrils can depend on the initial pH of dissolution.[9] At neutral pH, electrostatic interactions between peptides are stronger, which can influence the assembly process.[1]
Q5: Can Aβ(25-35) aggregates formed at one pH "seed" the aggregation reaction at a different pH?
A5: Seeding ability appears to be pH-dependent. Studies have shown that pre-formed Aβ(25-35) aggregates generated at pH 7.4 can effectively seed a new aggregation reaction at pH 7.4, reducing the lag time.[8] However, aggregates formed at pH 3.0 were found to be incapable of seeding fibril formation when introduced into a solution at pH 7.4.[8] This suggests that the fibril structures formed under different pH conditions may be conformationally distinct and incompatible.
Troubleshooting Guide
Problem: I am observing high variability in my Thioflavin T (ThT) assay replicates, especially in the lag time.
-
Possible Cause 1: Incomplete Monomerization. Your starting peptide solution may contain pre-existing seeds or oligomers. The stochastic nature of nucleation is highly sensitive to these seeds, causing inconsistent acceleration of aggregation.[4]
-
Possible Cause 2: Surface Interactions. Aβ peptides are prone to interacting with the surfaces of pipette tips and microplates, which can influence nucleation.[4]
-
Solution: Use sterile, low-binding microcentrifuge tubes and pipette tips for all peptide handling steps. Using a non-binding surface (NBS) or polyethylene (B3416737) glycol (PEG) coated black, clear-bottom 96-well plate is also recommended for the ThT assay.
-
-
Possible Cause 3: Pipetting Inaccuracy. The aggregation kinetics of Aβ(25-35) are highly concentration-dependent.[2] Minor errors in pipetting can lead to significant differences in aggregation profiles between wells.
-
Solution: Be meticulous with your pipetting. Use calibrated pipettes and prepare a master mix of the peptide solution to dispense into the wells to minimize well-to-well concentration differences.
-
Problem: I am not observing any aggregation, or the lag phase is excessively long.
-
Possible Cause 1: Incorrect Buffer Composition. The buffer components, ionic strength, and pH can all dramatically affect aggregation.
-
Solution: Verify the pH and composition of your buffer. A common buffer for Aβ(25-35) aggregation is phosphate (B84403) buffer (e.g., 34.5 mM) at pH 7.4.[2] Ensure all components are correctly prepared and the final pH is accurate.
-
-
Possible Cause 2: Peptide Concentration is Too Low. Below a certain critical concentration, aggregation will not occur or will be extremely slow.
-
Solution: Confirm your peptide concentration. For Aβ(25-35), concentrations in the range of 50-200 µM are often used to observe aggregation within a reasonable timeframe.[2]
-
Problem: Aggregation is occurring too rapidly, and I cannot accurately measure the kinetics.
-
Possible Cause 1: Peptide Concentration is Too High. Higher concentrations of Aβ(25-35) lead to a shorter lag phase and faster aggregation.[2]
-
Solution: Reduce the peptide concentration. Perform a concentration-dependent study (e.g., 50 µM, 100 µM, 200 µM) to find a condition that provides a measurable kinetic profile.[2]
-
-
Possible Cause 2: Presence of Organic Solvents. Some protocols use acetonitrile (B52724) (CH₃CN) to aid in solubility and modulate kinetics. The percentage of this co-solvent is critical.[2]
-
Solution: Carefully control the final concentration of any organic solvents. For example, a final concentration of 17.5% acetonitrile has been used to achieve reproducible kinetics.[2]
-
Problem: My ThT fluorescence signal is decreasing, especially at very acidic or basic pH.
-
Possible Cause 1: pH-dependent Quenching of ThT. The fluorescence properties of Thioflavin T itself are highly pH-dependent. Both strongly acidic and basic conditions can significantly decrease its fluorescence intensity, independent of fibril formation.[10]
-
Solution: Be cautious when interpreting ThT data at pH extremes. If you must work at low or high pH, run a control experiment with ThT in the buffer (without peptide) to quantify the pH effect on the dye's signal. Consider using a fixed time point assay, where aggregation occurs at the desired pH, but fluorescence is measured after diluting the sample into a standard, neutral pH buffer.[11]
-
Quantitative Data Summary
Table 1: Effect of pH on Aβ(25-35) Aggregation Characteristics
| pH Value | Lag Phase | Aggregation Rate | Final ThT Fluorescence | Reference |
|---|---|---|---|---|
| 3.0 | Short (begins < 1 hr) | Rapid | Not specified | [8] |
| 5.0 | Absent/Minimal | Exponential trend | Lower than pH 7.4 | [2] |
| 7.4 | Present (e.g., ~3 hrs) | Sigmoidal trend | Highest | [2][8] |
| 8.0 | Absent/Minimal | Exponential trend | Lower than pH 7.4 |[2] |
Table 2: Recommended Reagent Concentrations for Aβ(25-35) Aggregation Assays
| Reagent | Working Concentration | Purpose | Reference(s) |
|---|---|---|---|
| Aβ(25-35) Peptide | 50 - 200 µM | Primary reactant for aggregation | [2] |
| Phosphate Buffer | 34.5 mM | Maintain pH and ionic strength | [2] |
| Thioflavin T (ThT) | 20 - 25 µM | Fluorescence probe for fibril detection | [2][6][12] |
| Acetonitrile (optional) | 17.5% (v/v) | Co-solvent to modulate kinetics | [2] |
| Glycine-NaOH Buffer | 50 mM, pH 8.5 | Dilution buffer for ThT measurement |[2] |
Experimental Protocols
Protocol 1: Aβ(25-35) Monomer Preparation
This protocol is crucial for removing pre-existing aggregates to ensure a monomeric starting solution.[5][6][7]
-
Dissolution in HFIP: Dissolve the lyophilized Aβ(25-35) peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Vortex briefly.
-
Monomerization: Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.
-
Aliquoting: Aliquot the solution into sterile, low-binding microcentrifuge tubes.
-
Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator (e.g., SpeedVac) to form a thin, dry peptide film at the bottom of the tube.
-
Storage: Store the dried peptide film at -80°C until use. The film is stable for several months.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Kinetics at Different pH
This protocol describes how to monitor Aβ(25-35) fibril formation in real-time.
-
Peptide Solubilization: Immediately before the experiment, remove the dried peptide film (from Protocol 1) from -80°C. Resuspend the film in a suitable solvent like DMSO to create a high-concentration stock (e.g., 5 mM).[6][7]
-
Buffer Preparation: Prepare your desired buffers (e.g., 34.5 mM phosphate buffer) at the target pH values (e.g., 5.0, 7.4, 8.0). Allow buffers to reach the experimental temperature (e.g., 37°C).
-
ThT Working Solution: Prepare a fresh working solution of Thioflavin T (e.g., 25 µM) in your experimental buffer. Filter the solution through a 0.22 µm filter to remove any ThT aggregates.
-
Initiating Aggregation: To initiate aggregation, dilute the Aβ(25-35) DMSO stock into the ThT/buffer solution in a 96-well black, clear-bottom plate to the final desired peptide concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all wells (typically <5%).
-
Plate Reader Setup: Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Data Acquisition: Monitor the fluorescence intensity over time (e.g., every 10-15 minutes for 24-48 hours). Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[12] Include gentle, intermittent shaking to promote aggregation.
-
Controls: Include negative controls containing only the buffer and ThT to measure background fluorescence.
Protocol 3: Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of the final aggregates.
-
Sample Preparation: At the end of the aggregation assay (i.e., when the ThT fluorescence has reached a plateau), take an aliquot (5-10 µL) of the Aβ(25-35) fibril solution.
-
Grid Adsorption: Apply the aliquot to a carbon-coated copper TEM grid (e.g., 400 mesh) and allow the fibrils to adsorb for 1-2 minutes.
-
Washing: Gently blot the excess solution from the edge of the grid with filter paper. Wash the grid by placing it face down on a drop of deionized water for 1 minute.
-
Staining: Negatively stain the sample by placing the grid face down on a drop of 2% (w/v) uranyl acetate (B1210297) for 30-60 seconds.
-
Final Blotting: Blot away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at an appropriate magnification to visualize fibril morphology.
Visualizations
Caption: Experimental workflow for studying pH effects on Aβ(25-35) aggregation.
Caption: Troubleshooting flowchart for ThT assay variability.
Caption: Conceptual pathways of Aβ(25-35) aggregation at different pH values.
References
- 1. researchgate.net [researchgate.net]
- 2. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pH-Dependent Aggregate Forms and Cnformation of Alzheimer Amyloid β-Peptide (12-24) [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
Validating Amyloid Beta-Peptide (25-35) Toxicity: A Comparative Guide to Positive Controls
For researchers, scientists, and drug development professionals, establishing a robust and reproducible in vitro model of Amyloid beta-peptide (25-35) (Aβ(25-35)) neurotoxicity is crucial for the screening and validation of potential therapeutic agents for Alzheimer's disease. This guide provides a comparative overview of commonly used positive controls to validate Aβ(25-35) toxicity, supported by experimental data and detailed protocols.
The neurotoxic fragment Aβ(25-35) is a key tool in Alzheimer's disease research, known to induce oxidative stress, apoptosis, and excitotoxicity in neuronal cells.[1][2][3] To ensure the validity of experimental findings, it is essential to include positive controls that elicit known and quantifiable toxic effects through relevant mechanisms. This guide focuses on three well-established positive controls: Staurosporine, Hydrogen Peroxide (H₂O₂), and Glutamate, comparing their effects to those of Aβ(25-35) in the widely used human neuroblastoma SH-SY5Y cell line.
Quantitative Comparison of Neurotoxic Effects
The following tables summarize the dose- and time-dependent cytotoxic effects of Aβ(25-35) and the selected positive controls on SH-SY5Y cells, as determined by cell viability assays (e.g., MTT).
Table 1: Dose-Response of Neurotoxic Agents on SH-SY5Y Cell Viability
| Compound | Concentration | Exposure Time | Cell Viability (% of Control) | Reference |
| Aβ(25-35) | 5 µM | 24 h | Significantly decreased | [4] |
| 10 µM | 24 h | Significantly decreased | [4] | |
| 20 µM | 24 h | ~60% | [5] | |
| 25 µM | 24 h | ~67% | [6] | |
| 40 µM | 24 h | Significantly decreased | [2] | |
| 50 µM | 24 h | ~48% | [6] | |
| Staurosporine | 100 nM | 24 h | ~50% (EC50) | |
| 0.5 µM | 3 h | Increased caspase-3 activity | [7] | |
| 1 µM | - | ~40% | [8] | |
| Hydrogen Peroxide (H₂O₂) | 100 µM | 12 h | ~82% | [9] |
| 150 µM | 24 h | Optimal for ROS induction | [10] | |
| 200 µM | 12 h | ~75% | [9] | |
| 400 µM | 24 h | ~50% (IC50) | [11] | |
| 1 mM | 24 h | ~55% | [12] | |
| Glutamate | 2.5 mM | 24 h | Decreased | [13] |
| 32 µM | - | 50% neurite outgrowth reduction | ||
| 40 mM | 24 h | ~48% | [14] | |
| 100 mM | 3 h | ~50% | [15] |
Table 2: Time-Course of Neurotoxic Effects on SH-SY5Y Cells
| Compound | Concentration | Time Point | Effect | Reference |
| Aβ(25-35) | 10 µM | 24 h, 36 h, 48 h | Time-dependent decrease in viability | [4] |
| 20 µM | 36 h | ~59% viability | [16] | |
| Staurosporine | 30 nM | 6-8 h | Peak superoxide (B77818) production | [17] |
| 30 nM | 10 h | ~26% apoptotic nuclei | [17] | |
| 0.5 µM | 1-5 h | Time-dependent increase in caspase-3 | [7] | |
| Hydrogen Peroxide (H₂O₂) | 100-500 µM | 12 h & 24 h | Time-dependent decrease in viability | [9] |
| Glutamate | 40 mM | 12 h & 24 h | Time-dependent decrease in viability | [14] |
Signaling Pathways of Neurotoxicity
Understanding the mechanisms of action of positive controls is crucial for interpreting experimental results.
References
- 1. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. ejh.it [ejh.it]
- 17. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Amyloid-Beta Neurotoxicity: A Comparative Analysis of Aβ(25-35) and Aβ(1-42)
For researchers, scientists, and drug development professionals, understanding the nuances of amyloid-beta (Aβ) peptide neurotoxicity is paramount in the quest for effective Alzheimer's disease therapeutics. This guide provides a comprehensive comparison of two widely studied Aβ fragments: the full-length Aβ(1-42) peptide and its highly toxic fragment, Aβ(25-35). We delve into experimental data, detailed methodologies, and the intricate signaling pathways that govern their detrimental effects on neuronal cells.
The amyloid-beta peptide is a central player in the pathogenesis of Alzheimer's disease (AD). While the full-length Aβ(1-42) is a primary component of the characteristic amyloid plaques found in AD brains, the shorter Aβ(25-35) fragment has been identified as a key biologically active region that reproduces much of the neurotoxicity of the full-length peptide.[1][2] This has led to its extensive use as a tool to investigate the molecular mechanisms of Aβ-induced neuronal damage.[3][4][5]
Comparative Neurotoxicity: Quantitative Insights
Experimental studies have consistently demonstrated that both Aβ(25-35) and Aβ(1-42) induce neuronal cell death and dysfunction. However, the potency and kinetics of their toxicity can differ. Aβ(25-35) has been shown to exhibit a more robust and rapid toxic effect in some experimental settings.[6] For instance, one study noted that Aβ(25-35) induced toxicity levels in 6 hours that were comparable to those exhibited by Aβ(1-42) in 24 hours.[6]
Below are tables summarizing quantitative data from various studies comparing the neurotoxic effects of the two peptides.
Table 1: Comparative Effects on Cell Viability
| Peptide | Concentration | Cell Type | Assay | Time Point | % Viability Reduction (approx.) | Reference |
| Aβ(1-42) | 25 µM | Organotypic hippocampal slices | Propidium Iodide Uptake | 48 h | 34% | [3][4] |
| Aβ(25-35) | 25 µM | Organotypic hippocampal slices | Propidium Iodide Uptake | 48 h | 34% | [3][4] |
| Aβ(1-42) | 100 µM | 46C-derived neuronal cells | Not specified | 24 h | 40% | [7] |
| Aβ(25-35) | 50 µM | 46C-derived neuronal cells | Not specified | 24 h | 10% | [7] |
| Aβ(25-35) | >10 µM | Neural stem cells | MTT Assay | 48 h | Concentration-dependent decrease | [8] |
Table 2: Induction of Apoptosis and Oxidative Stress
| Peptide | Concentration | Cell Type | Parameter Measured | Time Point | Observation | Reference |
| Aβ(1-42) | 25 µM | Organotypic hippocampal slices | Cleaved Caspase-3 | 48 h | Significant increase | [3][4] |
| Aβ(25-35) | 25 µM | Organotypic hippocampal slices | Cleaved Caspase-3 | 48 h | Significant increase, similar to Aβ(1-42) | [3][4] |
| Aβ(1-42) | Not specified | Neuronal cultures | Membrane Protein Oxidation | Not specified | Significant increase | [6] |
| Aβ(25-35) | Not specified | Neuronal cultures | Membrane Protein Oxidation | Not specified | More robust increase (2.5x control) | [6] |
| Aβ(1-42) | Not specified | Synaptosomes | ROS Generation | Not specified | Increased vulnerability in apoE knock-out | [9] |
| Aβ(25-35) | Not specified | SH-SY5Y cells | ROS Level | Not specified | Significant increase | [7] |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays cited in the literature are provided below.
Preparation of Amyloid-β Peptides
The aggregation state of Aβ peptides is a critical determinant of their neurotoxicity.
-
Monomerization: To obtain a consistent starting material, lyophilized Aβ peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and incubated for at least one hour at room temperature.[1]
-
Aggregation: The HFIP is evaporated, and the resulting peptide film is dissolved in dimethyl sulfoxide (B87167) (DMSO). This stock solution is then diluted to the final concentration in cell culture medium and incubated at 37°C for a specified period to allow for aggregation into oligomeric or fibrillar forms.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Plate cells in a 96-well plate at a density of 1x10^4 cells/well and culture for 24 hours.[8]
-
Treat cells with the desired concentrations of Aβ peptides for the specified duration (e.g., 24 or 48 hours).
-
Add 50 µL of 2 mg/mL MTT solution to each well and incubate for a period that allows for formazan crystal formation.[8]
-
Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
2. Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Protocol:
-
After treatment with Aβ peptides, detach the cells from the culture plate.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for a few minutes at room temperature.
-
Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Apoptosis Assay
Caspase-3 Activity Assay
Activation of caspase-3 is a key event in the apoptotic cascade.
-
Principle: This assay uses a specific substrate for caspase-3 that, when cleaved, releases a fluorescent or colorimetric molecule. The signal intensity is proportional to the caspase-3 activity.
-
Protocol:
-
Treat cells with Aβ peptides as required.
-
Lyse the cells to release their contents.
-
Incubate the cell lysate with a caspase-3 substrate.
-
Measure the resulting fluorescent or colorimetric signal using a plate reader.
-
For a more qualitative assessment, Western blotting for cleaved caspase-3 can be performed.[3][4]
-
Oxidative Stress Assays
1. Reactive Oxygen Species (ROS) Detection
-
Principle: Various fluorescent probes (e.g., DCFH-DA) are available that become fluorescent upon oxidation by ROS.
-
Protocol:
-
Load cells with the fluorescent probe.
-
Treat the cells with Aβ peptides.
-
Measure the increase in fluorescence over time using a fluorescence microscope or plate reader.
-
2. Protein Carbonyl Assay
-
Principle: This assay measures the level of protein oxidation by detecting carbonyl groups introduced into proteins by oxidative stress.
-
Protocol:
-
Extract proteins from Aβ-treated cells.
-
Derivatize the carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
The resulting dinitrophenyl (DNP) hydrazone adducts can be detected spectrophotometrically or by using an anti-DNP antibody in an ELISA or Western blot format.
-
Signaling Pathways and Mechanisms of Neurotoxicity
Both Aβ(25-35) and Aβ(1-42) trigger a complex cascade of intracellular events leading to neuronal dysfunction and death. Key mechanisms include oxidative stress, disruption of calcium homeostasis, and modulation of critical signaling pathways.
Oxidative Stress: A crucial aspect of Aβ neurotoxicity is the induction of oxidative stress. The methionine residue at position 35 in both Aβ(1-42) and Aβ(25-35) is implicated in this process.[6][9] Aβ peptides can generate reactive oxygen species (ROS), leading to lipid peroxidation and protein oxidation, which damage cellular components and impair their function.[6][9]
Calcium Dysregulation: Aggregated Aβ peptides can form pores in the cell membrane, leading to an uncontrolled influx of calcium ions.[10] This calcium overload disrupts cellular homeostasis and can trigger apoptotic pathways.[10][11]
Signaling Pathway Dysregulation: Aβ peptides have been shown to interfere with several key signaling pathways crucial for neuronal survival and function.
-
PI3K/Akt/GSK-3β Pathway: This is a pro-survival pathway that is often inhibited by Aβ. Both Aβ(1-42) and Aβ(25-35) have been shown to increase the phosphorylation of GSK-3β, a downstream target of Akt, which is associated with increased neurotoxicity.[3][5] The Aβ(25-35) fragment can also inhibit the phosphorylation and activity of Akt.[1]
-
Akt/CREB Pathway: Aβ(25-35) can induce the expression of Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1), which in turn inhibits the phosphorylation of Akt and CREB (cAMP response element-binding protein), a transcription factor essential for neuronal survival and memory.[1]
-
Astrocytic Glutamate (B1630785) Release: Aβ(25-35) can up-regulate System Xc- in astrocytes, leading to increased glutamate release and subsequent excitotoxicity in neurons through the activation of NMDA receptors.[2][12]
Visualizing the Mechanisms
To better illustrate these complex interactions, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comparative Study of [beta]-Amyloid Peptides A[beta]1-42 and A[beta]25-35 Toxicity in Organotypic Hippocampal Slice Cultures - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of beta-amyloid peptides Abeta1-42 and Abeta25-35 toxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Amyloid β-peptide (1-42)-induced Oxidative Stress and Neurotoxicity: Implications for Neurodegeneration in Alzheimer's Disease Brain. A Review | Semantic Scholar [semanticscholar.org]
- 10. Mechanism and prevention of neurotoxicity caused by beta-amyloid peptides: relation to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of soluble beta-amyloid 25-35 neurotoxicity in primary cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
The Scrambled Amyloid-Beta Peptide: A Critical Control in Alzheimer's Disease Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of Alzheimer's disease (AD) research, deciphering the specific toxic effects of the amyloid-beta (Aβ) peptide is paramount. To distinguish sequence-specific neurotoxicity from non-specific effects of a peptide of similar amino acid composition, the scrambled amyloid-beta peptide serves as an essential negative control. This guide provides a comprehensive comparison of scrambled Aβ to its native counterpart, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Distinguishing Native from Scrambled Amyloid-Beta
Native Aβ peptides, particularly the Aβ1-42 variant, are prone to self-assembly, transitioning from monomers to soluble oligomers and eventually to insoluble fibrils that form the characteristic amyloid plaques in AD brains.[1][2][3] The oligomeric species are widely considered to be the most neurotoxic form, inducing synaptic dysfunction, neuroinflammation, and neuronal cell death.[1][3][4]
The scrambled Aβ peptide, in contrast, possesses the same amino acid composition as native Aβ but in a randomized sequence.[5][6] This alteration is designed to disrupt the peptide's ability to self-aggregate into the toxic oligomeric and fibrillar structures.[5][6] While ideally inert, some studies have shown that under certain conditions, scrambled Aβ can also self-assemble, but it tends to form fibrils more rapidly, bypassing the stable, toxic oligomeric intermediates characteristic of native Aβ.[1][7]
Comparative Analysis: Performance in Experimental Settings
The key distinction in performance lies in their cytotoxic effects. While native Aβ oligomers significantly reduce neuronal viability, scrambled Aβ exhibits minimal to no toxicity. This makes it an effective control to demonstrate that the observed cellular damage is a direct consequence of the specific sequence and aggregation state of native Aβ.
Table 1: Comparative Properties of Native Aβ1-42 vs. Scrambled Aβ
| Feature | Native Amyloid-Beta (1-42) | Scrambled Amyloid-Beta | Rationale for Comparison |
| Amino Acid Sequence | Specific, defined sequence | Randomized sequence of the same amino acids | To isolate sequence-dependent effects. |
| Aggregation Propensity | High; forms monomers, oligomers, and fibrils | Low to moderate; can form fibrils rapidly | To assess the role of aggregation in toxicity.[1][7] |
| Predominant Toxic Species | Soluble oligomers | Generally considered non-toxic | To pinpoint the source of neurotoxicity.[1][4] |
| Neurotoxicity | High | Minimal to none | To validate the specific toxicity of native Aβ.[1] |
| Use in Research | To model AD pathology and test therapeutic interventions | As a negative control in toxicity and aggregation assays[5][6] | To ensure experimental validity. |
Table 2: Experimental Data Summary - Cytotoxicity in Primary Hippocampal Neurons
| Peptide (50 µM) | Cell Viability (% of Control) | Key Finding |
| Buffer Control | 90% (± 2.75 SEM) | Baseline cell death is low. |
| Native Aβ1-42 (Oligomers) | 35% (± 3.24 SEM) | Significantly cytotoxic.[1] |
| Scrambled Aβ | ~82% | Minimal cytotoxicity observed.[1] |
| Reversed Aβ (Aβ42-1) | ~86% | Also shows minimal cytotoxicity.[1] |
Data summarized from a study assessing cell survival after 7 days of incubation with the respective peptides.[1]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results in Aβ research. The preparation of the peptide can significantly influence its aggregation state and, consequently, its biological activity.[8]
Protocol 1: Preparation of Aβ Oligomers and Scrambled Control
This protocol is adapted from methods designed to generate toxic Aβ oligomers.[1][9]
-
Peptide Reconstitution:
-
Start with lyophilized synthetic Aβ1-42 or scrambled Aβ powder.
-
To remove pre-existing aggregates, dissolve the peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mM.
-
Incubate at room temperature for at least 30 minutes.
-
Aliquot into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood, leaving a peptide film.
-
Store the dried peptide films at -20°C.
-
-
Oligomer/Control Preparation:
-
Resuspend the dried peptide film in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.
-
Vortex for 30 seconds and sonicate for 10 minutes in a bath sonicator.
-
For the native Aβ1-42 oligomer preparation, dilute the 5 mM stock to 50 µM in ice-cold cell culture medium (e.g., HBSS or DMEM/F12).
-
Incubate at room temperature for 2 hours to allow for oligomer formation.
-
For the scrambled Aβ control, prepare it identically to the native Aβ to ensure any observed differences are due to the sequence and not the preparation method.
-
-
Cell Treatment:
-
Add the prepared Aβ oligomers or scrambled Aβ control to primary hippocampal neuronal cultures.
-
Incubate for the desired time period (e.g., 7 days for cytotoxicity assays).
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibril Formation
This assay measures the formation of β-sheet-rich structures like amyloid fibrils.
-
Reaction Setup:
-
Prepare Aβ1-42 and scrambled Aβ as described in Protocol 1, step 2.
-
In a 96-well black plate, add 150 µL of the 50 µM peptide solution per well.
-
Add Thioflavin T to a final concentration of 10 µM.
-
-
Measurement:
-
Measure fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Take readings at regular intervals (e.g., every 30 minutes) for 24 hours or longer, with shaking between readings, to monitor the kinetics of fibril formation.
-
Signaling Pathways and Experimental Workflows
The neurotoxicity of native Aβ is mediated through the disruption of several intracellular signaling pathways. Scrambled Aβ should not significantly perturb these pathways, highlighting the specificity of the native peptide's effects.
Diagram 1: Amyloidogenic Processing of APP and Aβ-Induced Neurotoxicity
Caption: Amyloidogenic pathway leading to Aβ-induced neurotoxicity.
Diagram 2: Experimental Workflow for Comparing Native and Scrambled Aβ
Caption: Workflow for validating Aβ toxicity using a scrambled control.
Diagram 3: Aβ-Mediated Disruption of NMDAR Signaling
References
- 1. Amyloidogenicity and toxicity of the reverse and scrambled variants of amyloid‐β 1‐42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between amyloid-β aggregation in solution and on the membrane: Insights towards elucidation of the mechanistic details of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-amyloid Peptides and Amyloid Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-amyloid pathway | Abcam [abcam.com]
- 5. rpeptide.com [rpeptide.com]
- 6. rpeptide.com [rpeptide.com]
- 7. Amyloidogenicity and toxicity of the reverse and scrambled variants of amyloid-β 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation protocols of aβ(1-40) promote the formation of polymorphic aggregates and altered interactions with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aβ(25-35) and Full-Length Aβ Aggregation: A Guide for Researchers
A deep dive into the aggregation properties of the key amyloid-beta fragment Aβ(25-35) versus its full-length counterparts, Aβ(1-40) and Aβ(1-42), reveals significant differences in aggregation kinetics, structural morphology, and neurotoxic mechanisms. This guide provides a comprehensive comparison to aid researchers and drug development professionals in selecting the appropriate peptide for their Alzheimer's disease models.
The amyloid-beta (Aβ) peptide is a central player in the pathology of Alzheimer's disease. While the full-length forms, Aβ(1-40) and Aβ(1-42), are the primary components of amyloid plaques, the shorter fragment, Aβ(25-35), has been identified as a critical neurotoxic region that independently contributes to the disease process.[1][2][3][4] This undecapeptide is not only found in the senile plaques of Alzheimer's patients but is also the shortest fragment that recapitulates the neurotoxic and aggregation properties of the full-length peptide.[1][2][3][4] Understanding the comparative aggregation behavior of Aβ(25-35) and full-length Aβ is crucial for developing effective therapeutic strategies.
Comparative Data on Aggregation and Neurotoxicity
The following tables summarize key quantitative data comparing the aggregation kinetics and neurotoxicity of Aβ(25-35) and full-length Aβ peptides.
| Parameter | Aβ(25-35) | Full-Length Aβ (Aβ(1-42)) | Reference |
| Aggregation Kinetics | |||
| Time to steady state (seeded) | ~4 minutes | ~3 hours 20 minutes | [1] |
| Lag phase (unseeded) | Evident | Present | [1] |
| Time to completion (unseeded, pH 7.4) | ~5 hours | Slower than Aβ(25-35) | [1] |
| Neurotoxicity | |||
| Onset of toxicity | Immediately upon dissolution | Age-dependent (requires aggregation) | [1] |
| IC50 (Neuro-2a cells) | ~150 µM (for Aβ42(-25-35)) | ~110 µM (for Aβ42) | |
| Caspase-3 Activation | Similar to Aβ(1-42) | Similar to Aβ(25-35) | [5] |
| Structural Properties | |||
| Predominant Secondary Structure | β-sheet | β-sheet | [6][7] |
| Fibril Morphology | Forms large β-sheet fibrils | Forms fibrils with a cross-β structure | [6][8] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is widely used to monitor the kinetics of amyloid fibril formation.
Objective: To quantify the formation of amyloid aggregates over time.
Materials:
-
Aβ peptide (Aβ(25-35) or full-length Aβ)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 25 mM Tris buffer, pH 7.4)[9]
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)[9]
Procedure:
-
Peptide Preparation: Dissolve the Aβ peptide in an appropriate solvent (e.g., 10 mM NaOH for Aβ(1-40)) to create a stock solution.[10][11] Dilute the stock solution into the assay buffer to the desired final concentration (e.g., 50 µM).[9]
-
Assay Setup: In each well of the 96-well plate, add the Aβ peptide solution and ThT to a final concentration of 20 µM.[9] The total volume in each well should be consistent (e.g., 100 µL).[9]
-
Incubation and Measurement: Incubate the plate at 37°C.[9] Measure the ThT fluorescence at regular intervals (e.g., every 10-30 minutes) using the plate reader.
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve allows for the determination of the lag phase, elongation rate, and plateau phase of aggregation.
Visualizing the Processes
Experimental Workflow for Aβ Aggregation Comparison
Caption: Workflow for comparing Aβ aggregation.
Signaling Pathways in Aβ-Induced Neurotoxicity
Both Aβ(25-35) and full-length Aβ have been shown to induce neurotoxicity through various signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key player in neuronal survival and has been implicated in the toxic effects of both peptide forms.[12][13]
Caption: Aβ-mediated PI3K/Akt signaling pathway.
Comparative Logic of Aβ Aggregation and Toxicity
The relationship between the peptide form, its aggregation propensity, and its resulting neurotoxicity can be visualized as a logical flow. The faster aggregation of Aβ(25-35) leads to a more immediate toxic effect.
Caption: Comparative aggregation and toxicity.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer’s Disease Process and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of Aβ(25–35) Peptide in Different Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. probiologists.com [probiologists.com]
- 13. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
Validating Amyloid Beta-Peptide(25-35) Effects: A Comparative Guide to Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of Amyloid beta-peptide (Aβ) toxicity is paramount in the quest for effective Alzheimer's disease therapies. The synthetic fragment, Aβ(25-35), which represents the toxic core of the full-length Aβ peptide, is a widely used tool to induce Alzheimer's-like pathology in animal models. The use of knockout (KO) animal models has been instrumental in dissecting the molecular pathways involved in Aβ(25-35)-induced neurotoxicity. This guide provides a comparative overview of various knockout models used to validate the effects of Aβ(25-35), supported by experimental data and detailed protocols.
Unraveling Neurotoxicity: A Comparative Look at Knockout Models
The neurotoxic effects of Aβ(25-35) are multifaceted, encompassing oxidative stress, neuroinflammation, synaptic dysfunction, and ultimately, neuronal death, leading to cognitive decline. Knockout models, by ablating specific genes, allow researchers to pinpoint the critical players in these pathological cascades. Below is a summary of key findings from studies utilizing different KO models.
Table 1: Effects of Aβ(25-35) on Behavioral Outcomes in Various Knockout Mouse Models
| Knockout Model | Wild-Type (WT) + Aβ(25-35) | Knockout (KO) + Aβ(25-35) | Key Behavioral Test | Reference |
| Ftmt (Mitochondrial Ferritin) | Impaired learning and memory | Significantly exacerbated learning and memory impairment | Morris Water Maze | [1][2] |
| PLTP (Phospholipid Transfer Protein) | Memory decline | Increased memory impairment | Not Specified | [3] |
| Seipin | No significant pyramidal cell death | ~30-35% death of pyramidal cells and impaired spatial memory | Not Specified | [4] |
| ApoE (Apolipoprotein E) | Increased escape latency | Significantly increased escape latency compared to normal mice | Morris Water Maze | [5] |
| CHI3L1 (Chitinase-3-like 1) | Memory dysfunction | Lower levels of memory dysfunction | Not Specified | [6] |
Table 2: Neuropathological and Biochemical Changes Induced by Aβ(25-35) in Knockout Models
| Knockout Model | Key Neuropathological/Biochemical Findings in KO + Aβ(25-35) vs. WT + Aβ(25-35) | Reference |
| Ftmt | Increased neuronal apoptosis, decreased Bcl-2/Bax ratio, increased cleaved caspase-3 and PARP, increased oxidative stress (MDA levels).[1][2] | [1][2] |
| PLTP | Increased cerebral oxidative stress, increased brain Aβ(1-42) levels, and lower expression of synaptophysin under basal conditions, which are exacerbated by Aβ(25-35).[3] | [3] |
| Seipin | Stimulated activation of astrocytes and microglia, and further elevated levels of IL-6 and TNF-α.[4] | [4] |
| ApoE | Further increased Aβ and p-tau levels and microglial activation.[5] | [5] |
| CHI3L1 | Lower levels of neuroinflammation, inhibited phosphorylation of ERK and IκB.[6] | [6] |
| GCS (Glucosylceramide Synthase) | Increased cytotoxicity in GCS-knockout cells.[7] | [7] |
| Clusterin (CLU) | Aβ exposure did not affect neurite length in CLU knockout neurons, suggesting clusterin is a key component of the amyloid cascade.[8] | [8] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The studies utilizing these knockout models have begun to piece together the complex signaling networks activated by Aβ(25-35). For instance, the exacerbation of neurotoxicity in mitochondrial ferritin (Ftmt) knockout mice points to a critical role for mitochondrial iron homeostasis and oxidative stress in Aβ-induced damage.[1][2] Similarly, the seipin knockout model highlights a link between lipid metabolism, neuroinflammation, and Aβ toxicity.[4]
To visualize these intricate relationships, the following diagrams illustrate a generalized experimental workflow for creating an Aβ(25-35)-induced Alzheimer's disease model and a simplified signaling cascade implicated in Aβ(25-35) neurotoxicity.
Caption: A generalized experimental workflow for inducing and assessing an Aβ(25-35) model of Alzheimer's disease.
Caption: A simplified signaling pathway illustrating key events in Aβ(25-35)-induced neurotoxicity.
Experimental Protocols: A How-To Guide
Reproducibility is the cornerstone of scientific advancement. To that end, this section provides a detailed, synthesized protocol for key experiments cited in the literature.
Preparation and Administration of Aggregated Aβ(25-35)
-
Peptide Solubilization: Dissolve Aβ(25-35) peptide in sterile, deionized water or a suitable buffer like phosphate-buffered saline (PBS) to a concentration of 1-2 mg/ml.[8]
-
Aggregation: Incubate the peptide solution at 37°C for a period ranging from 2 hours to 7 days to promote aggregation.[8][9] The duration of incubation is a critical parameter that influences the aggregation state and subsequent toxicity of the peptide.
-
Animal Surgery: Anesthetize the mice (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) and place them in a stereotaxic apparatus.
-
Intracerebroventricular (ICV) Injection: Inject a specific volume (typically 1-5 µl) of the aggregated Aβ(25-35) solution into the lateral ventricles of the brain.[1][2] Control animals should receive an injection of the vehicle solution.
Morris Water Maze (MWM) for Spatial Learning and Memory Assessment
The Morris Water Maze is a widely used behavioral test to evaluate spatial learning and memory in rodents.[10]
-
Apparatus: A circular pool (approximately 1.2-1.5 m in diameter) filled with opaque water (made non-toxic with tempera paint or milk powder) maintained at a constant temperature. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, each mouse undergoes a series of trials (e.g., 4 trials per day).
-
In each trial, the mouse is gently placed into the water at one of four randomized starting positions.
-
The mouse is allowed a set time (e.g., 60-90 seconds) to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
-
Probe Trial (Memory Assessment):
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Conclusion
The use of knockout models has been invaluable in dissecting the complex mechanisms underlying Aβ(25-35) neurotoxicity. By comparing the responses of various knockout strains to Aβ(25-35) administration, researchers can identify critical molecular players and pathways that either contribute to or protect against neuronal damage and cognitive decline. This comparative guide, by consolidating data and protocols, aims to facilitate the design of future studies and accelerate the development of targeted therapies for Alzheimer's disease. The continued exploration of novel knockout models will undoubtedly shed further light on the intricate pathology of this devastating neurodegenerative disorder.
References
- 1. Mitochondrial Ferritin Deletion Exacerbates β-Amyloid-Induced Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Ferritin Deletion Exacerbates β-Amyloid-Induced Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Amyloid-β Peptide-Induced Memory Deficits in Phospholipid Transfer Protein (PLTP) Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal seipin knockout facilitates Aβ-induced neuroinflammation and neurotoxicity via reduction of PPARγ in hippocampus of mouse | springermedizin.de [springermedizin.de]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibition of Amyloid-β (Aβ)-Induced Cognitive Impairment and Neuroinflammation in CHI3L1 Knockout Mice through Downregulation of ERK-PTX3 Pathway [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Clusterin Is Required for β-Amyloid Toxicity in Human iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Cross-Validation of Aβ(25-35) Toxicity in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic effects of the amyloid-beta fragment Aβ(25-35) across various cell lines. Experimental data is presented to support the findings, offering a valuable resource for selecting appropriate cellular models for Alzheimer's disease research.
The amyloid-beta (Aβ) peptide, particularly its fragment Aβ(25-35), is a key player in the pathology of Alzheimer's disease, known to induce neurotoxicity.[1][2] This synthetic peptide mimics the toxic effects of the full-length Aβ and is widely used to study the cellular mechanisms underlying neuronal damage.[3] Its toxicity manifests through various mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[3][4] The response to Aβ(25-35), however, can vary significantly between different cell types, underscoring the importance of cross-validating its effects in multiple cellular models. This guide compares the toxic effects of Aβ(25-35) in commonly used neuronal and non-neuronal cell lines, providing a summary of quantitative data and detailed experimental protocols.
Comparative Toxicity of Aβ(25-35) Across Cell Lines
The susceptibility to Aβ(25-35)-induced toxicity varies among different cell lines. The following table summarizes the quantitative data on key toxicity parameters observed in various studies.
| Cell Line | Aβ(25-35) Concentration | Incubation Time | Key Toxicity Parameters | Reference |
| SH-SY5Y (Human Neuroblastoma) | 20 µM | 24 hours | Cell viability reduced by ~50% in co-culture with U373 cells.[1] | [1] |
| 50 µM | 24 hours | Did not affect cell viability when cultured alone.[1] | [1] | |
| 20 µM | 48 hours | Significant increase in intracellular ROS.[5] | [5] | |
| 50 µM | 24 hours | Dose-dependent decrease in cell viability, down to ~47%. | [6] | |
| 20 µM | 24 hours | Increased expression of PDI and α-synuclein.[7] | [7] | |
| PC12 (Rat Pheochromocytoma) | 20 µM | 48 hours | Decreased cell survival and increased apoptosis.[4] | [4] |
| 10-50 µM | 24 hours | Concentration-dependent decrease in cell viability.[8] | [8] | |
| 20 µM | - | Associated with disturbances of MAPK signaling pathways.[2] | [2] | |
| Primary Cortical Neurons | - | - | Induces cytotoxicity and neuronal cell death.[3] | [3] |
| U373 (Human Astroglial) | - | - | Aβ(25-35) activates an antioxidant response, inducing Nrf2 activation and System Xc- up-regulation.[1] | [1] |
| Fibroblasts (HFL-1, GM00038) | 20 µM | 24 hours | A decrease in cell viability greater than 50%.[9] | [9] |
| HeLa Cells | 30 µM | 24 hours | Higher cytotoxicity in GlcCer synthase (GCS)-knockout cells compared to wild-type. | [10] |
| HT22 (Murine Hippocampal) | 20 µM | 48 hours | Apparent cell injury and promotion of tau protein phosphorylation.[11] | [11] |
| Mouse Embryonic Stem Cell-derived Neural Cells | 50 µM | - | Approximately 15% cytotoxicity.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the typical experimental procedures for assessing Aβ(25-35) toxicity.
Aβ(25-35) Peptide Preparation
The synthetic Aβ(25-35) peptide is typically dissolved in sterile, distilled water to a stock concentration of 1-2 mg/mL.[3] To induce aggregation and enhance toxicity, the peptide solution is often incubated at 37°C for a period ranging from 24 hours to several days before being added to cell cultures. Aliquots of the stock solution are stored at -20°C or -80°C for long-term use.
Cell Culture and Treatment
The cell lines are maintained in their respective recommended culture media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For toxicity experiments, cells are seeded in multi-well plates. After reaching a desired confluency, the culture medium is replaced with a fresh medium containing the pre-aggregated Aβ(25-35) peptide at the desired final concentrations. The cells are then incubated for various time points (e.g., 24, 48 hours) before being subjected to toxicity assays.
Cytotoxicity Assays
MTT Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is another common method to determine cytotoxicity. It quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Apoptosis Assays
Caspase Activity: The activation of caspases, a family of proteases that play a central role in apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Caspase-3, -8, and -9 are commonly assayed to assess the apoptotic pathway.[4]
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Oxidative Stress Assays
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that becomes highly fluorescent upon oxidation by ROS.[11]
Mitochondrial Membrane Potential (MMP): The MMP is an indicator of mitochondrial health and can be assessed using fluorescent dyes like Rhodamine 123. A decrease in MMP is an early sign of apoptosis.
Signaling Pathways in Aβ(25-35) Toxicity
Aβ(25-35) induces neurotoxicity by modulating several intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Role of Notch-1 signaling pathway in PC12 cell apoptosis induced by amyloid beta-peptide (25–35) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. karger.com [karger.com]
- 9. researchmap.jp [researchmap.jp]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]
- 12. bjbms.org [bjbms.org]
A Comparative Guide to Synthetic vs. Recombinant Amyloid Beta-Peptide (25-35) for Neurodegenerative Disease Research
For researchers at the forefront of Alzheimer's disease and neurodegenerative disorder studies, the choice between synthetic and recombinant amyloid beta-peptide (25-35) [Aβ(25-35)] is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the two, supported by experimental data and detailed protocols, to aid scientists and drug development professionals in selecting the most appropriate reagent for their research needs.
Executive Summary
Amyloid beta-peptide (25-35) is a highly neurotoxic fragment of the full-length Aβ peptide and is widely used to model Alzheimer's-like pathology in vitro and in vivo.[1] While both synthetic and recombinant forms are available, they exhibit key differences in their production, purity, aggregation kinetics, and biological activity. Generally, recombinant peptides offer higher purity and biological activity, though synthetic peptides are more commonly documented in the literature for the Aβ(25-35) fragment.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and experimental data for both synthetic and recombinant Aβ(25-35). It is important to note that while extensive data exists for synthetic Aβ(25-35), direct comparative studies with its recombinant counterpart are limited. The data for recombinant Aβ(25-35) is largely inferred from studies on full-length recombinant Aβ peptides, which consistently show enhanced aggregation and neurotoxicity compared to their synthetic versions.[2]
Table 1: General Properties
| Property | Synthetic Aβ(25-35) | Recombinant Aβ(25-35) (Inferred) |
| Production Method | Solid-phase peptide synthesis (SPPS) | Expressed in host systems (e.g., E. coli) |
| Purity | Variable, may contain truncated or modified peptides and residual synthesis reagents | Generally high, with a more homogenous product |
| Cost | Generally lower for small quantities | More cost-effective for large-scale production[3] |
| Common Applications | In vitro neurotoxicity assays, aggregation studies, screening for aggregation inhibitors[1] | Structural studies (NMR, X-ray crystallography), in vivo modeling |
Table 2: Performance in Aggregation Assays
| Parameter | Synthetic Aβ(25-35) | Recombinant Aβ(25-35) (Inferred) |
| Aggregation Kinetics | Prone to rapid aggregation, but kinetics can be variable between batches[4] | Expected to have faster aggregation kinetics with a shorter lag phase compared to synthetic[2] |
| Fibril Morphology | Forms β-sheet rich fibrils | Fibrils may be longer and less branched than those from synthetic peptide |
Table 3: Performance in Neurotoxicity Assays
| Parameter | Synthetic Aβ(25-35) | Recombinant Aβ(25-35) (Inferred) |
| Cell Viability (MTT Assay) | Induces dose-dependent decrease in viability of neuronal cell lines (e.g., SH-SY5Y, PC12)[5] | Expected to be more neurotoxic at lower concentrations than the synthetic peptide[2] |
| Mechanism of Toxicity | Induces oxidative stress, mitochondrial dysfunction, and apoptosis[1] | Likely a similar mechanism but with greater potency |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Protocol 1: Aggregation of Aβ(25-35)
This protocol describes the preparation of aggregated Aβ(25-35) for use in neurotoxicity or aggregation inhibition assays.
Materials:
-
Lyophilized Aβ(25-35) peptide
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lyophilized Aβ(25-35) in sterile, deionized water to a stock concentration of 1 mM.
-
To initiate aggregation, dilute the stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Incubate the solution at 37°C for 24-72 hours with gentle agitation. This "aging" process promotes the formation of fibrillar aggregates.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
The ThT assay is a widely used method to quantify the formation of amyloid fibrils.
Materials:
-
Aggregated Aβ(25-35) solution (from Protocol 1)
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
PBS, pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of 20 µM ThT in PBS.
-
In a 96-well black microplate, add 180 µL of the 20 µM ThT working solution to each well.
-
Add 20 µL of the aggregated Aβ(25-35) solution to the wells. For a negative control, add 20 µL of PBS.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm. An increase in fluorescence indicates the presence of amyloid fibrils.
Protocol 3: MTT Assay for Neurotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
Aggregated Aβ(25-35) solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of aggregated Aβ(25-35) for 24-48 hours. Include a vehicle control (medium with PBS).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer. Cell viability is expressed as a percentage of the vehicle-treated control.[5]
Mandatory Visualizations
Aβ(25-35)-Induced Apoptotic Signaling Pathway
Caption: Aβ(25-35)-induced apoptotic signaling cascade.
Experimental Workflow for Comparing Aβ(25-35) Preparations
Caption: Workflow for comparing Aβ(25-35) preparations.
Conclusion
The choice between synthetic and recombinant Aβ(25-35) depends on the specific research question and available resources. For routine screening and in vitro toxicity studies where cost may be a factor, synthetic Aβ(25-35) is a viable option, provided that batch-to-batch variability is taken into account. For studies requiring high purity, reproducibility, and biological activity, such as in vivo modeling and detailed structural analyses, recombinant Aβ(25-35) is the superior choice. As the field moves towards more translatable research, the use of well-characterized, high-purity recombinant peptides will become increasingly important.
References
- 1. apexbt.com [apexbt.com]
- 2. The recombinant amyloid-beta peptide Abeta1-42 aggregates faster and is more neurotoxic than synthetic Abeta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Amyloid Beta-Peptide(25-35)
For researchers, scientists, and drug development professionals handling Amyloid beta-peptide(25-35), adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and prevent potential biological or chemical hazards. While Amyloid beta-peptide(25-35) is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory chemical safety practices.[1][2]
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling the peptide, whether in solid or solution form.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes when reconstituting or handling solutions.[3]
-
Lab Coat: A lab coat or other protective gown should be worn to protect skin and clothing from contamination.[3]
Handling:
-
Designated Area: All work with Amyloid beta-peptide(25-35) should be conducted in a designated, clean area of the laboratory.[3]
-
Avoid Inhalation: When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[1][3]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[2]
-
Reconstitution: When preparing solutions, use sterile water or an appropriate buffer and mix gently to avoid vigorous shaking, which can promote aggregation.[4][5]
First Aid Measures
In the event of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Proper Disposal Procedures
All waste materials contaminated with Amyloid beta-peptide(25-35) must be treated as laboratory chemical waste and disposed of in accordance with institutional and local environmental regulations.[3][4] Never dispose of the peptide or its solutions down the drain.[4]
Step-by-Step Disposal Plan:
-
Segregate Waste: All items that have come into contact with the peptide, including unused solutions, contaminated vials, pipette tips, and PPE (gloves, etc.), must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Solid Waste:
-
Liquid Waste:
-
Collect all unused or waste solutions of Amyloid beta-peptide(25-35) in a designated, leak-proof hazardous waste container.
-
Do not mix with other incompatible chemical waste.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment by wiping them down with a suitable laboratory disinfectant or 70% ethanol.
-
-
Institutional Protocol:
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Amyloid beta-peptide(25-35).
Caption: Workflow for the safe disposal of Amyloid beta-peptide(25-35) waste.
References
Essential Safety and Operational Guide for Handling Amyloid beta-peptide(25-35)
For researchers, scientists, and drug development professionals, the safe and effective handling of Amyloid beta-peptide(25-35) is paramount. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), its biological activity and physical form as a lyophilized powder necessitate careful adherence to safety protocols to prevent unintended exposure and ensure experimental integrity.[1][2][3] This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling Amyloid beta-peptide(25-35).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4][5] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.[4][5] |
| Respiratory Protection | Dust Mask (N95) or Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[6] |
Operational Plan: Handling and Reconstitution
Adherence to a strict protocol for handling and reconstituting lyophilized peptides is critical for safety and experimental consistency.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[7]
Handling the Lyophilized Powder:
Peptides are often hygroscopic and should be handled in a controlled environment to prevent moisture absorption.
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[3][8]
-
Weighing of the lyophilized powder should be performed quickly in an area with minimal air currents, ideally within a chemical fume hood or a balance enclosure to minimize inhalation risk.[3]
-
After weighing, tightly reseal the container and return it to the appropriate storage conditions.[8]
Reconstitution Protocol:
There is no single solvent for all peptides; however, for Amyloid beta-peptide(25-35), sterile water or phosphate-buffered saline (PBS) are common choices.[9]
-
Preparation: Don all required PPE. Work in a clean, designated area, such as a laminar flow hood, to maintain sterility.
-
Solvent Addition: Using a sterile syringe or calibrated pipette, slowly add the desired volume of sterile water or PBS to the vial containing the lyophilized peptide.
-
Dissolution: Gently swirl or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause the peptide to denature. Sonication in a water bath may aid in dissolving stubborn particles.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to divide the reconstituted solution into single-use aliquots.[4][7]
-
Storage of Solutions: For short-term storage, peptide solutions can be kept at 2-8°C for a few days. For longer-term storage, aliquots should be frozen at -20°C or -80°C.[7]
Spill and Disposal Plan
Spill Cleanup:
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE: Before cleaning, ensure you are wearing the appropriate PPE, including a respirator if the spill involves the lyophilized powder.
-
Containment: For a solid spill, gently cover the area with a damp paper towel to avoid making the powder airborne. For a liquid spill, contain it with absorbent material.
-
Cleanup:
-
Solid Spill: Carefully scoop the contained powder into a designated hazardous waste container.
-
Liquid Spill: Use absorbent pads to soak up the liquid and place them in a hazardous waste container.
-
-
Decontamination: Clean the spill area with a 10% bleach solution, followed by a rinse with water.[10]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
Proper disposal is essential for laboratory safety and environmental protection.
-
Solid Waste: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused or waste solutions of Amyloid beta-peptide(25-35) should be treated as chemical waste. Deactivate the peptide by adding a 10% bleach solution and allowing it to sit for at least 30 minutes before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their work with Amyloid beta-peptide(25-35).
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. bachem.com [bachem.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. bachem.com [bachem.com]
- 10. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
